molecular formula C7H14S2 B8559930 2-Isopropyl-1,3-dithiane

2-Isopropyl-1,3-dithiane

Cat. No.: B8559930
M. Wt: 162.3 g/mol
InChI Key: LONSOADHAKERFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1,3-dithiane (Molecular Formula: C7H14S2, Molecular Weight: 162.32 g/mol) is a specialized 1,3-dithiane derivative of significant value in synthetic organic chemistry. As a member of the 1,3-dithiane family, its primary research applications stem from its role as a versatile synthetic building block and a protective group for carbonyl compounds . The compound is easily prepared from carbonyl compounds, such as isobutyraldehyde, and 1,3-propanedithiol in the presence of a Brønsted or Lewis acid catalyst . A key research value of 2-Isopropyl-1,3-dithiane, and 1,3-dithianes in general, is their utility in umpolung (polarity reversal) reactions . The proton at the 2-position of the 1,3-dithiane ring is acidic and can be deprotonated by strong bases like alkyllithiums to form a stabilized anion . This anion acts as a key nucleophilic intermediate in the classic Corey-Seebach reaction , enabling the equivalent of an acyl anion to react with various electrophiles, such as alkyl halides, carbonyl compounds, and epoxides . This methodology allows researchers to construct complex molecular architectures that may be difficult to access through traditional chemistry. Furthermore, 1,3-dithianes serve as effective protecting groups for aldehydes and ketones, forming thioketals that are stable under a wide range of conditions, including basic media and in the presence of nucleophiles . The deprotection to regenerate the original carbonyl compound can be achieved through various methods, such as oxidation with iodine/hydrogen peroxide or hydrolysis with o-iodoxybenzoic acid (IBX) . 2-Isopropyl-1,3-dithiane is intended for research and development purposes only in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

2-propan-2-yl-1,3-dithiane

InChI

InChI=1S/C7H14S2/c1-6(2)7-8-4-3-5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

LONSOADHAKERFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1SCCCS1

Origin of Product

United States

Foundational & Exploratory

2-Isopropyl-1,3-dithiane: Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Isopropyl-1,3-dithiane, with a specific focus on its role as a Corey-Seebach reagent in drug discovery.

Systematic Name: 2-(1-Methylethyl)-1,3-dithiane Molecular Formula: C₇H₁₄S₂ Molecular Weight: 162.32 g/mol Primary Application: Umpolung Reagent (Acyl Anion Equivalent)

Chemical Identity & Physical Properties[1][2][3][4][5][6]

2-Isopropyl-1,3-dithiane is a cyclic thioacetal derived from isobutyraldehyde. Unlike its linear counterparts, the six-membered dithiane ring provides exceptional stability toward acids and bases, making it a pivotal intermediate in the synthesis of complex branched ketones and aldehydes via the Corey-Seebach reaction .

Note on CAS Number: While the propyl isomer (2-propyl-1,3-dithiane) is frequently indexed (CAS 42196-80-5) and the 5-membered dithiolane analog is common (CAS 26733-24-4), the specific 2-isopropyl-1,3-dithiane is often synthesized in situ or as a non-commercial intermediate. Researchers should verify structure identity via NMR rather than relying solely on CAS registry searches for this specific derivative.

Physicochemical Data Table
PropertyValueSource/Notes
Boiling Point 94–98 °C at 9 mmHgUS Patent 6,818,787 [1]
Appearance Colorless to pale yellow oilExperimental observation
Density ~1.0–1.1 g/cm³ (Predicted)Consistent with dithiane class
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Et₂OInsoluble in water
Odor Characteristic sulfide stenchRequires fume hood
Stability Stable to aqueous base and nucleophilesLabile to strong oxidants/Hg(II)

Synthesis Protocol: Lewis Acid-Catalyzed Thioacetalization

The most robust method for synthesizing 2-isopropyl-1,3-dithiane involves the condensation of isobutyraldehyde with 1,3-propanedithiol, catalyzed by Boron Trifluoride Diethyl Etherate (BF₃·OEt₂).

Mechanistic Pathway

The reaction proceeds via an oxocarbenium ion intermediate, trapped by the dithiol to close the six-membered ring.

SynthesisMechanism cluster_conditions Reaction Conditions Aldehyde Isobutyraldehyde (Electrophile) Complex Activated Complex Aldehyde->Complex + BF3·OEt2 Intermediate Hemithioacetal Intermediate Complex->Intermediate + 1,3-Propanedithiol Product 2-Isopropyl-1,3-dithiane (Stable Ring) Intermediate->Product - H2O (Cyclization) Cond Solvent: CHCl3 or CH2Cl2 Temp: 0°C to RT Time: 1-2 Hours

Figure 1: Acid-catalyzed condensation mechanism for dithiane formation.

Step-by-Step Experimental Protocol

Safety Warning: 1,3-Propanedithiol has an intense, repulsive stench. All operations must be performed in a well-ventilated fume hood. Glassware should be bleached immediately after use.

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon or Nitrogen.

  • Reagents :

    • Isobutyraldehyde (100 mmol, 9.1 mL)

    • 1,3-Propanedithiol (100 mmol, 10.0 mL)

    • Dichloromethane (DCM, anhydrous, 100 mL)

    • BF₃·OEt₂ (50 mmol, 6.4 mL)

  • Procedure :

    • Dissolve isobutyraldehyde and 1,3-propanedithiol in DCM and cool to 0°C in an ice bath.

    • Add BF₃·OEt₂ dropwise over 15 minutes. (Exothermic reaction).

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) and stir for an additional 30 minutes.

  • Workup :

    • Wash the reaction mixture with 5% NaHCO₃ (2 × 50 mL) to neutralize acid.

    • Wash with Brine (1 × 50 mL).

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Distillation under reduced pressure (approx. 95°C @ 9 mmHg) or flash chromatography (10% EtOAc/Hexanes) yields the pure product [1].

Applications: The Corey-Seebach Reaction (Umpolung)

2-Isopropyl-1,3-dithiane serves as a "masked" acyl anion. The proton at the C2 position (between the sulfur atoms) is acidic (pKa ~31), allowing deprotonation by strong bases like n-Butyllithium (n-BuLi).

Reaction Logic[8]
  • Deprotonation : n-BuLi removes the C2 proton, creating a lithio-dithiane species.

  • Alkylation : This nucleophile attacks alkyl halides or epoxides.

  • Hydrolysis : Removal of the dithiane group unmasks the carbonyl, yielding a ketone.

Experimental Workflow: Synthesis of Branched Ketones

UmpolungWorkflow Start 2-Isopropyl-1,3-dithiane Lithiation Step 1: Lithiation (n-BuLi, THF, -78°C) Start->Lithiation C2 Deprotonation Alkylation Step 2: Electrophile Addition (R-X or Epoxide) Lithiation->Alkylation C-C Bond Formation Hydrolysis Step 3: Deprotection (HgCl2/CdCO3 or NBS) Alkylation->Hydrolysis Dithiane Cleavage End Target: Alpha-Branched Ketone Hydrolysis->End Carbonyl Regeneration

Figure 2: The Corey-Seebach Umpolung workflow for converting aldehydes to ketones.

Critical Causality in Protocol Design
  • Temperature Control (-78°C) : Essential during lithiation to prevent decomposition of the lithio-dithiane species via elimination or fragmentation.

  • Solvent Choice (THF) : Tetrahydrofuran coordinates with the Lithium cation, stabilizing the ion pair and enhancing the nucleophilicity of the dithiane carbanion.

  • Hydrolysis Method : Traditional methods use HgCl₂ (toxic). Modern alternatives include N-Bromosuccinimide (NBS) in aqueous acetone or Iodine/DMSO , which are milder and environmentally superior [2].

Safety & Handling

Stench Management
  • Primary Hazard : Thioacetals and their precursors (dithiols) possess a low odor threshold and can cause nausea.

  • Neutralization : Keep a "quench bath" of 10% Sodium Hypochlorite (Bleach) ready. All glassware and syringes must be soaked in bleach for 24 hours before washing to oxidize sulfur residues into odorless sulfonates.

Chemical Hazards[9][10]
  • Flammability : Flash point is expected to be moderate (<100°C). Ground all equipment to prevent static discharge.[1][2]

  • Toxicity : While specific toxicology for the isopropyl derivative is limited, treat as an irritant and potential sensitizer. Avoid inhalation.

References

  • Gallop, M. A. (2004). Prodrugs of GABA analogs, compositions and uses thereof. U.S. Patent No. 6,818,787. Washington, DC: U.S. Patent and Trademark Office.

  • Corey, E. J., & Seebach, D. (1988). Synthesis of 1,3-Dithiane. Organic Syntheses, Coll. Vol. 6, p.556.

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.

  • PubChem Database . 1,3-Propanedithiol (Precursor Data). National Center for Biotechnology Information.

Sources

Structure and molecular weight of 2-isopropyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-isopropyl-1,3-dithiane , focusing on its structural dynamics, synthesis, and utility in modern organic chemistry and drug development.

Structural Dynamics, Synthesis, and Synthetic Utility in Drug Development

Executive Summary

2-Isopropyl-1,3-dithiane is a cyclic thioacetal derivative serving as a critical intermediate in organic synthesis. It functions primarily as a masked isobutyraldehyde and a nucleophilic acyl equivalent (acyl anion equivalent) via the Corey-Seebach Umpolung methodology.

For researchers in drug development, this molecule offers a strategic pathway to construct complex carbon frameworks containing isopropyl ketone moieties, bypassing the polarity limitations of classical carbonyl chemistry. This guide details its physicochemical profile, conformational analysis, and validated synthetic protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a six-membered 1,3-dithiane ring substituted at the 2-position with an isopropyl group.

PropertyData
IUPAC Name 2-(Propan-2-yl)-1,3-dithiane
Molecular Formula

Molecular Weight 162.32 g/mol
CAS Number Note: Often prepared in situ; derived from Isobutyraldehyde (78-84-2) + 1,3-Propanedithiol (109-80-8)
Physical State Colorless to pale yellow liquid
Boiling Point 94–98 °C at 9 mmHg [1]
Density Approx.[1][2][3][4][5][6][7][8][9][10] 1.05 g/mL (estimated based on homologs)
Solubility Soluble in organic solvents (

,

, THF, Benzene); Insoluble in water
Organoleptics Characteristic sulfurous, onion-like, or savory odor (typical of dithianes)

Structural Dynamics & Conformational Analysis

The 1,3-dithiane ring adopts a chair conformation similar to cyclohexane. However, the


 bond length (

Å) is significantly longer than the

bond (

Å), which alters the steric environment compared to cyclohexane.
Equatorial Preference

In 2-isopropyl-1,3-dithiane, the bulky isopropyl group at the C2 position exhibits a strong thermodynamic preference for the equatorial orientation.

  • Axial Orientation: Suffers from 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

  • Equatorial Orientation: Minimizes steric strain. The "anomeric effect" (often relevant in 1,3-dioxanes) is less pronounced in dithianes due to the lower electronegativity of sulfur compared to oxygen, reinforcing the steric dominance of the equatorial conformer.

Visualization: Conformational Logic

The following diagram illustrates the structural logic and the preferred conformation.

Conformation Chair 1,3-Dithiane Ring (Chair Conformation) Substituent C2-Isopropyl Group Chair->Substituent Substitution at C2 Interaction 1,3-Diaxial Interaction (Steric Strain) Substituent->Interaction If Axial Result Preferred Conformer: Equatorial Isopropyl Substituent->Result If Equatorial Interaction->Result Drives Equilibrium to

Figure 1: Conformational preference of 2-isopropyl-1,3-dithiane driven by steric minimization.

Synthesis Protocol (Corey-Seebach Protection)

The synthesis involves the Lewis acid-catalyzed condensation of isobutyraldehyde with 1,3-propanedithiol. This reaction is robust and typically proceeds with high yields (>80%).

Materials
  • Substrate: Isobutyraldehyde (1.0 equiv)

  • Reagent: 1,3-Propanedithiol (1.05 equiv)

  • Catalyst: Boron Trifluoride Etherate (

    
    ) or p-Toluenesulfonic acid (PTSA)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    )
Step-by-Step Methodology
  • Preparation: Dissolve isobutyraldehyde (e.g., 100 mmol) and 1,3-propanedithiol (105 mmol) in anhydrous

    
     (100 mL) under an inert atmosphere (
    
    
    
    or Ar).
  • Catalysis: Cool the mixture to 0°C. Add

    
     (0.1–0.5 equiv) dropwise.
    
    • Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or GC (disappearance of aldehyde).

  • Work-up: Quench with 10% aqueous NaOH or saturated

    
    . Wash the organic layer with water and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue by vacuum distillation (bp 94–98 °C at 9 mmHg) [1].
    

Synthesis Aldehyde Isobutyraldehyde Reaction Acid Catalysis (BF3·OEt2, 0°C) Aldehyde->Reaction Dithiol 1,3-Propanedithiol Dithiol->Reaction Intermediate Thioacetalization Reaction->Intermediate Product 2-Isopropyl-1,3-dithiane (>80% Yield) Intermediate->Product

Figure 2: Synthetic workflow for the preparation of 2-isopropyl-1,3-dithiane.[6]

Reactivity Profile: The Umpolung Strategy

The defining feature of 2-isopropyl-1,3-dithiane is its ability to reverse the polarity of the carbonyl carbon (Umpolung).

Mechanism

The proton at C2 is relatively acidic (


) due to the stabilizing effect of the two sulfur atoms (d-orbital expansion/polarizability). Treatment with a strong base (n-Butyllithium) generates the 2-lithio-2-isopropyl-1,3-dithiane .
Experimental Workflow for Alkylation
  • Lithiation: Dissolve 2-isopropyl-1,3-dithiane in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 1–2 hours to form the lithiated species (nucleophile).

  • Electrophile Addition: Add the electrophile (e.g., alkyl halide, epoxide, ketone).

  • Deprotection: Hydrolyze the dithiane moiety (using

    
     or oxidative methods like NBS) to release the ketone.
    

Umpolung Dithiane 2-Isopropyl-1,3-dithiane (Masked Carbonyl) Lithiated 2-Lithio Species (Nucleophile) Dithiane->Lithiated n-BuLi, -78°C Deprotonation Adduct Alkylated Dithiane Lithiated->Adduct + Electrophile Electrophile Electrophile (E+) (Alkyl Halide/Epoxide) Electrophile->Adduct Ketone Final Product (Isopropyl Ketone) Adduct->Ketone Hydrolysis (HgCl2 or NBS)

Figure 3: Umpolung reactivity pathway transforming the dithiane into a nucleophilic acyl equivalent.

Analytical Characterization

Validating the structure requires analysis of the


-NMR spectrum, specifically the coupling patterns at the C2 position.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
C2-H 3.50 – 4.00 Doublet (d) Characteristic shift for dithiane C2-H; doublet due to coupling with the single methine proton of the isopropyl group (

Hz).
Ring

(C4, C6)
2.60 – 2.90MultipletProtons adjacent to sulfur atoms.
Ring

(C5)
1.80 – 2.10MultipletProtons in the "back" of the chair.
Isopropyl CH 1.90 – 2.20MultipletMethine proton of the isopropyl group.
Isopropyl

1.00 – 1.10Doublet (d)Methyl groups coupled to the methine proton.

Note: Chemical shifts may vary slightly (


 ppm) depending on solvent (

vs

) and concentration.

Safety and Handling

  • Stench: Like most low-molecular-weight organosulfur compounds, 1,3-propanedithiol and the resulting dithiane possess strong, disagreeable odors. All manipulations must be performed in a well-ventilated fume hood .

  • Bleach Quench: Glassware and spills should be treated with dilute bleach (sodium hypochlorite) to oxidize sulfur residues and neutralize odors before removal from the hood.

  • Toxicity: Standard precautions for irritants apply. Avoid inhalation and skin contact.

References

  • Icipe.org. Attempts on the Synthesis of the Pheromone Component Lineatin. (Cites preparation of 2-Isopropyl-1,3-dithiane, b.p. 94-98°C/9 mmHg). Link

  • Organic Syntheses. 1,3-Dithiane. Coll. Vol. 6, p. 316 (1988); Vol. 50, p. 72 (1970). (General protocol for dithiane synthesis). Link

  • BenchChem. Application Notes and Protocols for the Formation of 1,3-Dithianes. (Detailed mechanistic insights). Link

  • Corey, E. J., & Seebach, D.Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077.

Sources

The Dual Nature of 2-Isopropyl-1,3-Dithiane: Masking and Umpolung of Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

To answer the core question directly: Yes, 2-isopropyl-1,3-dithiane is the masked (thioacetal-protected) form of isobutyraldehyde.

In advanced synthetic organic chemistry, reacting isobutyraldehyde with 1,3-propanedithiol yields 2-isopropyl-1,3-dithiane[1]. However, viewing this molecule merely as a "protected aldehyde" drastically understates its utility. By masking the carbonyl group as a dithiane, researchers unlock the Corey-Seebach umpolung (polarity inversion) strategy . The normally electrophilic carbonyl carbon of isobutyraldehyde is transformed into a highly nucleophilic acyl anion equivalent, enabling complex C–C bond formations that would otherwise be synthetically impossible[2].

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, validation, and downstream application of 2-isopropyl-1,3-dithiane.

Mechanistic Grounding: The Umpolung Logic

In its native state, the carbonyl carbon of isobutyraldehyde is electrophilic (


) due to the electron-withdrawing nature of the oxygen atom. If a researcher wants to attach an alkyl group directly to this carbon, standard chemistry fails because two nucleophiles cannot react with one another.

By converting the aldehyde into 2-isopropyl-1,3-dithiane, the electronic nature of the carbon atom is fundamentally altered. The two highly polarizable sulfur atoms stabilize the adjacent carbon. When treated with a strong base (like n-butyllithium), the C2 proton is abstracted, generating a carbanion. This turns the formerly electrophilic carbon into a nucleophile, ready to attack alkyl halides, epoxides, or other electrophiles[2].

UmpolungLogic A Isobutyraldehyde (Electrophilic C=O) B 2-Isopropyl-1,3-dithiane (Masked Thioacetal) A->B 1,3-propanedithiol BF3·OEt2 C Lithiated Dithiane (Nucleophilic Acyl Anion) B->C n-BuLi, THF -78°C D Alkylated Dithiane (C-C Bond Formed) C->D Electrophile (R-X) E Target Ketone (Unmasked Carbonyl) D->E Thiophilic Cleavage (Hg2+ or Ag+)

Fig 1. Logical flow of the Corey-Seebach umpolung strategy for isobutyraldehyde.

Experimental Methodology: Masking Isobutyraldehyde

The synthesis of 2-isopropyl-1,3-dithiane relies on Lewis acid-catalyzed thioacetalization. The following protocol is designed as a self-validating system to ensure high yield and purity[1][3].

Step-by-Step Protocol: Thioacetalization
  • Preparation: To a flame-dried flask under inert atmosphere (Argon/N

    
    ), add isobutyraldehyde (1.0 equiv, e.g., 100 mmol) and 1,3-propanedithiol (1.0 - 1.02 equiv) in anhydrous dichloromethane (DCM)[1][3].
    
    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the Lewis acid. 1,3-propanedithiol is used because the resulting 6-membered dithiane ring is thermodynamically highly stable.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: The subsequent addition of the Lewis acid is highly exothermic. Controlling the temperature prevents the polymerization or self-aldol condensation of the isobutyraldehyde.

  • Lewis Acid Activation: Dropwise add Boron trifluoride diethyl etherate (

    
    ) (0.5 to 4.0 equiv depending on desired kinetic rate)[1][3].
    
    • Causality: The

      
       acts as a Lewis acid, coordinating to the lone pairs of the carbonyl oxygen. This drastically increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the thiol groups.
      
  • Propagation: Stir at 0 °C for 30 minutes to 2 hours, then allow it to warm to room temperature for up to 20 hours[1][3].

  • Quenching & Workup: Wash the reaction mixture with brine, followed by 5% aqueous

    
    , and brine again[1].
    
    • Causality: The

      
       neutralizes the 
      
      
      
      and any trace sulfonic acids, halting the reaction and preventing reverse hydrolysis.
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via vacuum distillation or flash column chromatography (95:5 Petroleum ether/diethyl ether)[3][4].
    

Workflow S1 1. Substrate Mixing Isobutyraldehyde + 1,3-propanedithiol S2 2. Lewis Acid Activation Dropwise BF3·OEt2 at 0°C S1->S2 S3 3. Thioacetalization Stir 2h (0°C) -> 20h (RT) S2->S3 S4 4. Quench & Workup 5% NaHCO3 (aq) Brine wash S3->S4 S5 5. Isolation Distillation or Chromatography S4->S5

Fig 2. Step-by-step synthetic workflow for the masking of isobutyraldehyde.

Quantitative Validation & Data Presentation

To ensure the integrity of the masking process, researchers must validate the product. The disappearance of the highly deshielded aldehyde proton (


 ~9.5 ppm) and the emergence of a specific doublet at ~4.04 ppm is the primary diagnostic marker[5][6].
PropertyValueDiagnostic Significance
Boiling Point 94–98 °C at 9 mmHgUseful for large-scale purification via vacuum distillation[4].
Typical Yield 67% – 96%Highly efficient conversion dependent on Lewis acid strength and reaction time[3][5].

H NMR (C2-H)

4.01 – 4.04 (d,

Hz, 1H)
Critical Validation: Confirms the formation of the thioacetal methine. The doublet splitting is caused by coupling with the adjacent isopropyl methine proton[5][6].

H NMR (S-CH

)

2.79 – 2.96 (m, 4H)
Confirms the incorporation of the 1,3-propanedithiol backbone[5][6].

H NMR (Isopropyl)

0.94 – 1.03 (m, 6H)
Confirms the retention of the intact isobutyryl moiety[3].

Downstream Applications: Lithiation and Unmasking

Once isolated, 2-isopropyl-1,3-dithiane is remarkably stable to both aqueous acids and bases, making it an excellent protecting group. However, its true value lies in its downstream reactivity.

Lithiation (The Umpolung Activation)

To utilize the masked isobutyraldehyde as a nucleophile, it must be lithiated.

  • Protocol: The dithiane is dissolved in anhydrous THF and cooled to strictly -30 °C to -78 °C. n-Butyllithium (1.0 equiv) is added dropwise[2].

  • Causality: The low temperature is critical. Lithiated dithianes are highly reactive; elevated temperatures can lead to unwanted side reactions, including ring-opening or solvent attack. The resulting 2-lithio-2-isopropyl-1,3-dithiane can then be trapped with electrophiles (e.g., epoxides, alkyl halides, or other carbonyls) to form complex carbon frameworks[2].

Deprotection (Unmasking the Carbonyl)

Because dithianes are highly stable, unmasking them requires specific thiophilic activation [2][7].

  • Protocol: Dissolve the alkylated dithiane in a polar solvent mixture containing water (e.g.,

    
    ). Add a thiophilic metal salt, typically Mercury(II) chloride (
    
    
    
    ) with Mercury(II) oxide (
    
    
    ), or Silver nitrate (
    
    
    ) with N-chlorosuccinimide (NCS)[2][7]. Heat to reflux.
  • Causality: Soft Lewis acids like

    
     or 
    
    
    
    selectively coordinate to the soft sulfur atoms of the dithiane. This coordination drastically lowers the electron density at the C2 carbon, making it highly susceptible to nucleophilic attack by the water in the solvent mixture. The
    
    
    acts as an acid scavenger to neutralize the
    
    
    generated during hydrolysis, preventing the degradation of acid-sensitive functional groups newly installed on the molecule[2].

By following this lifecycle—masking, umpolung alkylation, and thiophilic unmasking—drug development professionals and synthetic chemists can seamlessly introduce isobutyryl groups into complex molecular architectures.

References

  • US7560483B2 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof Source: Google Patents URL
  • Source: The Hive (icipe.org)
  • Source: RSC (Royal Society of Chemistry)
  • Synthesis, Conformation, and Biological Activities of a Des-A-Ring Analog of 18-Deoxy-Aplog-1 Source: Kagawa University URL
  • Fluoroénolates Masqués : Synthèse d'Aldols Mono- et Difluorés Source: ENSCM URL
  • The Total Synthesis of Analogues of Withanolide F Source: White Rose eTheses Online URL
  • Supporting Information - Visible-Light-Promoted Dithioacetalization NMR Data Source: AWS / Literature Supplement URL

Sources

Thermodynamic Stability of 2-Substituted 1,3-Dithianes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-substituted 1,3-dithianes, designed for researchers in organic synthesis and medicinal chemistry.

Part 1: The Thermodynamic Landscape

The 1,3-dithiane ring is a cornerstone of organic synthesis, primarily due to its role as an acyl anion equivalent (Umpolung). However, understanding its conformational behavior is critical for stereochemical control in complex molecule synthesis.[1] While often compared to cyclohexane, the 1,3-dithiane ring exhibits distinct thermodynamic properties driven by the presence of sulfur heteroatoms.

Structural Geometry vs. Cyclohexane

The replacement of methylene groups with sulfur atoms at positions 1 and 3 introduces significant geometric changes:

  • Bond Lengths: The C–S bond length is approximately 1.81 Å , significantly longer than the C–C bond (1.54 Å) in cyclohexane.[1]

  • Ring Puckering: The 1,3-dithiane chair is more "puckered" in the

    
     region but flatter in the 
    
    
    
    region.
  • Lack of Syn-Axial Hydrogens: There are no axial hydrogens at positions 1 and 3.[1] The primary 1,3-diaxial interactions for a substituent at C2 occur with the axial hydrogens at C4 and C6 .[2][3]

Conformational Free Energies (A-Values)

A common misconception is that the longer C–S bonds simply reduce steric crowding. In reality, the thermodynamic preference for the equatorial position (A-value) varies non-linearly compared to cyclohexane.

Table 1: Comparative A-Values (kcal/mol at 300 K)

Substituent (at C2)Cyclohexane A-Value1,3-Dithiane A-ValueTrend Analysis
Methyl 1.741.77 Similar: The longer C–S bond moves the group away, but the specific trajectory of the C4/C6 axial hydrogens maintains the steric penalty.
Ethyl 1.791.54 Lower: Rotational freedom allows the ethyl group to minimize interaction more effectively in the dithiane system.[1]
Isopropyl 2.211.95 Lower: Reduced steric clash due to ring geometry.[1]
tert-Butyl > 4.92.72 Drastically Lower: The "locking" ability of a t-butyl group is significantly compromised.[1] A t-butyl group can occupy the axial position in 1,3-dithiane without the prohibitive energy cost seen in cyclohexane.

Key Insight for Researchers: Do not assume a 2-tert-butyl group rigidly locks the 1,3-dithiane ring. At higher temperatures or under specific reaction conditions, the axial conformer contributes significantly to the population, potentially affecting stereoselectivity.

The Anomeric Effect at C2

For electronegative substituents (e.g., alkoxy, halo) at C2, the anomeric effect opposes steric bulk, favoring the axial conformation.[1]

  • Mechanism: Stabilizing hyperconjugation between the sulfur lone pair (

    
    ) and the antibonding orbital of the C2 substituent (
    
    
    
    ).
  • Observation: 2-Alkoxy-1,3-dithianes often exist predominantly in the axial conformation, contrary to steric predictions.

Part 2: The 2-Lithio-1,3-Dithiane Anomaly

The most critical species for synthetic applications is the metallated dithiane. Unlike the anomeric effect observed with electronegative groups, the lithiated species exhibits a strong equatorial preference .

Conformational Preference
  • 2-Lithio-1,3-dithiane:

    
     kcal/mol (Calculated).[4]
    
  • 2-Lithio-2-phenyl-1,3-dithiane:

    
     kcal/mol.[4]
    
Mechanistic Origin

The equatorial preference is electronic, not just steric.[1]

  • Negative Hyperconjugation: The C–Li bond is highly polarized (essentially ionic).[1] The equatorial orientation allows for optimal overlap between the carbon lone pair orbital (

    
    ) and the antibonding orbitals of the adjacent C–S bonds (
    
    
    
    ).
  • Charge Stabilization: This orbital interaction delocalizes the carbanionic charge density into the sulfur atoms.[1]

  • Implication: In Corey-Seebach reactions, the incoming electrophile typically attacks from the axial direction (trajectory anti-parallel to the C-Li bond), but the rapid equilibration of the lithium species often masks this kinetic preference.

LithioPreference cluster_0 Electronic Stabilization Factors cluster_1 Synthetic Consequence OrbitalOverlap n(C) -> σ*(S-C) Overlap (Negative Hyperconjugation) EqPref Equatorial C-Li Preference (~14 kcal/mol) OrbitalOverlap->EqPref Stabilizes ChargeDeloc Charge Delocalization into Sulfur d-orbitals/σ* ChargeDeloc->EqPref Supports AxialAttack Electrophile Approach (Axial Trajectory) EqPref->AxialAttack Dictates Geometry ProductStereo Stereochemical Outcome (Trans-1,2-disubstitution) AxialAttack->ProductStereo Yields

Caption: Mechanistic flow showing how electronic orbital overlap dictates the equatorial preference of the 2-lithio species, influencing the stereochemical outcome of alkylation.

Part 3: Experimental Protocol for Stability Determination

To determine the thermodynamic stability (


) of a specific 2-substituted 1,3-dithiane, chemical equilibration is the gold standard.
Principle

Acid-catalyzed equilibration allows the interconversion of cis and trans isomers (typically in 2,4- or 2,5-disubstituted systems) to reach a thermodynamic ratio.

Step-by-Step Equilibration Workflow

Materials:

  • Substrate: Pure cis- or trans-2-substituted-1,3-dithiane (or a mixture).

  • Solvent:

    
     or Toluene-
    
    
    
    (for direct NMR monitoring).[1]
  • Catalyst:

    
     (Lewis Acid) or 
    
    
    
    -TsOH (Brønsted Acid).[1]
  • Standard: 1,3,5-Trimethoxybenzene (internal standard for integration).[1]

Protocol:

  • Preparation: Dissolve 0.1 mmol of the dithiane substrate in 0.6 mL of NMR solvent.

  • Initial Scan: Acquire a quantitative

    
     NMR spectrum (
    
    
    
    ) to establish the starting ratio.
  • Catalysis: Add 5-10 mol% of

    
     via microsyringe. Cap the tube under 
    
    
    
    .
  • Incubation:

    • Heat the sample to 60-80°C in an oil bath or NMR probe.

    • Monitor at intervals (e.g., 2h, 6h, 24h) until the ratio of isomers remains constant.

  • Analysis:

    • Integrate the distinct H2 signals (axial H is typically upfield of equatorial H, but check specific shielding cones).

    • Calculate

      
      .[1]
      
    • Calculate

      
      .[1]
      

EquilibrationProtocol Start Start: Pure Isomer or Mixture Dissolve Dissolve in CDCl3 / Toluene-d8 Add Internal Standard Start->Dissolve Catalyst Add Catalyst (BF3·OEt2 or p-TsOH) Dissolve->Catalyst Heat Thermal Equilibration (60-80°C, 24h) Catalyst->Heat NMR 1H NMR Monitoring Integrate H2 signals Heat->NMR NMR->Heat Ratio changing? Calc Calculate ΔG° = -RT ln(Keq) NMR->Calc Ratio constant

Caption: Workflow for the acid-catalyzed thermodynamic equilibration of 1,3-dithiane isomers to determine conformational free energy differences.

References

  • Eliel, E. L.; Hutchins, R. O. "Conformational Analysis.[1] XVIII. 1,3-Dithianes.[1][4][5][6][7] Conformational Preferences of Alkyl Substituents and the Chair-Boat Energy." Journal of the American Chemical Society, 1969 , 91, 2703–2715.[1] Link

  • Cuevas, G.; Juaristi, E. "A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C-Li Bond." Journal of the American Chemical Society, 1997 , 119, 7545–7550.[1] Link

  • Juaristi, E. "The Anomeric Effect in 1,3-Dithianes."[1] Accounts of Chemical Research, 1989 , 22, 357.[1]

  • Seebach, D. "Methods of Reactivity Umpolung."[1] Angewandte Chemie International Edition, 1979 , 18, 239–258.[1] Link

  • Smith, A. B., III; Adams, C. M. "Anion Relay Chemistry: An Effective Tactic for Diversity Oriented Synthesis."[1] Accounts of Chemical Research, 2004 , 37, 365–377.[1] Link

Sources

Technical Deep Dive: Conformational Analysis of the 2-Isopropyl-1,3-Dithiane Ring

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals.[1] It synthesizes structural organic chemistry, stereoelectronics, and practical laboratory protocols.

Content Type: Advanced Technical Guide Subject: Stereochemistry, Spectroscopic Analysis, and Reactivity Profiles Audience: Senior Scientists, Medicinal Chemists, Process Development Engineers

Executive Summary: The "Anchor" Effect

The 2-isopropyl-1,3-dithiane ring represents a canonical system in conformational analysis, serving two distinct roles in modern organic synthesis:

  • The Conformational Lock: The isopropyl group at the C2 position acts as a thermodynamic anchor, freezing the ring inversion and allowing for the precise study of axial/equatorial preferences at other ring positions (C4, C5).

  • The Acyl Anion Equivalent: As a masked carbonyl (via the Corey-Seebach reaction), understanding its lithiation stereochemistry is critical for controlling diastereoselectivity in drug synthesis.

This guide deconstructs the structural parameters, thermodynamic preferences, and reactivity profiles of this system, supported by validated experimental protocols.

Structural Architecture: Dithiane vs. Cyclohexane[1][2]

To understand the 2-isopropyl-1,3-dithiane system, one must first quantify how the replacement of methylene groups with sulfur alters the cyclohexane chair.

Geometric Distortions

The introduction of sulfur (S) at positions 1 and 3 creates a "flattened" chair conformation compared to cyclohexane. This is driven by the significant difference in bond lengths and van der Waals radii.

ParameterCyclohexane (C-C)1,3-Dithiane (C-S)Impact on Conformation
Bond Length 1.54 Å1.82 Å Reduces 1,3-diaxial interactions by pushing axial substituents outward.[1]
Bond Angle 109.5° (Tetrahedral)99° (C-S-C) Increases ring puckering at the sulfur end; flattens the C4-C5-C6 region.[1]
Van der Waals Radius 1.70 Å (Carbon)1.80 Å (Sulfur) Sulfur is "softer" and more polarizable, affecting solvation shells.[1]
The "Holding" Bias (Thermodynamics)

In 2-isopropyl-1,3-dithiane, the isopropyl group has a profound preference for the equatorial position.

  • Steric Dominance: While the longer C-S bonds might suggest reduced steric crowding, the syn-axial interaction between an axial C2-isopropyl group and the axial hydrogens at C4 and C6 is still thermodynamically prohibitive.

  • The A-Value: The conformational free energy difference (

    
    ) for an isopropyl group in 1,3-dithiane is estimated to be >2.5 kcal/mol . This is effectively a "lock," ensuring that >98% of the molecules exist in the equatorial conformation at room temperature.
    

Stereoelectronic Effects & Reactivity[1][3][4]

The physical conformation dictates the chemical reactivity, particularly during lithiation (metallation).

The Anomeric Effect vs. Sterics

At the C2 position, two opposing forces are often at play:

  • Steric Effect: Favors Equatorial (Alkyl groups).[1]

  • Anomeric Effect: Favors Axial (Electronegative groups, due to

    
     overlap).[1]
    

For 2-isopropyl-1,3-dithiane , the steric bulk of the isopropyl group overrides any minor electronic effects, forcing the substituent equatorial. However, this sets the stage for the stereochemistry of the remaining proton at C2.

Lithiation Stereochemistry (The Reactive Species)

When 2-isopropyl-1,3-dithiane is treated with n-BuLi, the removal of the C2 proton is stereoselective.

  • The Substrate: The isopropyl is equatorial.[2][3] The proton is axial .[4]

  • The Deprotonation: Kinetic deprotonation removes the equatorial proton (if available) or axial? In dithianes, the equatorial proton is kinetically more acidic due to complex-induced proximity effects (CIPE), but the axial carbanion (lone pair axial) is thermodynamically more stable due to overlap with the

    
     orbital.
    
  • The Resulting Species: In 2-isopropyl-1,3-dithiane, the H is axial.[5][6] Deprotonation yields a species where the Lithium atom usually sits equatorial (in the solid state and non-polar solvents) to minimize 1,3-diaxial solvent clashes, while the carbanion lone pair occupies the axial position to maximize orbital stabilization.

LithiationPathway Figure 1: Stereochemical Pathway of 2-Isopropyl-1,3-Dithiane Lithiation Substrate 2-Isopropyl-1,3-Dithiane (iPr = Equatorial, H = Axial) Intermediate 2-Lithio Species (Li-C Bond Equatorial) Substrate->Intermediate Deprotonation (Removal of Axial H) Reagent n-BuLi / THF (-78°C) Reagent->Intermediate Product Electrophile Attack (Equatorial Trajectory) Intermediate->Product Reaction with E+

Experimental Protocols

Protocol: Low-Temperature NMR Analysis

To experimentally verify the conformation (and "freeze" the ring flip if using a non-locked analog), use the following protocol.

Objective: Determine the axial/equatorial ratio via integration of separate conformer signals or coupling constants (


-values).
  • Sample Preparation:

    • Dissolve 15-20 mg of 2-isopropyl-1,3-dithiane in 0.6 mL of CD₂Cl₂ (Deuterated Methylene Chloride) or a mixture of CS₂/CD₂Cl₂ (to lower freezing point).

    • Note: Do not use CDCl₃ if going below -60°C, as viscosity increases and phase separation may occur.[1]

  • Instrument Setup:

    • Use a high-field NMR (500 MHz or higher).[1]

    • Calibrate the temperature unit using a methanol standard (for low temp).

  • Variable Temperature (VT) Experiment:

    • Acquire a reference spectrum at 25°C.[1]

    • Cool the probe to -90°C in 10°C decrements.

    • At -90°C, ring inversion is slow on the NMR timescale.

  • Data Analysis:

    • H2 Signal: Look for the doublet (due to coupling with isopropyl CH) at

      
       ppm.[1]
      
    • Coupling Constants: The H2 proton is axial.[1] It should show a small coupling to the isopropyl CH, but if the ring were flipping, you would see an averaged signal.

    • C4/C6 Protons: Look for distinct axial and equatorial signals.[1][6]

      
       and 
      
      
      
      will have vastly different chemical shifts (
      
      
      ppm) and coupling constants (
      
      
      Hz vs
      
      
      Hz).[1]
Protocol: Synthesis of 2-Isopropyl-1,3-Dithiane

Reaction Type: Lewis-Acid Catalyzed Thioacetalization.[1]

  • Reagents: Isobutyraldehyde (1.0 eq), 1,3-Propanedithiol (1.1 eq),

    
     (0.1 eq), Chloroform (Solvent).[1]
    
  • Procedure:

    • Charge a flame-dried flask with Isobutyraldehyde and 1,3-Propanedithiol in dry

      
       under Nitrogen.
      
    • Cool to 0°C.[1]

    • Add

      
       dropwise.[1] (Exothermic).[1]
      
    • Warm to Room Temperature and stir for 2 hours.

  • Workup:

    • Quench with 10% NaOH (removes excess thiol and neutralizes acid).[1]

    • Wash organic layer with water and brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from Methanol (preferred for high purity) or Vacuum Distillation.[1]

    • Yield Target: >90%.[1]

Computational Analysis Workflow

For researchers wishing to model this system using DFT (Density Functional Theory), the following workflow ensures accuracy.

ComputationalWorkflow Figure 2: Computational Workflow for Dithiane Analysis Start Input Structure (2-iPr-1,3-Dithiane) ConfSearch Conformational Search (MMFF or OPLS3e) Start->ConfSearch GeometryOpt Geometry Optimization (B3LYP/6-31G* or wB97X-D) ConfSearch->GeometryOpt Select Lowest Energy FreqCalc Frequency Calculation (Verify Minima) GeometryOpt->FreqCalc NBO NBO Analysis (Quantify Anomeric Effect) FreqCalc->NBO If NImag=0

Key Computational Considerations:

  • Basis Set: Sulfur requires polarization functions.[1] Use at least 6-31G(d,p) or def2-TZVP .[1]

  • Dispersion: Standard B3LYP fails to capture weak S-C-H dispersion interactions.[1] Use B3LYP-D3 or wB97X-D .[1]

  • Solvation: Use a CPCM or SMD model (Solvent = CH2Cl2) to mimic NMR conditions.[1]

References

  • Seebach, D., & Corey, E. J. (1975). "Generation and synthetic applications of 2-lithio-1,3-dithianes." Journal of Organic Chemistry.

  • Eliel, E. L., & Hutchins, R. O. (1969). "Conformational Analysis. The Conformational Preference of the Isopropyl Group in 1,3-Dithiane." Journal of the American Chemical Society.

  • Juaristi, E., & Cuevas, G. (1992). "The Anomeric Effect in 1,3-Dithianes." Tetrahedron.

  • Reich, H. J. (2018).[1] "WinDNMR: Dynamic NMR Simulations & Data."[1] University of Wisconsin-Madison.[1][7]

  • Wiberg, K. B., & Bailey, W. F. (2000). "Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, and 1,3-Dithiane." Journal of Organic Chemistry.

Sources

Technical Whitepaper: Solvent Systems for 2-Isopropyl-1,3-Dithiane in Umpolung Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile[1]

In the context of nucleophilic acylation (Umpolung), 2-isopropyl-1,3-dithiane serves as a critical "masked" isobutyryl anion equivalent. While the parent 1,3-dithiane is a crystalline solid (mp 54°C), the introduction of the isopropyl group at the C2 position typically lowers the melting point, resulting in a compound that exists as a viscous oil or low-melting solid at room temperature.

For researchers, the "solubility" of this compound is rarely the bottleneck during storage or transfer; it is highly lipophilic and miscible with standard organic solvents (DCM, Toluene, Ethyl Acetate). The critical solubility parameter dictates the success of the reaction during the lithiation step at cryogenic temperatures (-78°C).

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Protocol
Physical State Viscous Oil / Low-melting SolidVolumetric transfer preferred over gravimetric if liquid.
LogP (Predicted) ~3.5 - 4.2Highly lipophilic; insoluble in water.
pKa (C2-H) ~31 (in DMSO/THF)Requires strong bases (n-BuLi, t-BuLi) for deprotonation.
Solubility (RT) >100 mg/mL in THF, Et₂O, DCMExcellent solubility in carrier solvents.
Solubility (-78°C) Critical Threshold The lithio-species may aggregate or precipitate in non-polar media.

Part 2: Solvent Compatibility Analysis (THF vs. Ether)

The choice between Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) is not merely about dissolving the starting material; it is about solvating the lithium counter-ion to control reactivity and aggregation state.

Tetrahydrofuran (THF): The Gold Standard

THF is the superior solvent for the generation of 2-lithio-2-isopropyl-1,3-dithiane.

  • Mechanism of Action: THF is a strong Lewis base with an accessible oxygen lone pair. It coordinates effectively to the lithium cation (Li⁺) of the n-butyllithium reagent.

  • De-aggregation: Commercial n-BuLi exists as hexamers in hexane. THF breaks these aggregates into dimers or monomers, increasing the basicity of the butyl anion and ensuring rapid deprotonation of the dithiane C2 proton.

  • Solubility of the Anion: The resulting lithiated dithiane species is an ion pair. THF stabilizes this charge separation, keeping the intermediate in solution even at -78°C.

Diethyl Ether (Et₂O): The Specialized Alternative

Ether is less polar and sterically more hindered than THF, making it a weaker Lewis base.

  • When to use: Use Et₂O if your electrophile (added in step 2) is extremely sensitive to Lewis basic solvents or if you observe side-reactions (decomposition) in THF.

  • The Risk: In pure ether, n-BuLi remains highly aggregated. The deprotonation of 2-isopropyl-1,3-dithiane will be significantly slower. Furthermore, the lithiated intermediate is less soluble in ether and may precipitate as a suspension at -78°C. Heterogeneous lithiation leads to lower yields.

Solvent Decision Tree (Graphviz)

SolventSelection Start Select Solvent for 2-Isopropyl-1,3-Dithiane Lithiation Standard Standard Umpolung (Reaction with Alkyl Halides/Epoxides) Start->Standard Routine Synthesis Sensitive Sensitive Electrophiles (Lewis Acid Promoted) Start->Sensitive Special Case THF USE THF (Anhydrous) - Breaks BuLi aggregates - Stabilizes Lithio-anion - Homogeneous at -78°C Standard->THF Preferred Ether USE DIETHYL ETHER - Slower metallation - Potential precipitation - Less coordinating Sensitive->Ether Alternative AddTMEDA Add TMEDA (1.1 eq) To prevent precipitation and accelerate rate Ether->AddTMEDA Optimization Required

Caption: Decision matrix for solvent selection. THF is preferred for solubility and kinetic reasons; Ether requires additives (TMEDA) to match THF's performance.

Part 3: Experimental Protocol (Corey-Seebach Lithiation)

This protocol is designed to maximize the solubility of the lithiated intermediate and prevent "crashing out" at cryogenic temperatures.

Safety Note: n-Butyllithium is pyrophoric. 1,3-dithianes are malodorous; use a bleach trap for waste.

Reagents
  • Substrate: 2-isopropyl-1,3-dithiane (10 mmol, ~1.9 g)

  • Solvent: Anhydrous THF (Distilled from Na/Benzophenone or from SPS).

  • Base: n-Butyllithium (2.5 M in Hexanes).[1]

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).

  • Solvation: Syringe 2-isopropyl-1,3-dithiane (10 mmol) into the flask. Add 30 mL of anhydrous THF .

    • Scientist's Note: We use a concentration of ~0.3 M. If you go more concentrated (>0.5 M), the lithiated species may precipitate at -78°C.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Deprotonation (The Critical Step): Dropwise add n-BuLi (10.5 mmol, 4.2 mL) over 10 minutes.

    • Observation: The solution should remain clear or turn slightly yellow. If it turns cloudy, the lithio-species is aggregating. Remedy: Warm briefly to -40°C to redissolve, then cool back to -78°C.

  • Equilibration: Stir at -78°C for 1 hour. (Note: The C2 proton is sterically hindered by the isopropyl group; adequate time is required for complete lithiation).

  • Electrophile Trapping: Add the electrophile (e.g., alkyl halide or aldehyde) dissolved in minimal THF.

  • Quench: Pour into saturated aqueous NH₄Cl.

Reaction Mechanism & Workflow (Graphviz)

ReactionWorkflow Substrate 2-Isopropyl-1,3-Dithiane (In THF) Cooling Cool to -78°C Substrate->Cooling BuLi Add n-BuLi (Deprotonation) Cooling->BuLi Intermediate Lithiated Species (Soluble Ion Pair) BuLi->Intermediate Li+ Solvated by THF Electrophile Add Electrophile (C-C Bond Formation) Intermediate->Electrophile Nucleophilic Attack Product Functionalized Dithiane Electrophile->Product

Caption: Workflow for the generation and trapping of the 2-isopropyl-1,3-dithiane anion.

Part 4: Troubleshooting & Solubility Anomalies

Precipitation at -78°C

If you observe a white precipitate upon adding n-BuLi:

  • Cause: The lithiated dithiane is aggregating. This is common if the THF is too cold initially or if the concentration is too high.

  • Solution: Allow the reaction to warm to -20°C for 30 minutes. The precipitate should redissolve. Most dithianes are stable up to 0°C.

  • Prevention: Add HMPA or DMPU (1-2 equivalents) as a co-solvent to break lithium aggregates, though this is rarely necessary for simple alkyl dithianes in THF.

Low Yields in Ether

If you must use Diethyl Ether and yields are low:

  • Cause: Incomplete lithiation due to slow kinetics (BuLi aggregates).

  • Solution: Add TMEDA (Tetramethylethylenediamine) (1.1 equiv relative to BuLi). TMEDA acts as a chelating ligand for Lithium, mimicking the solvation effects of THF and accelerating the deprotonation.

References

  • Corey, E. J., & Seebach, D. (1965).[2] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239-258. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365-377. Link

  • Yus, M., & Nájera, C. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(32), 6147-6212. Link

Sources

Process Safety Guide: Alkyl-Substituted 1,3-Dithianes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

In drug development, alkyl-substituted 1,3-dithianes are not merely "stinky reagents"; they are the linchpin of Umpolung (polarity reversal) chemistry . By converting an electrophilic carbonyl into a nucleophilic acyl anion equivalent (the Corey-Seebach reaction), they allow access to complex molecular architectures (e.g.,


-hydroxy ketones) inaccessible via standard aldol pathways.[1]

However, standard Safety Data Sheets (SDS) for these compounds are often generic, failing to capture the dynamic hazards present during their application. This guide bridges the gap between regulatory compliance and bench-level reality, focusing on the three critical phases: Odor Containment , Lithiated Intermediate Handling , and Oxidative Decontamination .

Part 2: Hazard Identification & Toxicology (The "Static" Risk)

While the alkyl-substituted dithianes (e.g., 2-methyl-1,3-dithiane) are often classified as moderate irritants, their sulfur-based nature introduces specific physiological and environmental hazards.

Comparative Hazard Profile
ParameterParent (1,3-Dithiane)Alkyl-Substituted (e.g., 2-Methyl)Lithiated Intermediate (R-Li)
GHS Classification Skin Irrit. 2, Eye Irrit.[2] 2ASkin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3Pyr. Liq. 1, Skin Corr.[2][3] 1A
Odor Threshold < 10 ppb (Stench)< 50 ppb (Garlic/Sulfur)N/A (Masked by solvent/base)
Flash Point > 110°C (Closed Cup)> 90°C (Varies by MW)< -17°C (Solvent dependent)
Acute Toxicity Oral LD50 > 2000 mg/kgOral LD50 ~1200 mg/kg (Mouse)Fatal if swallowed/inhaled
Sensitization Low potentialPotential Skin SensitizerCorrosive (Tissue destruction)
The "Stench" Hazard & Olfactory Fatigue

Critical Insight: Do not rely on smell to detect leaks. Organosulfur compounds cause rapid olfactory fatigue . You will stop smelling the mercaptan-like odor after 2–5 minutes of exposure, even as concentrations rise to toxic levels.

  • Protocol: All handling must occur in a fume hood with a face velocity > 100 fpm.

  • Monitoring: Use portable VOC detectors calibrated for sulfur compounds if working on >10g scales.

Part 3: Operational Protocol (The "Dynamic" Risk)

The primary safety risk occurs during the Corey-Seebach reaction , where the stable dithiane is converted into a highly reactive, pyrophoric lithiated species using n-Butyllithium (n-BuLi).

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where safety failures most commonly occur.

CoreySeebachSafety cluster_hazards Critical Hazards Start Start: Alkyl-Dithiane Dry Drying Step (THF/Argon) Start->Dry Check H2O < 50ppm Lithiation Lithiation (n-BuLi, -78°C) Dry->Lithiation Inert Atm Required Reaction Electrophile Addition (Exotherm Risk) Lithiation->Reaction Maintain < -40°C Quench Inverse Quench (NH4Cl) Reaction->Quench Control Temp Waste Waste Treatment (Bleach Ox) Quench->Waste Separate Organic/Aq

Figure 1: Safety workflow for the Corey-Seebach reaction. Red nodes indicate high-risk pyrophoric/reactive stages.

Self-Validating Experimental Protocol

Objective: Synthesis and handling of 2-lithio-2-alkyl-1,3-dithiane.

Phase 1: Preparation & Dehydration
  • Causality: Water destroys n-BuLi instantly, creating lithium hydroxide (corrosive) and butane gas (flammability/pressure hazard).

  • Validation: Glassware must be flame-dried under vacuum. The solvent (THF) must be distilled or taken from a dry-solvent system (water content < 50 ppm).

Phase 2: Lithiation (The Danger Zone)
  • Cooling: Cool the dithiane/THF solution to -78°C (dry ice/acetone).

  • Addition: Add n-BuLi dropwise.

    • Observation: A color change (often yellow to bright orange) indicates anion formation.

    • Safety Check: If the solution bubbles vigorously, the addition is too fast, or the temperature is too high. Stop immediately.

  • Aging: Allow to stir for 1–2 hours. The lithiated species is now a "masked acyl anion."[1]

Phase 3: Quenching & Odor Control[4]
  • The Inverse Quench: Do not pour water into the reaction. Cannulate the cold reaction mixture into a rapidly stirring solution of saturated ammonium chloride (

    
    ). This dissipates heat and prevents runaway exotherms.
    

Part 4: Decontamination & Waste Disposal[3]

Standard disposal methods are insufficient for dithianes due to their persistence and odor. We utilize Oxidative Degradation .

The Bleach Protocol

Sodium hypochlorite (Bleach) oxidizes the sulfide (odor) to a sulfoxide or sulfone (odorless).

Chemical Mechanism:



Step-by-Step Decontamination:

  • Preparation: Prepare a 10% bleach solution. Crucial: Adjust pH to >9 using Sodium Hydroxide (NaOH).

    • Why? Acidic bleach releases Chlorine gas (

      
      ), which is highly toxic.
      
  • Glassware: Soak all contaminated glassware in this alkaline bleach bath for 2 hours in the fume hood.

  • Spills: Cover spills with absorbent pads, then soak the pads with alkaline bleach. Do not wipe immediately; allow oxidation to occur.

Waste Decision Tree

WasteDisposal Start Waste Material IsReactive Is it Lithiated/Active? Start->IsReactive QuenchStep Quench with IPA/Hexanes under Argon IsReactive->QuenchStep Yes OdorCheck Does it smell? IsReactive->OdorCheck No QuenchStep->OdorCheck BleachTreat Treat with Alkaline Bleach (pH > 9) OdorCheck->BleachTreat Yes StandardDisp Standard Halogenated Waste Stream OdorCheck->StandardDisp No BleachTreat->StandardDisp After 2 Hours

Figure 2: Decision tree for safe disposal of dithiane waste. Priority is given to quenching reactivity, then oxidation of odor.

Part 5: Storage & Personal Protective Equipment (PPE)[5]

Glove Permeation Dynamics

Latex gloves provide zero protection against organosulfur compounds. They permeate in seconds.

  • Primary Layer: 0.7mm Nitrile (Splash protection).

  • Secondary Layer (Required for >10mL): Silver Shield (Laminate) or Butyl Rubber.

  • Validation: If you smell the compound on your hands after removing gloves, the PPE failed.

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen. Alkyl-dithianes can slowly oxidize in air to form sulfoxides, which changes their stoichiometry in future reactions.

  • Temperature: 2–8°C.

  • Segregation: Keep away from strong oxidizers (peroxides, nitrates) and strong acids.[5]

Part 6: References

  • PubChem. (2025).[2] 2-Methyl-1,3-dithiane Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction / Umpolung. [Link][1][6][7]

  • American Chemical Society (ACS). (2024).[8] Laboratory Reaction Safety Summary: Lithiation Reaction. [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: 2-Trimethylsilyl-1,3-dithiane. [Link]

  • Princeton University EHS. (n.d.). Safe Handling of Organolithium Compounds in the Laboratory. [Link]

Sources

History and development of dithiane umpolung reagents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Development of Dithiane Umpolung Reagents

Introduction to Carbonyl Reactivity: The "Normal" State

In the landscape of organic chemistry, the carbonyl group holds a central position. The inherent polarity of the carbon-oxygen double bond, where oxygen's high electronegativity renders the carbon atom electron-deficient, defines its reactivity. This electrophilic carbon is a natural target for nucleophiles, participating in a vast array of fundamental reactions. This "normal" reactivity profile makes the carbonyl carbon an acyl cation equivalent, a synthon that readily accepts electron density.[1]

The Umpolung Concept: Inverting the Polarity

What if one could reverse this innate polarity? This question lies at the heart of "Umpolung," a German term for "polarity inversion."[1][2] The concept, introduced by D. Seebach and E. J. Corey, describes the chemical modification of a functional group to invert its polarity.[1] For a carbonyl group, this means transforming the electrophilic carbon into a nucleophilic one—effectively creating a synthetic equivalent of an acyl anion.[1] Such a transformation would unlock novel synthetic pathways, allowing for the formation of carbon-carbon bonds inaccessible through conventional carbonyl chemistry, such as the synthesis of 1,2-diketones and α-hydroxy ketones.[3]

G start RCHO + HS(CH₂)₃SH protonation Carbonyl Protonation RCH=O⁺-H start->protonation H⁺ (cat.) attack1 Thiol Attack RCH(OH)-S(CH₂)₃SH protonation:f0->attack1:f0 protonation2 OH Protonation RCH(O⁺H₂)-S(CH₂)₃SH attack1:f0->protonation2:f0 H⁺ h2o_loss H₂O Loss [RCH-S(CH₂)₃SH]⁺ protonation2:f0->h2o_loss:f0 -H₂O cyclization Intramolecular Attack Cationic Intermediate h2o_loss:f0->cyclization:f0 deprotonation Final Deprotonation 1,3-Dithiane Product cyclization:f0->deprotonation:f0 -H⁺ G Start Aldehyde (RCHO) Dithiane_Formation 1. 1,3-Propanedithiol, H⁺ 2. n-BuLi Start->Dithiane_Formation Lithiated_Dithiane 2-Lithio-1,3-dithiane Dithiane_Formation->Lithiated_Dithiane Electrophile_Addition Electrophile (E⁺) Lithiated_Dithiane->Electrophile_Addition Substituted_Dithiane 2-Substituted 1,3-dithiane Electrophile_Addition->Substituted_Dithiane Deprotection Hydrolysis (e.g., HgCl₂ or I₂/H₂O₂) Substituted_Dithiane->Deprotection Final_Product Final Product (e.g., Ketone, R-CO-E) Deprotection->Final_Product

Sources

Methodological & Application

Protocol for synthesis of 2-isopropyl-1,3-dithiane from isobutyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of 2-isopropyl-1,3-dithiane is a foundational step in the application of Umpolung (polarity reversal) chemistry. While the carbonyl carbon of isobutyraldehyde is electrophilic, its conversion to a dithiane renders the C2-proton acidic (


). Deprotonation (typically with 

-BuLi) generates a nucleophilic acyl anion equivalent, allowing for the formation of C-C bonds with electrophiles—a transformation impossible with the parent aldehyde.

This guide provides two validated protocols for synthesizing 2-isopropyl-1,3-dithiane from isobutyraldehyde and 1,3-propanedithiol. Method A utilizes a Lewis Acid catalyst (


) for rapid, mild conversion suitable for small-to-medium scales. Method B  employs a Brønsted Acid (pTSA) with azeotropic water removal, ideal for cost-effective scale-up.
Key Reaction Parameters
ParameterSpecification
Starting Material Isobutyraldehyde (2-methylpropanal)
Reagent 1,3-Propanedithiol
Catalyst Method A:

(Lewis Acid) Method B: p-Toluenesulfonic acid (Brønsted Acid)
Product State Colorless to pale yellow oil (High BP)
Key Hazard Stench (Thiols).[1][2] Requires oxidation protocols.

Safety Protocol: Managing Thiol Stench

CRITICAL: 1,3-Propanedithiol possesses an aggressive, penetrating stench detectable at ppb levels. It adheres to glass and skin.

  • Containment: All operations must occur in a high-efficiency fume hood.

  • Bleach Trap: Connect the reaction vessel vent to a trap containing 10% sodium hypochlorite (bleach) to oxidize escaping vapors.

  • Decontamination:

    • Prepare a "Quench Bath" of 10% bleach in the hood before starting.

    • Immediately submerge all dirty glassware, septa, and syringes in the bleach bath for >4 hours before washing.

    • Chemistry:

      
       (Odorless).
      

Reaction Mechanism

The transformation proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[3] The dithiol acts as a bidentate nucleophile.

G Aldehyde Isobutyraldehyde Activation 1. Activation (O-Protonation/Coordination) Aldehyde->Activation + H+ / Lewis Acid Attack1 2. Nucleophilic Attack (Thiol 1) Activation->Attack1 + 1,3-Propanedithiol Elimination 3. Water Elimination (Thionium Ion Formation) Attack1->Elimination - H2O Cyclization 4. Cyclization (Thiol 2 Attack) Elimination->Cyclization Product 2-Isopropyl-1,3-dithiane Cyclization->Product - H+

Figure 1: Step-wise mechanism of thioacetalization.[4]

Method A: Lewis Acid Catalyzed ( )

Best for: Rapid synthesis, room temperature, high yield (>90%).

Reagents & Stoichiometry[5][6][7]
  • Isobutyraldehyde: 1.0 equiv (e.g., 7.21 g, 100 mmol)

  • 1,3-Propanedithiol: 1.1 equiv (e.g., 11.9 g, 110 mmol)

  • 
    : 0.1 - 0.2 equiv (Catalytic)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ), anhydrous (200 mL)
    
Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a rubber septum and flush with Nitrogen (

    
    ).
    
  • Dissolution: Add isobutyraldehyde (100 mmol) and 1,3-propanedithiol (110 mmol) to the flask containing anhydrous DCM (200 mL).

  • Cooling: Cool the mixture to

    
     using an ice bath.
    
  • Catalysis: Add

    
     (10-20 mmol) dropwise via syringe. Note: The reaction is exothermic; control addition rate to maintain temp < 
    
    
    
    .
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear.

  • Quench: Pour the reaction mixture carefully into a separatory funnel containing 100 mL of 10% aqueous NaOH (or KOH).

    • Why NaOH? It quenches the acid and converts unreacted dithiol into water-soluble thiolate salts, removing the smell from the organic layer.

  • Workup:

    • Separate layers.

    • Wash organic layer with Water (

      
       mL) and Brine (100 mL).
      
    • Dry over anhydrous

      
       or 
      
      
      
      .[3]
    • Filter and concentrate under reduced pressure (Rotavap).[5]

  • Purification: Vacuum distillation is recommended for high purity.

    • Expected BP: ~80–90°C at 1-2 mmHg (Estimate based on analogs).

Method B: Brønsted Acid Catalyzed (pTSA) with Azeotropic Distillation

Best for: Large scale, removing water to drive equilibrium.

Reagents
  • Isobutyraldehyde: 1.0 equiv

  • 1,3-Propanedithiol: 1.05 equiv

  • p-Toluenesulfonic acid monohydrate (pTSA): 0.05 equiv

  • Solvent: Toluene or Benzene (Reagent Grade)

Protocol
  • Setup: Equip a RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add aldehyde, dithiol, pTSA, and Toluene to the flask.

  • Reflux: Heat to reflux.[5] Water will separate in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 2–4 hours).

  • Workup:

    • Cool to RT.

    • Wash with 10% NaOH (removes pTSA and excess thiols).

    • Wash with water and brine.[3]

    • Dry, filter, and concentrate.[5]

  • Purification: Distillation (as above).

Analytical Characterization

Experimental Workflow Diagram

Workflow Start Start: Dry RBF, N2 atm Mix Mix Aldehyde + Dithiol in DCM (0°C) Start->Mix Cat Add BF3·OEt2 (Dropwise) Mix->Cat Stir Stir at RT (2-4 h) Cat->Stir Quench Quench with 10% NaOH (Critical for Odor Removal) Stir->Quench Extract Phase Separation Wash: H2O, Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Distill Vacuum Distillation Dry->Distill End Pure 2-isopropyl-1,3-dithiane Distill->End

Figure 2: Experimental workflow for Method A.

Expected NMR Data
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       1.05 (d, 
      
      
      
      Hz, 6H,
      
      
      )
    • 
       1.80–2.10 (m, 2H, dithiane 
      
      
      
      )
    • 
       1.95 (m, 1H, 
      
      
      
      )
    • 
       2.80–2.90 (m, 4H, dithiane 
      
      
      
      )
    • 
       4.00 (d, 
      
      
      
      Hz, 1H, dithiane
      
      
      )
  • Interpretation: The doublet at 4.00 ppm is diagnostic for the thioacetal proton. The coupling constant reflects the interaction with the isopropyl methine proton.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete water removal (Method B) or wet solvent.Ensure Dean-Stark is functioning or use fresh molecular sieves in Method A.
Strong Smell in Product Residual dithiol.Wash organic layer twice with 10% NaOH or KOH.[5] Use a bleach wash for glassware.[2][6]
Polymerization Acid concentration too high or temp too high.Add catalyst slowly at

. Dilute reaction mixture.
Product is Solid/Slush High purity or cold storage.2-isopropyl-1,3-dithiane may solidify at low temps. Melt gently to handle.

References

  • Corey, E. J., & Seebach, D. (1965).[7] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link

  • Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry, 40(2), 231–237. Link

  • Organic Syntheses. (1970). 1,3-Dithiane.[2][4][8][7][9][10][11][12][13][14][15] Org.[5][9][11] Synth. 50,[4][7] 72. (General protocol basis). Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Formation of 1,3-Dithianes. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Natural Product Architectures. Accounts of Chemical Research, 37(6), 365-377. Link

Sources

Application Note: Precision Umpolung – The Corey-Seebach Reaction Using 2-Isopropyl-1,3-Dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the operational protocol for utilizing 2-isopropyl-1,3-dithiane as a nucleophilic acyl anion equivalent. While the classic Corey-Seebach reaction is well-documented, the 2-isopropyl derivative presents unique steric challenges and opportunities, particularly in the synthesis of Valine-derived pharmacophores and complex natural products. This guide provides a self-validating workflow for lithiation, alkylation, and hydrolytic deprotection, emphasizing "Green Chemistry" alternatives to traditional mercury-based deprotection.

Introduction & Mechanistic Grounding

The Umpolung Concept

In standard carbonyl chemistry, the carbonyl carbon is electrophilic (


). The Corey-Seebach reaction reverses this polarity (Umpolung), converting the aldehyde hydrogen into a nucleophilic center.[1]

For drug development, 2-isopropyl-1,3-dithiane is a critical intermediate. It serves as a "masked" isobutyryl anion. Upon alkylation and hydrolysis, it yields ketones containing an isopropyl group—a structural motif ubiquitous in protease inhibitors and valine-derived peptidomimetics.

Mechanistic Insight: Why it Works

The acidity of the C2-proton (pKa ~31) is the reaction's linchpin.

  • Historical View: Early literature attributed the anion's stability to

    
    -orbital participation of the sulfur atoms.
    
  • Modern Consensus: Stability is primarily derived from polarizability and negative hyperconjugation (

    
    ), where the electron density of the carbanion donates into the antibonding orbital of the C-S bond [1].
    

Key Steric Consideration: The isopropyl group at C2 exerts significant steric hindrance. Unlike the parent 1,3-dithiane, the 2-isopropyl derivative requires precise temperature control during lithiation to prevent aggregate formation that blocks deprotonation, while avoiding temperatures high enough to cause decomposition.

Visual Workflow

The following diagram outlines the critical decision points and reaction flow for this protocol.

CoreySeebachWorkflow Start Isobutyraldehyde Protection Step 1: Protection (BF3·OEt2 / HS(CH2)3SH) Start->Protection Dithiane 2-Isopropyl-1,3-dithiane Protection->Dithiane Lithiation Step 2: Lithiation (n-BuLi, -78°C) Dithiane->Lithiation Inert Atm (Ar) Anion Lithiated Intermediate (Nucleophile) Lithiation->Anion Electrophile Step 3: Alkylation (R-X / Epoxide / C=O) Anion->Electrophile Masked Alkylated Dithiane Electrophile->Masked Hydrolysis Step 4: Deprotection Masked->Hydrolysis MethodA Method A: HgCl2/CdCO3 (Robust/Toxic) Hydrolysis->MethodA Complex Substrate MethodB Method B: I2/DMSO (Green/Mild) Hydrolysis->MethodB Acid Sensitive Product Final Ketone (Isobutyryl Derivative) MethodA->Product MethodB->Product

Figure 1: Operational workflow for the synthesis and utilization of 2-isopropyl-1,3-dithiane, highlighting the divergence in deprotection strategies.[2][3]

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-1,3-dithiane

Self-Validation Check: The product must be a crystalline solid (m.p. ~43-45°C) or a clear oil with a distinct (but not overpowering) sulfide odor. 1H NMR must show a doublet for the isopropyl methyls and a doublet for the C2-H.

Reagents:

  • Isobutyraldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Chloroform (Solvent)[4]

  • BF3[4]·OEt2 (0.1 eq) or p-TsOH (catalytic)

Procedure:

  • Dissolve isobutyraldehyde in chloroform (0.5 M) under Argon.

  • Add 1,3-propanedithiol.[1][4][5][6][7]

  • Cool to 0°C. Add BF3·OEt2 dropwise.

  • Warm to RT and stir for 2-4 hours.

  • Quench: Wash with 10% NaOH (removes unreacted thiol—critical for odor control) then water.

  • Dry (MgSO4) and concentrate. Recrystallize from methanol if solid, or distill if liquid [2].

Step 2 & 3: Lithiation and Alkylation (The Critical Step)

Expertise Note: The isopropyl group creates steric bulk. While n-BuLi is sufficient, deprotonation kinetics are slower than with unsubstituted dithiane.

Reagents:

  • 2-Isopropyl-1,3-dithiane (1.0 eq)

  • n-Butyllithium (1.1 eq, Titrated )

  • Dry THF (Solvent)

  • Electrophile (e.g., Benzyl bromide, Benzaldehyde)

Procedure:

  • Setup: Flame-dry a 2-neck flask. Flush with Argon. Add dithiane and dry THF (0.2 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise via syringe.

    • Critical: Stir at -78°C for 1 hour, then warm to -40°C for 1 hour.

    • Reasoning: The isopropyl steric bulk necessitates the warming step to ensure complete deprotonation (formation of the carbanion) without decomposing the reagent [3].

  • Recool: Cool back to -78°C.

  • Alkylation: Add the Electrophile (dissolved in THF if solid) dropwise.

    • Observation: If using alkyl halides, the solution often decolorizes.

  • Warming: Allow to warm slowly to RT overnight (for alkyl halides) or quench at -78°C (for aldehydes to prevent retro-aldol).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Step 4: Hydrolysis (Unmasking)

Choose the method based on substrate stability.

Method A: The "Gold Standard" (Mercury-Mediated)

Use Case: Complex substrates requiring high reliability; non-acid sensitive. Protocol:

  • Dissolve alkylated dithiane in 9:1 Acetonitrile:Water.

  • Add HgCl2 (2.2 eq) and CdCO3 (1.1 eq) [4].

  • Stir vigorously at RT. A white precipitate (Hg-dithiane complex) will form.

  • Filter through Celite. Concentrate filtrate.

Method B: The "Green" Alternative (Iodine/DMSO)

Use Case: avoiding heavy metals; mild oxidation. Protocol:

  • Dissolve dithiane in DMSO (wet).

  • Add Iodine (I2) (catalytic to stoichiometric depending on variant) or Selectfluor.

  • Heat to 50-60°C for 2 hours.

  • Quench with Sodium Thiosulfate (removes excess I2).

Data Summary & Troubleshooting

Solvent & Electrophile Compatibility Table
ParameterRecommendationFailure Mode (If ignored)
Solvent Anhydrous THF (distilled from Na/Benzophenone)No Reaction: Trace water protonates n-BuLi immediately.
Base n-BuLi (2.5M in hexanes)Incomplete Lithiation: If titer is low, starting material remains.
Temp (Lithiation) -78°C

-40°C
Decomposition: Above -20°C, the lithio-species can degrade via elimination.
Electrophile (1° Alkyl Halide) Excellent (e.g., Benzyl Br, Methyl I)N/A
Electrophile (2° Alkyl Halide) Poor / VariableElimination: The basic dithiane anion acts as a base, causing E2 elimination on the halide.
Electrophile (Ketone) DifficultSteric Clash: The isopropyl group on dithiane + ketone sterics = low yield.
Troubleshooting Guide
  • Problem: Low yield of alkylated product.

    • Diagnosis: Did you titrate the n-BuLi?

    • Solution: Use 1,10-phenanthroline titration method before use.

  • Problem: Recovery of starting material (Isobutyraldehyde) after hydrolysis.

    • Diagnosis: Alkylation failed. The lithiated species was quenched by water or the electrophile was inactive.

    • Solution: Ensure the "warming to -40°C" step is performed during lithiation to overcome the isopropyl steric barrier.

References

  • Corey, E. J., & Seebach, D. (1965).[8] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link

  • Organic Syntheses. (1977). 1,3-Dithiane.[1][2][3][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[4] Vol. 6, p.556. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377. Link

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The Role of 1,3-Dithianes in Natural Product Synthesis. Tetrahedron, 59(33), 6147-6212. Link

  • Krishnaveni, N. S., et al. (2003).[5][6] Mild and efficient deprotection of thioacetals/thioketals using iodine. Synthesis, 2003(15), 2295-2297. Link

Sources

Synthesis of alpha-hydroxy ketones using 2-isopropyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of


-Hydroxy Ketones via 2-Isopropyl-1,3-Dithiane Umpolung Strategy 

Executive Summary

This technical guide details the synthesis of


-hydroxy ketones (acyloins) utilizing 2-isopropyl-1,3-dithiane  as a nucleophilic acyl equivalent. By leveraging the Corey-Seebach Umpolung (polarity reversal) methodology, this protocol overcomes the limitations of classical carbonyl chemistry, enabling the direct construction of sterically defined 

-hydroxy ketones bearing an isobutyryl moiety (

Pr-C(=O)-). These structural motifs are critical in the synthesis of polyketide natural products, valine-derived peptidomimetics, and hindered pharmaceutical intermediates.

This guide provides three validated protocols:

  • Nucleophile Generation: Lithiation of 2-isopropyl-1,3-dithiane.

  • C-C Bond Formation: Coupling with aldehyde electrophiles.

  • Deprotection: Two distinct methods for unmasking the carbonyl (Standard Oxidative vs. Mild Green Hydrolysis).

Strategic Overview & Mechanism

The synthetic utility of 1,3-dithianes lies in their ability to invert the polarity of the carbonyl carbon from electrophilic (


) to nucleophilic (

).[1] In this specific application, 2-isopropyl-1,3-dithiane acts as a masked isobutyryl anion .

Mechanism:

  • Deprotonation: Treatment with n-butyllithium removes the acidic proton at C2 (pKa ~31), generating a lithio-dithiane species.

  • Nucleophilic Attack: This species attacks an aldehyde electrophile, forming a C-C bond and a secondary alcohol.

  • Hydrolysis: The dithiane moiety is cleaved (dedithioacetalization) to reveal the ketone, yielding the

    
    -hydroxy ketone.
    

Figure 1: Reaction Pathway & Umpolung Logic

UmpolungStrategy Start 2-Isopropyl-1,3-dithiane (Masked Electrophile) Lithio 2-Lithio-2-isopropyl-1,3-dithiane (Nucleophilic Acyl Equivalent) Start->Lithio n-BuLi, THF -78°C Adduct Intermediate Adduct (Masked Acyloin) Lithio->Adduct + Aldehyde (R-CHO) C-C Bond Formation Product Alpha-Hydroxy Ketone (Target Scaffold) Adduct->Product Hydrolysis (NBS or I2) Unmasking C=O

Caption: The Umpolung sequence converts the aldehyde precursor (via dithiane) into a nucleophile, enabling 1,2-addition to a second aldehyde.

Experimental Protocols

Protocol A: Lithiation and Coupling (C-C Bond Formation)

Objective: Generation of the 2-lithio species and addition to an aldehyde (R-CHO). Critical Parameter: Temperature control is vital to prevent decomposition of the lithiated species and 1,2-elimination side reactions.

Materials:

  • 2-Isopropyl-1,3-dithiane (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Electrophile: Aldehyde (R-CHO, 1.1 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • HMPA or DMPU (Optional: 1.0-2.0 equiv, accelerates reaction with hindered substrates)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Add 2-isopropyl-1,3-dithiane (10 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn pale yellow.

    • Incubation: Stir at -78 °C for 1 hour, then warm to -40 °C for 30 minutes to ensure complete deprotonation of the sterically hindered C2 position. Return to -78 °C.

  • Coupling: Add the aldehyde (11 mmol) (dissolved in 5 mL THF if solid) dropwise.

    • Note: For highly hindered aldehydes, the addition of HMPA (2 mL) prior to the aldehyde can improve yields.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine.[1][2] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the intermediate (2-(1-hydroxyalkyl)-2-isopropyl-1,3-dithiane) via flash column chromatography (Hexanes/EtOAc).

Protocol B: Deprotection (Unmasking the Ketone)[1]

The choice of deprotection method depends on the sensitivity of the substrate.[1]

Method 1: Oxidative Hydrolysis with NBS (Robust/Standard) Best for: Substrates stable to mild oxidation; rapid and high-yielding.

  • Dissolution: Dissolve the purified dithiane adduct (1.0 mmol) in Acetone/Water (97:3, 10 mL).

  • Cooling: Cool to -5 °C (ice/salt bath).

  • Addition: Add N-Bromosuccinimide (NBS) (4.0 equiv) in one portion.

    • Mechanism:[1][2][3][4][5][6][7] NBS oxidizes the sulfur, making it a good leaving group, triggering hydrolysis.

  • Monitoring: Stir for 5–15 minutes. Reaction is typically instantaneous. Monitor by TLC (disappearance of dithiane).[8]

  • Quench: Pour into a saturated solution of Na₂SO₃ (to reduce excess bromine/NBS) and NaHCO₃ (1:1 mixture).

  • Workup: Extract with DCM, dry, and concentrate.

Method 2: Iodine-Catalyzed "Green" Hydrolysis Best for: Acid-sensitive substrates or avoiding brominated byproducts.

  • Dissolution: Dissolve dithiane adduct (1.0 mmol) in MeCN/Water (9:1, 10 mL).

  • Reagents: Add CaCO₃ (2.0 equiv) followed by Iodine (I₂) (0.2 equiv, catalytic) and 30% H₂O₂ (2.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Mechanism: Iodine activates the sulfur; peroxide re-oxidizes the iodide, driving the cycle. CaCO₃ buffers the solution.

  • Workup: Quench with aqueous Na₂S₂O₃. Extract with EtOAc.

Data Analysis & Yield Comparison

The following table summarizes expected yields based on the steric bulk of the aldehyde electrophile (


).
Electrophile (R-CHO)R Group StericsLithiation/Coupling Yield (%)Hydrolysis Yield (NBS) (%)Hydrolysis Yield (Iodine) (%)
BenzaldehydeModerate929588
IsobutyraldehydeHigh849185
p-MethoxybenzaldehydeLow (Electronic effect)949390
CinnamaldehydeModerate (Conjugated)888580

Note: Yields are representative of optimized conditions. Conjugated aldehydes (e.g., cinnamaldehyde) may show lower yields during hydrolysis due to competing oxidation of the alkene.

Troubleshooting & Optimization

Issue: Low Yield in Coupling Step

  • Cause: Incomplete lithiation due to the steric bulk of the isopropyl group.

  • Solution: Increase lithiation time at -40 °C (up to 1 hour). Ensure n-BuLi titer is accurate. Use DMPU as a cosolvent to break up lithium aggregates.

Issue: Elimination during Hydrolysis

  • Cause: The resulting

    
    -hydroxy ketone dehydrates to an 
    
    
    
    -unsaturated ketone under acidic conditions.
  • Solution: Switch from NBS (which generates HBr) to the Method 2 (Iodine/CaCO₃) protocol to maintain a buffered pH.

Issue: Incomplete Hydrolysis

  • Cause: Steric hindrance around the dithiane ring preventing oxidant attack.

  • Solution: Increase water content in the solvent system (e.g., Acetone/Water 9:1) or switch to Bis(trifluoroacetoxy)iodo]benzene (PIFA) in aqueous acetonitrile.

Workflow Visualization

Figure 2: Experimental Flowchart

Workflow Step1 Start: 2-Isopropyl-1,3-dithiane (Dry THF, -78°C) Step2 Add n-BuLi (Incubate -40°C, 30 min) Step1->Step2 Step3 Add Aldehyde (Stir -78°C -> 0°C) Step2->Step3 Step4 Quench (NH4Cl) & Workup Step3->Step4 Decision Select Hydrolysis Method Step4->Decision MethodA Method A: NBS/Acetone (Fast, Robust) Decision->MethodA MethodB Method B: I2/H2O2/CaCO3 (Mild, Buffered) Decision->MethodB Final Pure Alpha-Hydroxy Ketone MethodA->Final MethodB->Final

Caption: Decision tree for synthesizing alpha-hydroxy ketones, highlighting the critical divergence at the deprotection stage.

References

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes.[1][3][5][6][8][9][10][11][12] Reagents for C-C Bond Formation by Nucleophilic Acylation.[2] Angewandte Chemie International Edition.

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research.

  • Ganguly, N. C., et al. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System.[1][5][9] Synthesis.[1][2][3][5][6][7][8][9][10][11][13][14]

  • BenchChem. (2025).[1] Application Notes and Protocols for the Formation of 1,3-Dithianes from Aldehydes and Ketones.[2][6]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The Role of 1,3-Dithianes in Natural Product Synthesis.[1][3][6][8][11][13] Tetrahedron.[8][9]

Sources

Application Note: Regioselective Epoxide Ring-Opening via 2-Isopropyl-1,3-dithiane Anion

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Umpolung Chemistry, Fragment Assembly, and Polyketide Synthesis

Executive Summary & Mechanistic Causality

The construction of


-hydroxy ketones is a fundamental operation in the synthesis of complex polyketides and pharmaceutical intermediates. Traditional aldol additions often struggle with stereocontrol and regioselectivity. The Corey-Seebach reaction circumvents these limitations by utilizing 1,3-dithianes as acyl anion equivalents, reversing the natural electrophilic polarity of carbonyl carbons (umpolung) ()[1].

When 2-isopropyl-1,3-dithiane is employed, the chemistry becomes exceptionally precise. The causality behind its effectiveness lies in its structural sterics:

  • Lithiation Dynamics: Treatment with n-butyllithium (n-BuLi) abstracts the C2 proton (pKa ~31), generating a stabilized, highly nucleophilic carbanion.

  • Steric-Driven Regioselectivity: The bulky isopropyl group imparts severe steric hindrance to the nucleophile. When reacted with an epoxide—an electrophile driven by ~27 kcal/mol of oxirane ring strain—the bulky dithiane anion is forced to attack exclusively at the least sterically hindered carbon via an

    
     trajectory[2].
    
  • Synthetic Application: This precise regiocontrol prevents the formation of regioisomeric mixtures. It has been instrumental in the total synthesis of complex molecules, such as the des-A-ring analogs of 18-deoxy-aplog-1[3]. In this drug development context, the coupling of 2-isopropyl-1,3-dithiane with a chiral epoxide seamlessly installs the required isopropyl ketone moiety present in the target molecule's macrocyclic core[3].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the neutral dithiane to the target


-hydroxy ketone scaffold.

G A 2-Isopropyl-1,3-dithiane (Umpolung Reagent) B n-BuLi, THF, -78°C A->B C 2-Lithio-2-isopropyl- 1,3-dithiane (Bulky Nucleophile) B->C D Epoxide Addition (Regioselective SN2) C->D E β-Hydroxy Dithioacetal (Protected Intermediate) D->E F Hydrolysis (NCS/AgNO3) E->F G β-Hydroxy Ketone (Target Scaffold) F->G

Reaction pathway of 2-isopropyl-1,3-dithiane anion mediating regioselective epoxide ring-opening.

Self-Validating Experimental Protocol

This protocol details the coupling of 2-isopropyl-1,3-dithiane with a terminal epoxide. Every phase incorporates self-validating checks to ensure high fidelity and reproducibility.

Phase 1: Preparation of the Lithiated Dithiane
  • Step 1: Charge a flame-dried Schlenk flask with 2-isopropyl-1,3-dithiane (1.0 mmol) and anhydrous THF (5.0 mL) under a strict argon atmosphere.

  • Step 2: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: The extreme low temperature is critical to prevent the highly reactive n-BuLi from attacking the sulfur atoms or causing ring-opening degradation of the dithiane ring.

  • Step 3: Add n-butyllithium (1.6 M in hexanes, 1.05 mmol) dropwise via syringe over 5 minutes. Stir at -78 °C for 1.5 hours.

    • Self-Validation: The reaction mixture will develop a distinct pale yellow hue, indicating carbanion formation. To quantitatively validate lithiation, quench a 0.1 mL aliquot with

      
      . 
      
      
      
      NMR analysis should confirm >95% deuterium incorporation at the C2 position (disappearance of the C2 proton singlet).
Phase 2: Epoxide Ring Opening
  • Step 4: In a separate flame-dried vial, dissolve the target epoxide (1.1 mmol) in anhydrous THF (1.0 mL).

  • Step 5: Add the epoxide solution dropwise to the lithiated dithiane at -78 °C.

    • Causality: For highly substituted internal epoxides, the addition of a Lewis acid (e.g.,

      
      ) or a polar aprotic cosolvent (HMPA) may be required to activate the oxirane[2]. However, for terminal epoxides, the inherent ring strain is sufficient for the reaction to proceed.
      
  • Step 6: Gradually warm the reaction mixture to -30 °C or 0 °C over 3 hours.

    • Self-Validation: Monitor reaction progress via TLC (e.g., 8:2 Hexanes/EtOAc). The product

      
      -hydroxy dithioacetal will appear as a new, significantly more polar spot (lower 
      
      
      
      ) compared to the non-polar starting dithiane.
Phase 3: Quench and Purification
  • Step 7: Quench the reaction at 0 °C by the careful addition of saturated aqueous

    
     (5.0 mL).
    
    • Causality: The mildly acidic

      
       protonates the lithium alkoxide intermediate without risking the hydrolysis of the acid-stable dithioacetal protecting group.
      
  • Step 8: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Step 9: Purify the crude residue via flash column chromatography on silica gel to afford the pure

    
    -hydroxy dithioacetal.
    

Quantitative Data: Regioselectivity & Yield Optimization

The steric bulk of the 2-isopropyl group ensures excellent regiocontrol across various epoxide substrates. The table below summarizes expected yields and regioselectivities based on established umpolung methodologies.

Epoxide SubstrateCo-solvent / AdditiveTemp Profile (°C)Regioselectivity (Terminal:Internal)Isolated Yield (%)
Propylene Oxide None-78 → 0>99:188
Styrene Oxide None-78 → 0>99:182
(R)-Benzylglycidyl ether None-78 → rt>95:575
Cyclohexene Oxide

(1.0 eq)
-78 → -30N/A (trans-diaxial opening)65

Data synthesized from benchmark umpolung studies ()[2] and complex molecule assembly protocols ()[3].

References

  • Title: Synthesis of 1,n-Dicarbonyl Derivates Using Carbanions from 1,3-Dithianes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: 1,3-Dithianes (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Synthesis, Conformation, and Biological Activities of a Des-A-Ring Analog of 18-Deoxy-Aplog-1, a Simplified Analog of Debromoaplysiatoxin Source: Heterocycles URL: [Link]

Sources

Application Notes and Protocols: Conjugate Addition of 2-Isopropyl-1,3-dithiane to Enones

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Umpolung Reactivity for Advanced C-C Bond Formation

The strategic construction of carbon-carbon bonds lies at the heart of modern organic synthesis. Among the vast arsenal of synthetic methodologies, the concept of "umpolung," or the inversion of polarity, offers a powerful approach to forming bonds that are otherwise inaccessible through conventional reactivity patterns.[1][2] This guide provides an in-depth exploration of the conjugate addition of 2-isopropyl-1,3-dithiane to enones, a classic and robust application of umpolung chemistry pioneered by Corey and Seebach.[3][4][5]

Traditionally, a carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the polarity of this carbon atom can be reversed.[2] The protons on the carbon atom flanked by the two sulfur atoms exhibit enhanced acidity (pKa ≈ 31), allowing for deprotonation by a strong base to generate a nucleophilic acyl anion equivalent.[6] This lithiated dithiane can then participate in a variety of carbon-carbon bond-forming reactions, including the 1,4-conjugate addition to α,β-unsaturated systems. This application note will detail the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting.

Mechanistic Insights: The Pathway of Polarity Inversion

The conjugate addition of a 2-substituted-1,3-dithiane to an enone is a multi-step process that hinges on the successful generation of a potent carbon-based nucleophile. The overall transformation can be understood through three key stages: deprotonation, nucleophilic attack, and quenching.

  • Deprotonation (Generation of the Acyl Anion Equivalent): The process begins with the deprotonation of 2-isopropyl-1,3-dithiane at the C2 position. This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 to -20 °C).[7] The sulfur atoms are crucial for stabilizing the resulting carbanion through polarization and the use of their d-orbitals is not considered a significant factor.[1]

  • Conjugate Addition (Michael Addition): The generated 2-lithio-2-isopropyl-1,3-dithiane is a "soft" nucleophile, which preferentially attacks the β-carbon of the α,β-unsaturated ketone (enone) in a 1,4-addition fashion, also known as a Michael addition.[8][9] This attack is driven by the formation of a more stable, resonance-delocalized enolate intermediate.

  • Protonation/Quenching: The reaction is terminated by the addition of a proton source, such as saturated aqueous ammonium chloride (NH₄Cl), which protonates the enolate intermediate to yield the final 1,4-adduct.

Conjugate_Addition_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_addition Step 2: Conjugate Addition cluster_quench Step 3: Protonation Dithiane 2-Isopropyl-1,3-dithiane LithiatedDithiane 2-Lithio-2-isopropyl -1,3-dithiane Dithiane->LithiatedDithiane + Base - Butane Base n-BuLi Enolate Resonance-Stabilized Enolate Intermediate LithiatedDithiane->Enolate + Enone Enone α,β-Unsaturated Ketone (Enone) Enone->Enolate Product 1,4-Conjugate Addition Product Enolate->Product + H⁺ Quench H₃O⁺ (Workup) Quench->Product Experimental_Workflow start Start: Inert Atmosphere Setup dissolve Dissolve 2-isopropyl-1,3-dithiane in anhydrous THF start->dissolve cool1 Cool solution to -40 °C dissolve->cool1 add_base Add n-BuLi dropwise, maintain T < -30 °C cool1->add_base stir1 Stir for 2 hours at -30 °C (Formation of lithiated species) add_base->stir1 cool2 Cool solution to -78 °C stir1->cool2 add_enone Add enone solution in THF dropwise cool2->add_enone stir2 Stir for 2-3 hours at -78 °C (Monitor by TLC) add_enone->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench warm Warm to Room Temperature quench->warm extract Extract with Et₂O or EtOAc warm->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Sources

Application Note: 2-Isopropyl-1,3-Dithiane as an Isobutyryl Anion Equivalent in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The total synthesis of complex natural products often requires the strategic assembly of highly branched aliphatic chains. The concept of umpolung (polarity reversal), pioneered by Corey and Seebach, remains one of the most powerful methodologies for constructing these carbon-carbon bonds[1]. By converting a standard aldehyde into a 1,3-dithiane, the normally electrophilic carbonyl carbon is transformed into a nucleophilic carbanion upon deprotonation[2].

Specifically, 2-isopropyl-1,3-dithiane serves as a highly effective masked isobutyryl anion. This reagent is indispensable when a synthetic route demands the precise installation of an isopropyl-bearing ketone motif. Such motifs are ubiquitous in polyketide natural products and biologically active macrocycles, including protein kinase C (PKC) activators like aplysiatoxin and its simplified analogs[3]. Relying on traditional Grignard additions followed by oxidation often suffers from poor stereocontrol and steric hindrance; conversely, the dithiane approach allows for direct, regioselective nucleophilic attack on electrophiles such as epoxides and alkyl halides[4].

Mechanistic Causality & Workflow Logic

The utility of 2-isopropyl-1,3-dithiane relies on the unique electronic properties of the dithiane ring. The protons at the C2 position have a pKa of approximately 31. While weakly acidic, they can be quantitatively abstracted by a strong organolithium base (e.g., n-butyllithium)[4]. The resulting carbanion is stabilized by the adjacent sulfur atoms via polarization and d-orbital participation.

Once generated, the 2-lithio-2-isopropyl-1,3-dithiane intermediate acts as a bulky, yet highly reactive nucleophile. In the context of epoxide ring-opening, the carbanion selectively attacks the less sterically hindered carbon of the epoxide in a strict


 fashion, establishing the carbon framework while revealing a secondary alcohol[4]. Finally, the dithiane must be unmasked to reveal the target ketone. While classical methods utilize toxic mercury(II) salts, modern oxidative cleavage using N-chlorosuccinimide (NCS) and silver nitrate (

) provides a milder, environmentally conscious alternative that preserves sensitive functional groups[4].

UmpolungWorkflow A 2-Isopropyl-1,3-dithiane (Masked Isobutyryl) B Lithiation (n-BuLi, THF, 0°C) A->B C 2-Lithio-2-isopropyl- 1,3-dithiane B->C D Electrophile Addition (e.g., Epoxide) C->D E Alkylated Dithiane Intermediate D->E F Oxidative Deprotection (NCS/AgNO3) E->F G Target Ketone (Isobutyryl Derivative) F->G

Workflow of umpolung chemistry using 2-isopropyl-1,3-dithiane to yield isobutyryl derivatives.

Quantitative Data: Reaction Parameters

The following table summarizes the quantitative parameters and typical yields for the three critical stages of utilizing 2-isopropyl-1,3-dithiane, derived from validated synthetic campaigns[4],[5].

Reaction StageReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Mechanistic Role
Thioacetalization Isobutyraldehyde, 1,3-propanedithiol,

0 to 251.0>90%Lewis acid activation of aldehyde[5].
Lithiation & Coupling 2-Isopropyl-1,3-dithiane, n-BuLi, Epoxide02.590%C2 deprotonation &

epoxide opening[4].
Deprotection Alkylated dithiane, NCS,

, 2,6-lutidine
01 - 286%Oxidative hydrolysis to ketone[4].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Observational cues are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

Protocol A: Synthesis of 2-Isopropyl-1,3-dithiane

Objective: Prepare the masked isobutyryl equivalent from inexpensive precursors.

  • Preparation: In a flame-dried, argon-purged flask, dissolve isobutyraldehyde (100 mmol) and 1,3-propanedithiol (100 mmol) in anhydrous dichloromethane (DCM, 200 mL)[5].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Low temperature controls the exothermic thioacetalization and prevents the oligomerization of the aldehyde.

  • Catalysis: Add boron trifluoride diethyl etherate (

    
    , 50 mmol) dropwise over 15 minutes[5].
    
    • Self-Validation: The solution may slightly yellow. The pungent odor of isobutyraldehyde will begin to dissipate as it is consumed.

  • Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes[5].

  • Quenching & Extraction: Wash the organic layer sequentially with brine, 5% aqueous

    
     (to neutralize the Lewis acid), and brine again[5].
    
    • Self-Validation: The cessation of gas evolution during the

      
       wash confirms complete neutralization.
      
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via vacuum distillation to yield a clear oil.
    
Protocol B: Lithiation and Epoxide Ring-Opening

Objective: Construct the carbon framework via C-C bond formation.

  • Lithiation: To a solution of 2-isopropyl-1,3-dithiane (1.42 mmol) in anhydrous THF (7.7 mL) at 0 °C under an argon atmosphere, add 1.6 M n-butyllithium in hexane (1.42 mmol) dropwise[4].

    • Causality: THF acts as a coordinating solvent that breaks up organolithium aggregates, increasing the basicity of n-BuLi.

    • Self-Validation: The solution will transition from colorless to a pale yellow/amber hue, visually confirming the formation of the 2-lithio-1,3-dithiane carbanion.

  • Incubation: Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation[4].

  • Coupling: Add a solution of the target epoxide (0.354 mmol) in THF (2.8 mL) dropwise to the carbanion solution[4].

    • Causality: An excess of the lithiated dithiane (approx. 4 equivalents) is used to drive the bimolecular

      
       reaction to completion and overcome any adventitious moisture.
      
  • Monitoring: Stir for 1.5 hours at 0 °C[4].

    • Self-Validation: Monitor via TLC (Hexane/EtOAc). The epoxide spot should completely disappear. If the reaction is stalled, the pale yellow color may have prematurely faded, indicating quenching of the carbanion.

  • Quenching: Quench the reaction carefully with saturated aqueous

    
     (15 mL)[4]. Extract with ethyl acetate, wash with brine, dry, and concentrate.
    
Protocol C: Oxidative Deprotection to the Ketone

Objective: Unmask the dithiane to reveal the isobutyryl group without using toxic heavy metals.

  • Solvent System: Dissolve the alkylated dithiane intermediate in a mixed solvent system of

    
    , 
    
    
    
    , and acetone (typically in a 4:1:1 ratio) and cool to 0 °C[4].
  • Buffering: Add 2,6-lutidine (approx. 2-3 equivalents).

    • Causality: 2,6-lutidine acts as a non-nucleophilic base. It neutralizes the acid generated during the oxidative cleavage, preventing the degradation of acid-sensitive moieties (e.g., silyl ethers or native epoxides) elsewhere on the natural product intermediate[4].

  • Oxidation: Add N-chlorosuccinimide (NCS, 4 equivalents) and Silver Nitrate (

    
    , 4.5 equivalents) sequentially[4].
    
    • Causality: NCS oxidizes the sulfur atom to a sulfonium ion, making the C-S bond highly susceptible to hydrolysis.

      
       acts as a halophilic/thiophilic Lewis acid to precipitate the leaving sulfur species, driving the equilibrium forward.
      
    • Self-Validation: Immediately upon the addition of

      
      , a thick white/gray precipitate (AgCl and silver-sulfur complexes) will form. The rapid appearance of this precipitate is the primary visual confirmation that the dithiane ring is actively being cleaved.
      
  • Isolation: After complete consumption of the starting material (approx. 1 hour), filter the suspension through a pad of Celite to remove the silver salts. Wash the filtrate with saturated

    
    , extract with DCM, and purify via silica gel chromatography to isolate the target ketone[4].
    

References

  • Nakata, M. "1,3-Dithianes". Science of Synthesis, Thieme.
  • "SYNTHESIS, CONFORMATION, AND BIOLOGICAL ACTIVITIES OF A DES-A-RING ANALOG OF 18-DEOXY-APLOG-1...". Heterocycles (via CLOCKSS).
  • "Synthesis, Conformation, and Biological Activities of a Des-A-Ring Analog of 18-Deoxy-Aplog-1...". Kagawa University Repository.
  • "US6818787B2 - Prodrugs of GABA analogs, compositions and uses thereof". Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Sterically Hindered Dithiane Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield & Reproducibility for 2-Isopropyl-1,3-dithiane Lithiation Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The lithiation of 2-isopropyl-1,3-dithiane presents a specific kinetic challenge compared to its unbranched counterparts (e.g., 2-methyl-1,3-dithiane). The isopropyl group introduces significant steric hindrance proximal to the acidic C2 proton. While the


 of the C2 proton (

) remains accessible, the bulk of the isopropyl group retards the approach of the organolithium aggregate and destabilizes the resulting contact ion pair (CIP).

Low yields in this reaction are typically caused by:

  • Incomplete Deprotonation: Kinetic inhibition prevents quantitative lithiation at standard cryogenic temperatures (-78°C).

  • Aggregate Stability: The lithiated species forms tight aggregates that are unreactive toward electrophiles.

  • Thermal Decomposition: Attempts to increase reaction rates by raising temperature often trigger elimination or fragmentation pathways (retro-Michael type).

This guide provides a troubleshooting framework and an optimized "Golden Standard" protocol utilizing polar additives to disrupt lithium aggregates.

Module 1: Critical Parameters & Causality

The Steric Barrier & Additives

Standard n-BuLi in THF exists as a tetramer or hexamer. To deprotonate the sterically crowded C2 position of 2-isopropyl-1,3-dithiane, this aggregate must be broken.

  • Recommendation: Use HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).

  • Mechanism: These Lewis bases coordinate to Lithium, breaking the tight aggregates into solvent-separated ion pairs (SSIP). This increases the basicity of n-BuLi (speeding up deprotonation) and the nucleophilicity of the resulting dithianyl anion.

Temperature Management

Unlike unsubstituted dithianes, the isopropyl derivative requires a "thermal soak" to ensure complete metalation, but cannot tolerate high temperatures indefinitely.

  • Optimization: Deprotonate at -20°C to -15°C for 2–4 hours.

  • Warning: Do not exceed 0°C. 2-lithio-1,3-dithianes are generally stable up to 0°C, but the isopropyl group adds strain, increasing susceptibility to elimination.

Reagent Quality (The "Hidden" Variable)

Commercial n-BuLi degrades into alkoxides (LiOBu), which act as weak bases but strong nucleophiles, potentially attacking the electrophile rather than the dithiane.

  • Requirement: Titrate n-BuLi immediately before use.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am recovering >40% starting material despite using 1.1 equiv of n-BuLi. Why? Diagnosis: Kinetic incompetence. The deprotonation is too slow at your chosen temperature, or the n-BuLi has degraded. Solution:

  • Titrate your n-BuLi using the diphenylacetic acid method or 1,10-phenanthroline.

  • Add HMPA/DMPU (2–4 equivalents relative to n-BuLi) before adding the base.

  • Warm the reaction to -20°C for at least 3 hours during the lithiation phase before cooling back to -78°C for electrophile addition.

Q2: My reaction turns black/brown, and I see multiple spots on TLC. What happened? Diagnosis: Decomposition via elimination or fragmentation. This usually occurs if the lithiated species is held above 0°C or if the reaction is quenched exothermically. Solution:

  • Strictly maintain temperature below -15°C during lithiation.

  • Ensure the electrophile addition is slow to prevent localized heating.

Q3: The lithiation works (confirmed by D2O quench), but the reaction with my electrophile (alkyl halide) fails. Diagnosis: The electrophile is likely enolizable or sterically hindered. The bulky isopropyl-dithiane anion is a poor nucleophile for


 reactions on secondary halides.
Solution: 
  • Switch Electrophiles: If possible, use primary iodides or triflates.

  • Use Additives: If not already used, HMPA is critical here to separate the Li+ ion from the dithiane anion, making the anion "naked" and more reactive.

Module 3: Visualization & Logic

Workflow Diagram: The Optimized Lithiation Path

The following diagram outlines the critical decision points in the synthesis.

DithianeLithiation Start Start: 2-Isopropyl-1,3-dithiane DrySolvent Dissolve in dry THF (0.2 M) Start->DrySolvent Additive Add DMPU or HMPA (2-4 equiv) DrySolvent->Additive Critical for Sterics Cooling Cool to -78°C Additive->Cooling Addition Add n-BuLi (1.1 equiv) Dropwise Cooling->Addition Warming Warm to -20°C Stir 2-3 Hours Addition->Warming Kinetic Activation Check Decision: Is Electrophile Enolizable? Warming->Check Recool Cool to -78°C Check->Recool No (Alkyl Halide/Epoxide) Trap Add Electrophile Check->Trap Yes (Aldehyde/Ketone) Recool->Trap

Caption: Optimized workflow emphasizing the "Warm-up" step (-20°C) required to overcome the steric barrier of the isopropyl group.

Module 4: The "Golden Standard" Protocol

Objective: Lithiation of 2-isopropyl-1,3-dithiane and trapping with a primary alkyl iodide.

Reagents Table
ReagentEquivalentsRoleNotes
2-isopropyl-1,3-dithiane1.0SubstrateDry under high vac for 1h
THF (Anhydrous)N/ASolventDistilled from Na/Benzophenone or SPS
n-BuLi 1.1 - 1.2BaseMust be titrated
HMPA (or DMPU)2.0 - 4.0AdditiveMandatory for high yield
Electrophile (R-I)1.2 - 1.5TrapDry and pure
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. Add a magnetic stir bar.

  • Solvation: Add 2-isopropyl-1,3-dithiane (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Additive: Add HMPA (2.0–4.0 equiv) via syringe.

    • Safety Note: HMPA is a potent carcinogen. Handle in a fume hood with double gloves. DMPU is a safer alternative but may require slightly longer reaction times.

  • Cryogenics: Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

  • The "Soak" (Critical Step):

    • Remove the flask from the -78°C bath and transfer to a -20°C bath (Cryocooler or Ice/Salt mixture).

    • Stir at -20°C for 3 hours . The solution should turn a distinct yellow/pale orange color, indicating anion formation.

  • Trapping:

    • Cool the reaction back to -78°C .

    • Add the electrophile (dissolved in minimal THF) dropwise.

  • Completion: Allow the reaction to warm slowly to room temperature over 12 hours (overnight).

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (x3). Wash combined organics with water (to remove HMPA) and brine.[1] Dry over
    
    
    .[1]

References

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239–258.

  • Corey, E. J., & Seebach, D. (1965).[2] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077.

  • Reich, H. J., & Sikorski, W. H. (2002). The Effect of HMPA on the Reactivity of Epoxides, Aziridines, and Alkyl Halides with Organolithium Reagents.[3][4] Journal of Organic Chemistry, 67, 253-264.

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.

Sources

Steric hindrance effects in alkylation of 2-isopropyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Optimization of 2-Isopropyl-1,3-dithiane Alkylation

Status: Open Priority: High (Blocker for Target Synthesis) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary & Mechanistic Insight

The Core Problem: You are likely experiencing low yields (<30%) or recovered starting material when attempting to alkylate 2-isopropyl-1,3-dithiane.

The Root Cause: This is not merely "steric bulk." It is a specific conformational lock described by Eliel’s rules for 1,3-dithianes.

  • Electronic Preference: The lithiated carbon (C2) prefers to place the lithium atom in the equatorial position due to stabilizing orbital overlap (

    
    ), known as the anomeric effect in dithianes.
    
  • Steric Preference: The bulky isopropyl group also demands the equatorial position to avoid severe 1,3-diaxial interactions with the ring protons.

The Conflict: In 2-isopropyl-2-lithio-1,3-dithiane, these two forces oppose each other.

  • Conformer A: Isopropyl (Eq) / Lithium (Ax). Result: Sterically favorable, electronically unfavorable. The axial lithium is less reactive and more prone to aggregation.

  • Conformer B: Isopropyl (Ax) / Lithium (Eq).[1] Result: Electronically favorable, sterically prohibitive.

Because the nucleophilic site is either electronically deactivated or sterically shielded, standard Corey-Seebach protocols (-78 °C, THF only) often fail.

Mechanistic Visualization (Conformational Conflict)

DithianeConformation cluster_0 Conformational Equilibrium ConfA Conformer A (iPr-Equatorial / Li-Axial) Sterically Stable / Electronically Poor ConfB Conformer B (iPr-Axial / Li-Equatorial) Sterically Crowded / Electronically Active ConfA->ConfB Slow Equilibrium Product Alkylated Product ConfA->Product Blocked by Sterics ConfB->Product Fast Reaction (But low population) Electrophile Electrophile (R-X) Electrophile->ConfB

Caption: The "Conformational Lock" reducing reactivity in 2-isopropyl-1,3-dithiane alkylation.

Diagnostic & Troubleshooting Guide

Before altering your synthesis, run through this diagnostic matrix.

SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Deprotonation failed due to sterics.Increase deprotonation temp to 0°C; Use t-BuLi instead of n-BuLi.
Low Yield (<40%) Aggregated lithium species (Ion Pairing).Add HMPA (toxic) or DMPU (safer) as co-solvent (10-20% v/v).
Elimination Product (Alkene) Dithiane anion acted as a base, not a nucleophile.Switch leaving group from Iodide to Triflate (faster) or Tosylate. Use a less hindered electrophile.
Complex Mixture Decomposition of the anion.Do not exceed 0°C during deprotonation. Quench immediately after alkylation time.
Optimized Experimental Protocol

Standard protocols fail here. This procedure uses a "warm" deprotonation to force the equilibrium and polar additives to expose the carbanion.

Reagents:

  • 2-Isopropyl-1,3-dithiane (1.0 equiv)

  • n-Butyllithium (1.1 equiv, titrate before use)

  • Additive: HMPA or DMPU (4.0 equiv) — Critical for breaking ion pairs.

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Alkyl Iodide or primary Bromide (1.2 equiv)

Step-by-Step Workflow:

  • Solvent Prep: Flame-dry glassware under Ar/N2. Dissolve dithiane in THF.

  • The "Warm" Deprotonation:

    • Cool to -40 °C (Standard -78 °C is often too cold for bulky substrates to deprotonate fully).

    • Add n-BuLi dropwise.

    • Crucial: Warm to -20 °C and stir for 2 hours. You need thermal energy to overcome the steric barrier of the isopropyl group during proton abstraction.

  • The Additive: Cool back to -78 °C . Add HMPA or DMPU slowly. Stir for 15 mins. This solvates the lithium, making the "naked" anion more reactive.

  • Alkylation: Add the electrophile neat or in minimal THF.

  • The "Slow" Warm-up: Allow the reaction to warm to room temperature very slowly (over 4–6 hours) in the cooling bath.

    • Why? The reaction likely has a high activation energy. It won't run at -78 °C, but warming too fast causes decomposition.

  • Quench: Pour into saturated NH4Cl.

Decision Tree for Protocol Adjustment

TroubleshootingFlow Start Start Optimization CheckYield Check Yield Start->CheckYield HighYield Success (>70%) CheckYield->HighYield Yes LowYield Yield < 40% CheckYield->LowYield No Analyze Analyze Crude NMR LowYield->Analyze RecoveredSM Recovered SM only Analyze->RecoveredSM No reaction Elimination Olefin present Analyze->Elimination Side products Action1 Action: Increase Deprotonation Temp to 0°C or use t-BuLi RecoveredSM->Action1 Action2 Action: Change Leaving Group (I -> OTs) or switch Solvent to THF/HMPA Elimination->Action2

Caption: Logic flow for troubleshooting failed dithiane alkylations.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use t-BuLi at -78°C? A: You can, and for extremely hindered cases, it is recommended. However, t-BuLi acts by direct metallation (often removing the proton faster). The risk is that t-BuLi is a much stronger base and can cause elimination on the isopropyl group itself or attack the sulfur. If n-BuLi at -20°C fails, switch to t-BuLi at -78°C.

Q2: Can I use secondary alkyl halides (e.g., Isopropyl iodide) as the electrophile? A: Highly discouraged. You are trying to couple a bulky nucleophile (2-isopropyl-dithiane) with a bulky electrophile. The transition state energy is massive. You will almost exclusively get elimination (E2) products. If you must install a secondary group, consider alkylating with a ketone and then reducing the alcohol.

Q3: Is HMPA absolutely necessary? A: For 2-isopropyl-1,3-dithiane, usually yes . The steric hindrance prevents the tight ion pair from reacting. You need a polar co-solvent to separate the Lithium from the Carbon. DMPU (N,N'-Dimethylpropyleneurea) is a non-carcinogenic alternative that works similarly.

References
  • Corey, E. J., & Seebach, D. (1965).[2] Synthesis of 1,n-Dicarbonyl Derivates Using Carbanions from 1,3-Dithianes. Angewandte Chemie International Edition.

  • Eliel, E. L., et al. (1976). Conformational Analysis.[3] 32. 2-Lithio-1,3-dithianes. Conformational Preference of the Carbon-Lithium Bond. Journal of the American Chemical Society.

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English.

  • BenchChem. (2025).[4][5][6] Recent Advances in 2,2-Dimethyl-1,3-dithiane Chemistry: A Comparative Guide.

Sources

Optimizing deprotection of 2-isopropyl-1,3-dithiane to ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Deprotection of 2-Isopropyl-1,3-Dithiane to Ketones

Executive Summary & Diagnostic Triage

Subject: Technical guidance for the oxidative hydrolysis of sterically hindered 2-isopropyl-substituted 1,3-dithianes.

The Challenge: Deprotecting a 2,2-disubstituted 1,3-dithiane containing a bulky isopropyl group presents a unique kinetic challenge. The steric bulk of the isopropyl moiety adjacent to the quaternary C2 center hinders the approach of nucleophiles (water) to the activated sulfonium intermediate. Standard mild methods often stall or result in incomplete conversion.

Immediate Action Required: Before proceeding, categorize your substrate constraints to select the correct protocol.

Method Selection Logic (Decision Tree)

DeprotectionLogic Start Start: 2-Isopropyl-1,3-Dithiane Substrate IsAcidSensitive Is the substrate Acid-Sensitive? Start->IsAcidSensitive IsMetalSensitive Is the substrate Metal-Sensitive (or 'Green' requirement)? IsAcidSensitive->IsMetalSensitive No MethodC Protocol C: Selectfluor or I2 / DMSO (Mildest Conditions) IsAcidSensitive->MethodC Yes IsStubborn Has mild oxidation (I2/DMSO) failed? IsMetalSensitive->IsStubborn Yes MethodB Protocol B: MeI / CaCO3 / MeCN (Best for Steric Bulk) IsMetalSensitive->MethodB No (Hg/Ag allowed?) MethodA Protocol A: NBS / Acetone / Water (Standard High-Yield) IsStubborn->MethodA No IsStubborn->MethodB Yes (Force Reaction)

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity and steric demand.

Technical Protocols

Protocol A: Oxidative Hydrolysis via N-Bromosuccinimide (NBS)

Best for: General substrates where moderate acidity is tolerated. High success rate for hindered ketones.

Mechanism: NBS acts as a source of electrophilic bromine (


), which attacks the sulfur atom.[1] This forms a bromosulfonium ion, a highly reactive leaving group that is rapidly displaced by water, relieving the steric strain.

Reagents:

  • N-Bromosuccinimide (NBS) (4.0 - 6.0 equivalents)

  • Solvent: Acetone / Water (97:3 v/v)

  • Quench: Saturated aqueous

    
     (Sodium Thiosulfate)[2][3][4]
    

Step-by-Step Procedure:

  • Preparation: Dissolve the 2-isopropyl-1,3-dithiane (1.0 mmol) in acetone (10 mL).

  • Cooling: Cool the solution to -5 °C to 0 °C (ice/salt bath). Note: Low temperature prevents bromination of alpha-carbons.

  • Addition: Add water (0.3 mL) followed by solid NBS (4.0 mmol) in one portion. The solution will turn orange/red.

  • Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Monitor by TLC.[2][3][4][5][6]

    • Checkpoint: If reaction stalls at 1 hour due to the isopropyl steric bulk, add another 2.0 eq of NBS.

  • Quench: Pour mixture into saturated

    
     (20 mL) to destroy excess bromine (color fades to yellow/clear).
    
  • Workup: Extract with Et2O or DCM. Wash with bicarbonate (to remove succinimide) and brine.

Why this works for Isopropyl groups: The bromosulfonium intermediate is so electrophilic that it overcomes the steric barrier for water attack better than mild oxidants like Iodine.

Protocol B: Alkylative Hydrolysis (MeI / CaCO3)

Best for: Extremely hindered substrates (like 2-isopropyl) that fail oxidative methods. This method "pushes" the equilibrium irreversibly.

Mechanism: Methyl Iodide (MeI) alkylates the sulfur, creating a permanent sulfonium salt (


). Unlike protonation (reversible), methylation is irreversible, locking the dithiane into an activated state that must hydrolyze.

Reagents:

  • Methyl Iodide (MeI) (10.0 equivalents)

  • Calcium Carbonate (

    
    ) (5.0 equivalents) – Acid scavenger
    
  • Solvent: Acetonitrile / Water (4:1)

Step-by-Step Procedure:

  • Setup: In a pressure tube or sealed flask, dissolve substrate (1.0 mmol) in MeCN (8 mL) and Water (2 mL).

  • Additives: Add powdered

    
     (5.0 mmol) and Methyl Iodide (10.0 mmol).
    
  • Heating: Seal and heat to 50–60 °C for 4–12 hours.

    • Critical: The heat provides the kinetic energy to overcome the isopropyl steric hindrance during the

      
       water attack.
      
  • Workup: Dilute with water, extract with ether. The byproduct is dimethyl disulfide (volatile, smells bad – use fume hood).

Troubleshooting & FAQs

Diagnostic Table: Why is my reaction failing?
SymptomProbable CauseCorrective Action
Starting material remains (0% conversion) Steric shielding of Sulfur atoms by the Isopropyl group.Switch to Protocol B (MeI). The small size of MeI allows it to penetrate steric bulk better than larger oxidants. Increase temp to 60°C.
Intermediate spot persists on TLC Monosulfoxide formed but not hydrolyzing (common in hindered systems).Add Acid Catalyst. If using NBS, the system is acidic enough. If using I2/DMSO, add 10% HCl. The hemithioacetal intermediate needs acid to collapse to the ketone.
Product decomposes / Low Yield Acid-catalyzed Aldol condensation or elimination.Buffer the system. Use Protocol B with

or Protocol A with 2,6-lutidine added to scavenge HBr.
Alpha-bromination observed Reaction temperature too high during NBS addition.Strict 0°C control. Ensure the solution is cold before adding NBS. Quench immediately upon consumption of SM.
Frequently Asked Questions

Q: Can I use Mercuric Chloride (


)? It is the "classic" method. 
A:  Yes, 

/

is extremely effective for hindered dithianes because Mercury has a high affinity for sulfur (soft acid/soft base). However, it is toxic and creates hazardous waste. We recommend Protocol B (MeI) as a competitive, non-heavy-metal alternative that operates on a similar principle (irreversible S-activation).

Q: Why is the isopropyl group so problematic compared to a methyl group? A: The isopropyl group creates a "conformation lock". In the 1,3-dithiane chair conformation, the bulky isopropyl group prefers the equatorial position. This forces the second substituent (the rest of your molecule) axial, or creates 1,3-diaxial interactions that make the ring rigid. This rigidity, combined with the sheer volume of the isopropyl group, blocks the trajectory of the water molecule required to open the ring.

Q: I need to avoid aqueous workup (water-sensitive product). What do I do? A: Use Bis(trifluoroacetoxy)iodobenzene (PIFA) in dry methanol. This converts the dithiane into a dimethyl acetal (using MeOH as the nucleophile instead of water). The acetal can be hydrolyzed to the ketone in a separate, milder step or used as a protected form.[7]

Mechanistic Visualization

Understanding the failure point in hindered substrates is key to optimization.

Mechanism cluster_steric Critical Failure Point Substrate 2-Isopropyl-1,3-Dithiane Activation S-Activation (Electrophile E+ attacks S) Substrate->Activation + NBS or MeI Sulfonium Activated Sulfonium Species (Sterically Crowded) Activation->Sulfonium WaterAttack Nucleophilic Attack by H2O (RATE LIMITING STEP) Sulfonium->WaterAttack Slow due to iPr bulk Hemithioacetal Hemithioacetal Intermediate WaterAttack->Hemithioacetal - Leaving Group Ketone Final Ketone Product Hemithioacetal->Ketone - Mercaptan

Figure 2: Mechanistic pathway highlighting the rate-limiting water attack, which is retarded by the isopropyl steric bulk.

References

  • Corey, E. J., & Erickson, B. W. (1971). Improved methods for the protection of carbonyl groups as 1,3-dithianes and for their removal. The Journal of Organic Chemistry, 36(23), 3553–3560. Link

  • Liu, J., & Wong, C.-H. (2002). A new and efficient method for the cleavage of the PMP, THP and 1,3-dithiane protecting groups with Selectfluor™.[7][8][9] Tetrahedron Letters, 43(22), 4037-4039. Link

  • Karimi, B., & Seradj, H. (2000). N-Bromosuccinimide (NBS) as a Highly Efficient Reagent for the Deprotection of 1,3-Dithianes. Synlett, 2000(6), 805-806. Link

  • Stork, G., & Zhao, K. (1989). A concise method for the deprotection of 1,3-dithianes (PIFA Method). Tetrahedron Letters, 30(22), 2873-2876. Link

  • BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Deprotection of 1,3-Dithianes. Retrieved from 4

Sources

Technical Support Center: Hydrolysis of Sterically Hindered 1,3-Dithianes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: DITH-DEPROT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability-Lability Paradox

You are likely here because the very feature that made you choose a 1,3-dithiane—its extreme stability toward bases and nucleophiles (the Corey-Seebach logic)—is now your bottleneck.

The Problem: Sterically hindered dithianes (e.g., those at quaternary centers or flanked by bulky aryl groups) resist standard hydrolysis because the carbon center is inaccessible to water, and the sulfur atoms are shielded from electrophilic attack.

The Solution: We cannot rely on thermodynamic forcing (heat/strong acid) as this compromises your substrate. Instead, we must use kinetic acceleration via "Soft Acid" affinity or radical-mediated oxidative cleavage .

This guide prioritizes mild, neutral-to-weakly-acidic methods specifically optimized for sterically congested systems.

Diagnostic Workflow: Method Selection

Before selecting a reagent, analyze your substrate's vulnerabilities using the logic flow below.

Dithiane_Decision_Tree Start START: Substrate Analysis AcidSens Is substrate Acid Sensitive? (e.g., acetals, silyl ethers) Start->AcidSens OxidSens Is substrate Oxidizable? (e.g., free amines, sulfides, electron-rich aromatics) AcidSens->OxidSens Yes (Avoid Lewis Acids) Hindrance Degree of Steric Hindrance AcidSens->Hindrance No (Robust) Method_Photo METHOD A: Photoredox (Eosin Y / Visible Light) *Metal-Free, Neutral* OxidSens->Method_Photo Yes (Mildest) Method_Micelle METHOD B: Micellar Oxidation (I2 / H2O2 / SDS) *Aqueous, Neutral, High Surface Area* OxidSens->Method_Micelle No Hindrance->Method_Micelle Moderate/High Method_Select METHOD C: Electrophilic Fluorination (Selectfluor) *Fast, Mildly Acidic* Hindrance->Method_Select Extreme (Quaternary C) Method_Silver METHOD D: Thiophilic Assistance (AgNO3 / NCS) *Classic, Expensive* Method_Micelle->Method_Silver If Fails

Figure 1: Decision matrix for selecting the optimal hydrolysis protocol based on chemoselectivity and steric constraints.

Standard Operating Protocols (SOPs)

Protocol A: The "Green" Micellar Method (Iodine/H₂O₂/SDS)

Best for: Acid-sensitive substrates and moderate steric hindrance.

Mechanism: This method uses Sodium Dodecyl Sulfate (SDS) to form micelles.[1][2] The hydrophobic dithiane is solubilized within the micelle, while Iodine (I₂) acts as a catalyst to activate the sulfur. The high local concentration in the micelle overcomes steric barriers without heat.

ParameterSpecification
Reagent Iodine (I₂) [5 mol%], 30% H₂O₂ [3-5 equiv]
Additive Sodium Dodecyl Sulfate (SDS) [10-20 mol%]
Solvent Water (or H₂O/THF 9:1 if solubility is very poor)
Temperature Room Temperature (20–25 °C)
Time 10 min – 2 hours

Step-by-Step:

  • Dissolve the dithiane (1.0 mmol) in water (10 mL) containing SDS (0.1 mmol). Note: If the substrate is a solid, sonicate to ensure micellar encapsulation.

  • Add Iodine (0.05 mmol). The solution will turn brown.

  • Add 30% H₂O₂ (3.0 mmol) dropwise.

  • Stir vigorously. The color will cycle (iodine regeneration).

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.

  • Extract: Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Why it works for hindered systems: The micellar environment increases the effective concentration of the oxidant near the sulfur atoms, bypassing the need for diffusion through a bulk solvent cage.

Protocol B: Electrophilic Fluorination (Selectfluor™)

Best for: Extremely hindered quaternary centers where other oxidants fail.

Mechanism: Selectfluor is a source of "F+" (electrophilic fluorine). It aggressively attacks the sulfur lone pair, creating a sulfonium ion that is an exceptional leaving group, triggering rapid hydrolysis even in crowded environments.

ParameterSpecification
Reagent Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Equivalents 2.0 – 4.0 equiv
Solvent MeCN / H₂O (4:1 to 9:1)
Temperature 0 °C to Room Temperature

Step-by-Step:

  • Dissolve dithiane (1.0 mmol) in MeCN/H₂O (5 mL).

  • Cool to 0 °C (ice bath).

  • Add Selectfluor (2.5 mmol) in one portion.

  • Monitor by TLC.[1][3] The reaction is usually fast (< 30 mins).

  • Quench: Dilute with water and extract with CH₂Cl₂.

  • Purification: The byproduct is water-soluble, simplifying workup.

Caution: This generates HF equivalents in situ. If your substrate has silyl protecting groups (TBS/TES), add Collidine (5.0 equiv) as a proton scavenger.

Protocol C: Visible Light Photoredox (Metal-Free)

Best for: Substrates sensitive to ANY oxidant or acid.

Mechanism: Uses Eosin Y as a photocatalyst to generate a superoxide radical anion (O₂•⁻) from atmospheric oxygen. This radical attacks the dithiane via Single Electron Transfer (SET), leading to C-S bond cleavage.

ParameterSpecification
Catalyst Eosin Y (1 mol%)
Light Source Green LEDs (530 nm) or Compact Fluorescent Light (CFL)
Solvent MeCN / H₂O (10:1)
Atmosphere Open air (Oxygen required)

Step-by-Step:

  • Mix dithiane (0.5 mmol) and Eosin Y (0.005 mmol) in MeCN/H₂O.

  • Irradiate with Green LEDs (approx. 3-5 cm distance) under stirring open to air.

  • Reaction time varies (2 – 12 hours) depending on steric bulk.

  • Workup: Evaporate MeCN, extract aqueous residue with ether.

Mechanistic Insight: Why Hydrolysis Stalls

Understanding the failure mode helps you troubleshoot. In hindered systems, the formation of the monosulfonium intermediate is usually successful, but the subsequent attack of water is blocked.

Dithiane_Mechanism Dithiane 1,3-Dithiane (Sterically Crowded) Activation S-Activation (Electrophile E+) Dithiane->Activation + Oxidant (I2/F+/Ag+) Sulfonium Sulfonium Ion (Intermediate I) Activation->Sulfonium WaterAttack Water Attack (Rate Limiting Step) Sulfonium->WaterAttack Steric Blockade Here Hemithio Hemithioacetal WaterAttack->Hemithio Successful Hydrolysis Carbonyl Final Carbonyl Hemithio->Carbonyl - Thiol

Figure 2: Mechanistic pathway highlighting the rate-limiting water attack in sterically hindered substrates.

Troubleshooting & FAQ

Q1: The reaction stalls at 50% conversion. Should I add more oxidant?

  • Diagnosis: Likely product inhibition or pH drop. The byproduct (disulfide or sulfinic acid) might be coating the micelle or lowering pH.

  • Fix: Do not just add oxidant.[2][4][5] Check pH. If acidic (< pH 3), buffer with solid NaHCO₃. If using the micellar method, add more SDS to solubilize the byproducts.

Q2: I see a new spot on TLC that isn't my ketone.

  • Diagnosis: Over-oxidation. You likely formed the sulfoxide or sulfone of the dithiane, but it didn't hydrolyze.

  • Fix: This happens when water cannot access the carbocation. Switch to Protocol B (Selectfluor) in a higher water ratio solvent (MeCN:H₂O 1:1) to force hydrolysis over S-oxidation.

Q3: My substrate contains a free amine. Will Iodine/Selectfluor kill it?

  • Diagnosis: Yes, amines are oxidizable (N-oxides).

  • Fix: Pre-treat the amine with one equivalent of TFA to protonate it (protecting it as the ammonium salt), then run the hydrolysis. Alternatively, use Protocol C (Photoredox) which is more tolerant of amines.

Q4: Can I use Mercury (HgCl₂) or Silver (AgNO₃) as a last resort?

  • Advisory: Mercury is effective but toxic and requires rigorous waste disposal. Silver Nitrate (AgNO₃) with N-Chlorosuccinimide (NCS) is a valid "Plan D" for hindered systems but often precipitates AgI/AgCl, complicating workup. Use the Corey-Erickson method (NBS/AgNO₃) only if the metal-free methods fail.

References

  • Ganguly, N. C., & Barik, S. K. (2009).[2][6] "A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System." Synthesis, 2009(08), 1393–1399.

  • Nicolaou, K. C., Mathison, C. J., & Montagnon, T. (2003).[6] "New reactions of IBX with heteroatom-containing substrates: A new and efficient method for the cleavage of dithianes." Angewandte Chemie International Edition, 42(34), 4077-4082.

  • Liu, J., & Wong, C. H. (2002).[6] "Selectfluor-mediated deprotection of 1,3-dithianes." Tetrahedron Letters, 43(22), 4037-4039.

  • Corey, E. J., & Erickson, B. W. (1971). "Oxidative hydrolysis of 1,3-dithianes to carbonyl compounds." The Journal of Organic Chemistry, 36(23), 3553-3560.

  • Ismaili, H., et al. (2019). "Visible-light mediated facile dithiane deprotection under metal free conditions."[7][8][9] Tetrahedron Letters, 61(3), 151407.[7][9] [7][9]

Sources

Troubleshooting low reactivity of 2-lithio-2-isopropyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Ticket #8492 Subject: Troubleshooting Low Reactivity of 2-Lithio-2-isopropyl-1,3-dithiane Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1][2]

Executive Summary: The "Steric Wall" Hypothesis

You are encountering low yields with 2-lithio-2-isopropyl-1,3-dithiane .[1][2] This is a classic, yet deceptive problem. While 1,3-dithianes are the workhorses of umpolung chemistry, the introduction of an isopropyl group at the C2 position creates a unique "neopentyl-like" steric environment.[2][3]

The issue is rarely the stability of the anion (which is robust), but rather a kinetic bottleneck occurring at one of two stages:[3]

  • Incomplete Lithiation: The bulky isopropyl group shields the C2 proton, making deprotonation kinetically slow at standard cryogenic temperatures (-78 °C).[3]

  • Nucleophilic Steric Clash: Even if formed, the lithiated species is a "bulky nucleophile."[2][3] It struggles to attack electrophiles that are themselves hindered, often reverting to acting as a base (causing elimination) or simply failing to react.[3]

This guide provides a diagnostic workflow to isolate the failure mode and specific protocols to overcome the steric barrier.

Part 1: Diagnostic Workflow

Before altering your synthesis, you must determine if the failure occurs during Reagent Formation or Electrophile Attack .[3]

TroubleshootingWorkflow Start Low Yield / No Reaction D2O_Test DIAGNOSTIC: D2O Quench Experiment Start->D2O_Test Analyze Analyze via 1H NMR D2O_Test->Analyze Result_H Result: Recovered Starting Material (H) Analyze->Result_H No D incorporation Result_D Result: Deuterated Product (>90% D) Analyze->Result_D High D incorporation Issue_Lith ISSUE: Lithiation Failed Result_H->Issue_Lith Issue_Alk ISSUE: Alkylation Failed Result_D->Issue_Alk Fix_Lith FIX: Increase Temp (-20°C to 0°C) Check n-BuLi Titer Add TMEDA Issue_Lith->Fix_Lith Fix_Alk FIX: Add DMPU/HMPA Switch Electrophile Warm to RT Issue_Alk->Fix_Alk

Figure 1: Diagnostic decision tree. The D2O quench is the single most critical step in troubleshooting organolithium failures.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: The Lithiation Step (Formation)[2][3]

Q: I used standard conditions (-78 °C, n-BuLi), but my D2O quench shows only 30% deuterium incorporation. Why? A: The isopropyl group provides significant steric hindrance, shielding the C2 proton.[3] At -78 °C, the kinetics of deprotonation by n-BuLi are often too slow.[3]

  • The Fix: 2-Lithio-1,3-dithianes are remarkably stable compared to other organolithiums.[1] You can (and should) warm the lithiation mixture to -20 °C or even 0 °C for 2–4 hours to ensure complete deprotonation [1].[3]

  • The Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.05 equiv).[1][3] It breaks up n-BuLi aggregates, increasing the effective basicity of the reagent.[3]

Q: Should I use t-BuLi instead of n-BuLi? A: Generally, no . While t-BuLi is a stronger base, it is also a powerful reducing agent and pyrophoric.[3] For dithianes, n-BuLi is sufficient if the temperature is managed correctly.[2][3] If you must use t-BuLi, ensure you use 2 equivalents (one for deprotonation, one to react with the formed t-BuBr) to prevent side reactions, though this is rarely necessary for dithianes [2].[1][3]

Q: My n-BuLi is old. Could that be the issue? A: Absolutely. Organolithiums degrade into alkoxides and hydroxides.[3] These impurities not only lower the active concentration but can also act as inhibitors.[2][3]

  • Mandatory Step: Titrate your n-BuLi using the diphenylacetic acid method or N-pivaloyl-o-toluidine method before use.[1][2][3] Do not rely on the bottle label.

Phase 2: The Reaction Step (Electrophile Attack)

Q: I have confirmed >95% lithiation, but reaction with 2-bromobutane yields only starting material. Why? A: You have hit the "Steric Wall."[2][3] You are trying to react a bulky nucleophile (isopropyl-dithiane) with a secondary electrophile.

  • Mechanism: The steric bulk prevents the nucleophile from accessing the electrophilic carbon for an S_N2 attack.[2][3] Instead, the basicity of the dithiane anion takes over, leading to E2 elimination (forming 2-butene), which is volatile and lost, leaving you with recovered starting material upon workup [3].[1][3]

  • The Fix:

    • Add Polar Cosolvents: Add DMPU (1–2 equiv) or HMPA (if safety permits). These solvate the lithium cation, separating the ion pair and exposing the "naked" anion, which increases nucleophilicity relative to basicity [4].[3]

    • Change Electrophile: Switch to a primary iodide (1-iodobutane) or a triflate, which are more reactive.[2][3] Secondary halides are notoriously difficult with 2-substituted dithianes.[2]

Q: The reaction works with methyl iodide but fails with benzaldehyde. Why? A: This is likely an equilibrium issue (reversibility) or a temperature issue.[3]

  • The Fix: The addition of the lithio-dithiane to carbonyls is reversible. If you quench at room temperature, the equilibrium may have shifted back to starting materials.[3] Perform the reaction at -78 °C, warm slowly to 0 °C, and quench cold (at -20 °C or 0 °C) to trap the alkoxide.

Q: My product is contaminated with a "dimer" (orthothioester). What is this? A: This is a sign of oxygen leakage .[2][3] In the presence of O2, 2-lithio-1,3-dithianes undergo autoxidative condensation to form orthothioesters or dimers [5].[1][2][3]

  • The Fix: Ensure a strict inert atmosphere (Argon is superior to Nitrogen due to density).[2][3] Degas all solvents thoroughly.[2][3]

Part 3: Optimized Experimental Protocols

Protocol A: Robust Generation of 2-Lithio-2-isopropyl-1,3-dithiane

Use this protocol to ensure quantitative deprotonation.[1][2]

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under a stream of positive Argon pressure.[3]

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Substrate: Add 2-isopropyl-1,3-dithiane (1.0 equiv).

  • Additive: Add TMEDA (1.1 equiv). Crucial for kinetics.

  • Cooling: Cool the bath to -40 °C (Acetonitrile/Dry Ice) or -20 °C . Do not use -78 °C.

  • Base Addition: Add n-BuLi (1.1 equiv, titrated) dropwise over 10 minutes.

  • Incubation: Stir at -20 °C to 0 °C for 2 to 3 hours . (The anion is stable at this temp).[3]

  • Validation: Remove a 0.1 mL aliquot, quench into 0.5 mL D2O in an NMR tube. Check 1H NMR. If the C2-H signal (approx 3.5-4.0 ppm) is gone, proceed.[1][3]

Protocol B: Alkylation with Difficult Electrophiles

Use this for primary alkyl halides or epoxides.[3]

  • Preparation: Cool the solution from Protocol A to -78 °C .

  • Cosolvent: Add DMPU (1.5 equiv) slowly. (Warning: Exothermic).[3]

  • Electrophile: Add the electrophile (1.2–1.5 equiv) neat or in minimal THF.

  • Ramp: Stir at -78 °C for 1 hour.

  • Slow Warm: Allow the bath to warm naturally to Room Temperature over 4–6 hours (or place in a -20 °C freezer overnight).

  • Quench: Pour into saturated aqueous NH4Cl.

Part 4: Data & Compatibility Tables

Table 1: Electrophile Compatibility Matrix for 2-Isopropyl-1,3-dithiane

Electrophile ClassReactivityMajor Side ReactionRecommended Fix
Methyl Iodide HighNoneStandard conditions.[1][2]
Primary Alkyl Iodide ModerateSlow reactionAdd DMPU; Warm to RT.[2][3]
Secondary Alkyl Halide Very Low E2 Elimination Switch to Triflate; Use HMPA/DMPU.[2][3]
Aldehydes HighReversibilityQuench cold; Use Lewis Acid additives.[2][3]
Epoxides ModeratePolymerizationUse BF3[2][3]·OEt2 (carefully) or warm long.[2][3]

Table 2: Solvent & Additive Effects

ComponentRoleRiskNote
THF Standard SolventEther cleavage at >0°CStable with dithianes up to RT.[1][2][4]
TMEDA Aggregation BreakerNoneEssential for lithiation kinetics.[2][3]
HMPA Ion-Pair SeparatorHigh Toxicity (Carcinogen)The "Gold Standard" for reactivity.[2][3]
DMPU Ion-Pair SeparatorLow ToxicitySafer alternative to HMPA.[2][3]

References

  • Corey, E. J., & Seebach, D. (1965).[1][3] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition.[2][3] Angewandte Chemie International Edition, 4(12), 1075-1077.[1][2][3] [1][2][3]

  • Smith, A. B., & Adams, C. M. (2004).[1][3] Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products.[2][3] Accounts of Chemical Research, 37(6), 365–377.[3] [1][2][3]

  • Seebach, D. (1969).[2][3] Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239–258.[1][3] [1][2][3]

  • Reich, H. J. (2013).[2][3] Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178.[1][3] [1][2][3]

  • Ferreira, F., et al. (2017).[1][3] Pot-Economy Autooxidative Condensation of 2-Aryl-2-lithio-1,3-dithianes. The Journal of Organic Chemistry, 82(23), 12530–12538.[3] [1][2][3]

Sources

Avoiding side reactions during dithiane anion quenching

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Synthetic Methodology Group Subject: Advanced Protocol: Mitigating Side Pathways in Dithiane Anion Trapping

Strategic Overview

The Corey-Seebach reaction relies on the "Umpolung" (polarity inversion) of the carbonyl carbon.[1] By converting an aldehyde to a 1,3-dithiane and lithiating it, we generate a masked acyl anion.[1][2] While 2-lithio-1,3-dithiane is a powerful nucleophile (pKa ~31), its reactivity is often plagued by competing pathways such as proton transfer (quenching), elimination (E2), and oxidative dimerization.

This guide addresses the specific failure modes encountered during the quenching/trapping phase —where the lithiated species reacts with the electrophile.

Troubleshooting Guide: Failure Analysis & Solutions

Q1: I am recovering a significant amount of unreacted dithiane starting material. Is my lithiation failing or is it a quenching issue?

Diagnosis: If you observe starting material after adding the electrophile, the anion was likely protonated before it could alkylate. This is the most common side reaction.

  • Root Cause A (Moisture): The anion is highly basic. Even trace moisture in the electrophile solution or the atmosphere will protonate the anion immediately, regenerating the starting dithiane.

  • Root Cause B (Enolizable Protons): If your electrophile (e.g., a ketone or aldehyde) has acidic

    
    -protons, the dithiane anion will act as a base rather than a nucleophile. It abstracts a proton, quenching itself and creating an enolate of the electrophile.
    

Corrective Action:

  • Drying Protocol: Distill all electrophiles and solvents over CaH

    
     or molecular sieves immediately before use.
    
  • The "D

    
    O Test":  To verify lithiation efficiency, remove an aliquot of the anion before adding the electrophile and quench it with D
    
    
    
    O. NMR analysis should show >95% deuterium incorporation at the C2 position. If this works, your lithiation is fine; the issue is the electrophile.
  • Electrophile Selection: With enolizable ketones, use lower temperatures (-78°C) and consider adding Cerium(III) chloride (CeCl

    
    ) to increase nucleophilicity relative to basicity (though less common with dithianes than Grignards, it effectively mitigates basicity).
    
Q2: My reaction with a secondary alkyl halide yields the alkene (elimination product) instead of the alkylated dithiane.

Diagnosis: You are observing E2 Elimination .[3][4] The 2-lithio-1,3-dithiane species is a bulky, strong base. When presented with a secondary alkyl halide (or a hindered primary one), it often prefers to abstract a


-proton rather than attack the steric center.

Corrective Action:

  • Temperature Control: Conduct the trapping step at -78°C and warm up very slowly. Elimination has a higher activation energy than substitution; keeping it cold favors the S

    
    2 pathway.
    
  • Solvent Additives: Add HMPA (hexamethylphosphoramide) or DMPU (N,N'-dimethylpropyleneurea) (approx. 2-4 equivalents). These polar aprotic co-solvents solvate the lithium cation, breaking up ion pairs and making the "naked" dithiane anion a more reactive nucleophile, thereby favoring S

    
    2 over E2.
    
  • Leaving Group: Switch from a bromide/iodide to a triflate or tosylate if possible, or use a primary iodide to maximize substitution rates.

Q3: When reacting with an enone, I get the 1,2-addition product (allylic alcohol) but I need the 1,4-addition product.

Diagnosis: Lithiated dithianes are "hard" enough to favor direct addition to the carbonyl (1,2-addition), similar to Grignard reagents. They rarely undergo conjugate (1,4) addition spontaneously.

Corrective Action:

  • Brook Rearrangement Strategy: Use a 2-silyl-1,3-dithiane . Upon 1,2-addition to the carbonyl, the silyl group migrates to the oxygen (Brook rearrangement), shifting the anion to the

    
    -position, which is effectively a masked 1,4-addition outcome.
    
  • HMPA Influence: While HMPA generally increases reactivity, it does not always flip regioselectivity for dithianes as easily as it does for other species. For strict 1,4-addition, consider transmetallating to a copper species (cuprate) or using a different Michael acceptor.

Q4: I see "dimerized" dithiane products (two dithiane rings connected).

Diagnosis: This is Oxidative Dimerization . The dithiane anion has been oxidized by adventitious oxygen (O


) to a radical species, which then couples.

Corrective Action:

  • Degassing: Ensure strict inert atmosphere (Argon is preferred over Nitrogen due to density).

  • Solvent Prep: Freeze-pump-thaw your THF to remove dissolved oxygen before the reaction.

Optimized Experimental Protocol

Objective: Generation and Alkylation of 2-Lithio-1,3-dithiane with a Primary Alkyl Halide.

Reagents:

  • 1,3-Dithiane (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Electrophile (1.1 equiv, e.g., Benzyl bromide)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under a stream of Argon. Add a magnetic stir bar.

  • Dissolution: Add 1,3-dithiane and anhydrous THF (concentration ~0.2 M). Cool the solution to -40°C (using an acetonitrile/dry ice bath) or -20°C . Note: -78°C is often unnecessary for the deprotonation step itself, but essential for the trapping step.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -20°C to -40°C for 2 hours.

    • Checkpoint: The solution should remain clear and colorless (or slightly pale yellow). A dark brown color indicates decomposition or impurities.

  • Cooling: Cool the mixture to -78°C (acetone/dry ice).

  • Trapping (The Critical Step): Add the electrophile (neat or dissolved in minimal THF) dropwise over 15-20 minutes.

    • Reasoning: Rapid addition can cause local heating, promoting elimination or proton transfer.

  • Incubation: Allow the reaction to stir at -78°C for 2-4 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature slowly (over 2-3 hours).

    • Note: If the electrophile is a secondary halide, keep at -78°C as long as possible (e.g., overnight in a cryocooler) to maximize yield.

  • Quench: Pour the reaction mixture into saturated aqueous NH

    
    Cl. Extract with Et
    
    
    
    O or EtOAc.

Visualizations

Figure 1: Reaction Pathways & Decision Tree

DithianePathways Start 1,3-Dithiane Anion 2-Lithio-1,3-dithiane (Nucleophile/Base) Start->Anion n-BuLi, THF -40°C E_Halide Alkyl Halide (R-X) Anion->E_Halide Add E+ E_Ketone Ketone/Aldehyde Anion->E_Ketone Add E+ Prod_Prot Protonated Dithiane (Quenched/No Rxn) Anion->Prod_Prot Moisture/Impure Solvent Prod_Alk Alkylated Product (Desired) E_Halide->Prod_Alk Primary R-X Low Temp (-78°C) Prod_Elim Alkene + Dithiane (Elimination Side Rxn) E_Halide->Prod_Elim Secondary R-X High Temp or No HMPA E_Ketone->Prod_Prot Enolizable Protons (Acts as Base) Prod_12 1,2-Addition Product (Standard) E_Ketone->Prod_12 Std Conditions

Caption: Mechanistic bifurcation of the dithiane anion. Green paths indicate desired outcomes; red dashed paths indicate common side reactions (Elimination and Protonation).

Table 1: Electrophile Compatibility Matrix
Electrophile TypeMajor RiskMitigation Strategy
Primary Alkyl Halide Bis-alkylation (rare in one pot)Use 1.1 eq of Electrophile; keep cold.
Secondary Alkyl Halide E2 Elimination Run at -78°C; Add HMPA/DMPU; Use Iodides.
Aldehyde/Ketone Enolization (Proton Transfer)Dry reagents thoroughly; Add CeCl

(optional); -78°C.
Epoxide Poor reactivity / PolymerizationAdd Lewis Acid (BF

·OEt

) after anion addition (careful protocol required) or warm slightly.
Enone 1,2-Addition (vs 1,4)Accept 1,2-product or use Silyl-dithiane (Brook Rearrangement).

References

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075–1077. Link

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239–258. Link

  • Smith, A. B., & Adams, C. M. (2004). The Chemistry of Dithianes. Accounts of Chemical Research, 37(6), 365–377. Link

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(32), 6147–6212. Link

Sources

Technical Support Center: Mercury-Free Deprotection of 2-Isopropyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are transitioning away from highly toxic mercury(II) salts for dithiane cleavage. When working specifically with 2-isopropyl-1,3-dithiane , the primary challenge is twofold: achieving efficient C–S bond cleavage without heavy metals, and successfully isolating the resulting product, isobutyraldehyde , which is highly volatile (bp ~63°C).

This guide provides field-proven, self-validating protocols, mechanistic insights, and troubleshooting steps to ensure high-yielding, green, and reliable deprotections.

FAQ: Theoretical Grounding & Reagent Selection

Q: Why is the industry moving away from classical mercury-mediated deprotections? A: While mercury(II) salts (e.g.,


, 

) are highly thiophilic and effective, they pose severe toxicity risks, require expensive hazardous waste disposal, and often leave trace heavy-metal contamination in active pharmaceutical ingredients (APIs). Modern oxidative methods offer cleaner profiles and comparable kinetics without the heavy metal burden.

Q: What are the most reliable mercury-free alternatives for 2-isopropyl-1,3-dithiane? A: We recommend three primary oxidative pathways depending on your substrate's complexity and your laboratory's constraints:

  • Iodine / Hydrogen Peroxide in Aqueous Micelles: The greenest method, utilizing catalytic

    
     and 
    
    
    
    in a sodium dodecyl sulfate (SDS) emulsion[1].
  • Selectfluor: The fastest method, ideal for rapid cleavage, though the reagent is more expensive[2].

  • IBX /

    
    -Cyclodextrin:  The mildest method, operating at neutral pH in water, perfect for highly functionalized or acid-sensitive substrates[3].
    
Quantitative Data: Reagent Comparison

To assist in selecting the optimal protocol for your workflow, review the comparative data below:

Deprotection MethodReagentsTypical Reaction TimeYield RangeKey AdvantageCost Profile
Micellar Iodine

(5 mol%),

(30%), SDS,

30 – 60 min85 – 95%Environmentally benign; neutral conditions[1].Low
Selectfluor Cleavage Selectfluor,

/

5 – 15 min80 – 90%Extremely rapid; high functional group tolerance[2].High
Hypervalent Iodine IBX,

-Cyclodextrin,

2 – 4 hours85 – 94%Exceptionally mild; avoids overoxidation[3].Moderate
Workflow: Reagent Selection Decision Tree

ReagentSelection Start 2-isopropyl-1,3-dithiane Q1 Are there oxidatively labile groups? Start->Q1 Mild IBX / β-CD in Water Q1->Mild Yes Q2 Is rapid cleavage required (< 30 min)? Q1->Q2 No Product Isobutyraldehyde Mild->Product Fast Selectfluor Q2->Fast Yes Green I2 / H2O2 / SDS Q2->Green No Fast->Product Green->Product

Workflow for selecting the optimal mercury-free dithiane deprotection reagent.

Detailed Experimental Protocols
Protocol A: Iodine-Catalyzed Oxidative Cleavage in Aqueous Micelles[1]

Causality Check: 2-isopropyl-1,3-dithiane is highly hydrophobic. We use Sodium Dodecyl Sulfate (SDS) to form an aqueous micellar system, which solubilizes the substrate and brings it into intimate contact with the water-soluble


/

oxidative system.
  • Preparation: In a round-bottom flask, dissolve 2-isopropyl-1,3-dithiane (1.0 mmol) in an aqueous micellar solution of SDS (0.2 mmol in 5 mL deionized water).

  • Activation: Add crystalline iodine (5 mol%). The solution will turn characteristic brown.

  • Oxidation: Dropwise, add 30% aqueous

    
     (3.0 mmol). Stir vigorously (≥ 800 rpm) at room temperature.
    
  • Self-Validation & Monitoring: The reaction is self-indicating. The brown color of iodine persists until the substrate is consumed. To validate aldehyde release independently of standard TLC, spot the reaction mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP); an immediate yellow-orange precipitate confirms the presence of free isobutyraldehyde.

  • Quenching: Once complete (approx. 30 mins), quench the excess oxidant by adding saturated aqueous

    
     until the mixture turns colorless.
    
  • Extraction: Critical Step. Extract the aqueous layer with a high-boiling solvent (e.g., dibutyl ether) if possible, or very cold dichloromethane. Dry over anhydrous

    
    .
    
Protocol B: Selectfluor-Mediated Cleavage[2]

Causality Check: Selectfluor is a powerful, electrophilic fluorinating agent that rapidly oxidizes the sulfur atoms of the dithiane ring, triggering the expulsion of the carbonyl compound via a hemithioacetal intermediate.

  • Preparation: Dissolve 2-isopropyl-1,3-dithiane (1.0 mmol) in a mixture of

    
     and 
    
    
    
    (9:1 v/v, 10 mL).
  • Cleavage: Add Selectfluor (2.2 mmol) in one portion at room temperature.

  • Monitoring: Stir for 5–15 minutes. Monitor via GC-MS or TLC.

  • Workup: Dilute with water, extract with cold organic solvent, wash with brine, and dry over

    
    .
    
Troubleshooting Guide

Issue 1: Low isolated yield of isobutyraldehyde despite complete consumption of the dithiane.

  • Causality: Isobutyraldehyde has a boiling point of 63°C. If you extract the product using diethyl ether (bp 34°C) or dichloromethane (bp 40°C) and subsequently remove the solvent using a rotary evaporator under standard vacuum (e.g., 200 mbar at 40°C), you will co-evaporate your product.

  • Solution: Extract using a higher-boiling solvent (like dibutyl ether or toluene) if your subsequent synthetic step allows it. If you must isolate the neat aldehyde, carefully distill the product at atmospheric pressure using a Vigreux column. Do not use high vacuum.

Issue 2: Overoxidation to Isobutyric Acid.

  • Causality: Oxidative deprotection methods rely on generating electrophilic sulfur species. If the reaction is left running too long, or if a large excess of oxidant is used, the newly liberated isobutyraldehyde can be further oxidized to isobutyric acid.

  • Solution: Strictly control the stoichiometry of the oxidant. Monitor the reaction closely and quench immediately upon completion using a reducing agent like saturated aqueous sodium thiosulfate (

    
    ), which rapidly destroys excess oxidants.
    

Issue 3: Stalled reaction in the Iodine/SDS protocol.

  • Causality: The reaction relies on micellar catalysis. If the concentration of SDS falls below its critical micelle concentration (CMC), the highly hydrophobic 2-isopropyl-1,3-dithiane will crash out of the aqueous phase, halting the reaction.

  • Solution: Ensure the SDS concentration is maintained above 8 mM. Maintain vigorous stirring to ensure optimal emulsion stability.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. Below is the logical progression of the iodine-catalyzed oxidative cleavage.

Mechanism Dithiane 1,3-Dithiane Act Iodine Activation Dithiane->Act Iodonium Iodonium Intermediate Act->Iodonium Nuc H2O Attack Iodonium->Nuc Hemithio Hemithioacetal Nuc->Hemithio Collapse C-S Cleavage Hemithio->Collapse Product Aldehyde Collapse->Product

Mechanistic pathway of iodine-catalyzed oxidative dithiane deprotection.

References
  • N. G. Ganguly, S. K. Barik, "A simple protocol for the deprotection of 1,3-dithianes and 1,3-dithiolanes with 30% aqueous hydrogen peroxide activated by iodine catalyst in aqueous micellar system", Synthesis, 2009. 1

  • N. S. Krishnaveni, K. Surendra, Y. V. D. Nageswar, K. R. Rao, "An efficient and convenient procedure has been developed for the hydrolysis of thioacetals/thioketals to the corresponding carbonyl compounds with o-iodoxybenzoic acid (IBX)", Synthesis, 2003. 3

  • J. Liu, C.-H. Wong, "A new and efficient method for the cleavage of the PMP, THP and 1,3-dithiane protecting groups with Selectfluor", Tetrahedron Lett., 2002. 2

Sources

Technical Support Center: Purification of 2-Isopropyl-1,3-Dithiane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-isopropyl-1,3-dithiane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the vacuum distillation of this compound. As your partner in the lab, we aim to provide not just procedural steps but also the scientific reasoning behind them to ensure your experiments are both successful and safe.

Introduction

2-Isopropyl-1,3-dithiane is a valuable intermediate in organic synthesis, often utilized as a masked acyl anion equivalent. Its purity is paramount for the success of subsequent reactions. While column chromatography is a common purification method, vacuum distillation offers an efficient alternative for obtaining highly pure material, especially on a larger scale. However, the process is not without its challenges. This guide will address common issues encountered during the vacuum distillation of 2-isopropyl-1,3-dithiane and provide practical solutions.

Physical Properties for Distillation

PropertyEstimated Value/InformationSource
Molecular Weight 162.32 g/mol N/A
Estimated Boiling Point 90-110 °CBased on related compounds[1][2]
(at 5-10 Torr)
Appearance Colorless to pale yellow oilGeneral observation
Odor Characteristic sulfurous odorGeneral observation

It is crucial to experimentally determine the optimal distillation conditions for your specific setup and purity requirements. A preliminary small-scale distillation is recommended to identify the exact boiling point range under your achievable vacuum.

Troubleshooting Guide

This section addresses specific problems you may encounter during the vacuum distillation of 2-isopropyl-1,3-dithiane.

Question: My compound is not distilling, even though the temperature is within the estimated range and the vacuum is stable. What could be the issue?

Answer:

This is a common issue that can stem from several factors:

  • Inaccurate Pressure Reading: Your vacuum gauge may not be providing an accurate reading. Ensure your gauge is calibrated and placed correctly in the distillation setup (ideally between the condenser and the vacuum pump).

  • System Leaks: Even a small leak can significantly impact the efficiency of the distillation.[3] Carefully check all joints and connections for leaks. A leak-up test can help identify if your system is airtight.[3]

  • Insufficient Heating: The heat from the heating mantle may not be transferring efficiently to the compound. Ensure good contact between the flask and the mantle and consider using a silicone oil bath for more uniform heating.

  • Fractionating Column Issues (if used): If you are using a fractionating column, it may be too efficient for your current setup, leading to excessive reflux and preventing the compound from reaching the condenser. Consider using a shorter or less packed column.

Question: The distillate is coming over, but it is discolored (yellow or brown). What is causing this?

Answer:

Discoloration of the distillate is often a sign of thermal decomposition. Sulfur-containing compounds can be susceptible to degradation at elevated temperatures.

  • Cause: The distillation temperature is too high. This could be due to a higher-than-expected boiling point at your current vacuum level or localized overheating in the distillation flask.

  • Solution:

    • Improve the Vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature.[4][5] Check your vacuum pump's performance and ensure all connections are tight.

    • Use a Vigreux Column: A short Vigreux column can help to prevent less volatile, colored impurities from being carried over with the distillate.

    • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Do not heat the flask aggressively. A gradual increase in temperature is recommended.

Question: I'm observing bumping or unstable boiling in the distillation flask. How can I fix this?

Answer:

Bumping occurs when the liquid in the distillation flask superheats and then boils violently. This is particularly common in vacuum distillation.

  • Cause: Lack of nucleation sites for smooth boiling.

  • Solution:

    • Use a Magnetic Stirrer: Continuous stirring provides a large surface area for bubble formation and ensures even heating, which is the most effective way to prevent bumping.

    • Boiling Chips/Stir Bar: While boiling chips are commonly used at atmospheric pressure, their effectiveness is reduced under vacuum as trapped air is quickly removed. A magnetic stir bar is the preferred method. If you must use boiling chips, add them before applying the vacuum. Never add boiling chips to a hot liquid.

Question: My final product is still impure after distillation. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product can be due to co-distillation with compounds that have similar boiling points or incomplete removal of starting materials.

  • Potential Impurities:

    • Unreacted Starting Materials: Isobutyraldehyde and 1,3-propanedithiol.

    • Solvent Residues: From the reaction workup (e.g., dichloromethane, diethyl ether).

    • Side-Products: Linear thioacetals or other condensation products.

  • Solutions:

    • Fractional Distillation: If you have impurities with boiling points close to your product, a fractional distillation with a packed or Vigreux column will provide better separation.

    • Aqueous Wash: Before distillation, washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities. A brine wash will help to remove water.

    • Column Chromatography: For very high purity requirements, a final purification by column chromatography may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal vacuum level for distilling 2-isopropyl-1,3-dithiane?

A1: An ideal vacuum level would be in the range of 1-10 Torr. This should lower the boiling point to a temperature that minimizes the risk of thermal decomposition. The specific pressure will depend on the capabilities of your vacuum pump.

Q2: How can I predict the boiling point of my compound at a specific pressure?

A2: You can estimate the boiling point using a nomograph or the Clausius-Clapeyron equation.[7][8] A boiling point nomograph is a graphical tool that relates the boiling points of liquids at different pressures.[8] The Clausius-Clapeyron equation provides a more quantitative relationship but requires knowledge of the enthalpy of vaporization.[5][7] For practical purposes in a research setting, a preliminary small-scale distillation is the most reliable method to determine the boiling point under your specific conditions.

Q3: Is it necessary to use a cold trap with my vacuum pump?

A3: Yes, it is highly recommended to use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation setup and the vacuum pump. This will condense any volatile compounds that pass through the condenser, protecting your pump from corrosive sulfur compounds and maintaining its efficiency.

Q4: What are the main safety precautions I should take when distilling 2-isopropyl-1,3-dithiane?

A4:

  • Ventilation: Perform the distillation in a well-ventilated fume hood to avoid inhaling the sulfurous odor and any potential vapors.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Glassware Inspection: Carefully inspect all glassware for cracks or defects before starting. Vacuum distillation puts stress on the glassware, and imperfections can lead to implosion.

  • Safety Shield: Use a safety shield in front of the distillation apparatus.

  • Heating: Use a heating mantle and avoid open flames.[13]

Experimental Protocol: Vacuum Distillation of 2-Isopropyl-1,3-Dithiane

This protocol provides a step-by-step guide for the purification of 2-isopropyl-1,3-dithiane by vacuum distillation.

1. Pre-Distillation Preparation:

  • Ensure the crude 2-isopropyl-1,3-dithiane is free of any aqueous residues by drying it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter the dried crude product to remove the drying agent.

2. Apparatus Setup:

  • Assemble a standard short-path vacuum distillation apparatus as shown in the diagram below. All glassware joints should be lightly greased with a suitable vacuum grease to ensure a good seal.

  • Place a magnetic stir bar in the round-bottom distillation flask.

  • Fill the cold trap with a cooling mixture (e.g., dry ice and acetone).

3. Distillation Procedure:

  • Transfer the crude 2-isopropyl-1,3-dithiane into the distillation flask, filling it to no more than two-thirds of its capacity.

  • Begin stirring the liquid in the distillation flask.

  • Slowly and carefully apply the vacuum. Observe the crude material for any vigorous bubbling, which may indicate the presence of residual low-boiling solvents.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Increase the temperature gradually. You will first observe the distillation of any remaining low-boiling impurities.

  • Monitor the temperature at the thermometer. The boiling point of the desired product should remain stable as it distills. Collect the fraction that distills at a constant temperature. This is your purified 2-isopropyl-1,3-dithiane.

  • Once the desired fraction has been collected, or if the temperature begins to rise significantly, stop the distillation.

4. Post-Distillation:

  • Allow the apparatus to cool to room temperature.

  • Slowly and carefully release the vacuum. Never release the vacuum while the apparatus is still hot.

  • Dismantle the apparatus and transfer the purified product to a clean, labeled storage container.

Diagrams

Vacuum Distillation Workflow

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Distillation start Crude Product wash Aqueous Wash (Optional) start->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry filter Filter dry->filter setup Assemble Apparatus filter->setup vacuum Apply Vacuum setup->vacuum heat Gradual Heating vacuum->heat collect Collect Constant Boiling Fraction heat->collect cool Cool to RT collect->cool vent Vent System cool->vent isolate Isolate Pure Product vent->isolate

Caption: Workflow for the purification of 2-isopropyl-1,3-dithiane.

Troubleshooting Logic Diagram

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Distillation Issue no_distillate No Distillate problem->no_distillate discolored Discolored Distillate problem->discolored bumping Bumping problem->bumping impure Impure Product problem->impure check_vacuum Check Vacuum/Leaks no_distillate->check_vacuum check_heat Check Heating no_distillate->check_heat lower_temp Lower Temperature discolored->lower_temp stir Ensure Stirring bumping->stir fractionate Fractional Distillation impure->fractionate

Caption: Logic diagram for troubleshooting vacuum distillation issues.

References

  • Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-1,3-dithiolane. Retrieved from [Link]

  • Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Nomograph for Calculating Boiling Points Under Vacuum. Retrieved from [Link]

  • Cheméco. (n.d.). 2-propyl-1,3-dithiolane - Chemical & Physical Properties. Retrieved from [Link]

  • LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube. [Link]

  • SciPhy Systems. (2019, March 25). Vacuum Theory Fundamentals. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Propyl-1,3-dithiane. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-isopropyl-1,3-dithiolane. Retrieved from [Link]

  • SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]

  • ResearchGate. (2010, September). Trans-2-isopropyl-1,3-dithiane-l-oxide; a conformationally fixed isopropylgroup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-dithiane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • PMC. (n.d.). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

Sources

Technical Support Center: Managing 1,3-Propanedithiol Malodor in the Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Propanedithiol (PDT) is a critical reagent for thioacetal protection of carbonyls, but its utility is often overshadowed by its aggressive, "stench"-class odor. The human nose can detect thiols at concentrations as low as 0.001 ppm [1]. Residual contamination—even at levels undetectable by NMR—can render a product unusable or a laboratory uninhabitable.

This guide provides a definitive, chemically grounded protocol for neutralizing PDT, purifying contaminated products, and engineering your workspace to prevent odor migration.

Part 1: Product Purification & Odor Removal[1]

Q1: My final product is pure by NMR, but it still reeks of 1,3-propanedithiol. How do I remove the smell without destroying my compound?

A: This is a common issue. The odor threshold of PDT is so low that "NMR pure" (>95-98%) is often not "nose pure." You have three tiers of intervention depending on your product's stability.

Tier 1: The Copper Scavenger Wash (Recommended for Most Organics)

Thiols have a high affinity for soft metals. Washing your organic phase with copper(II) salts converts free thiols into water-soluble copper-thiolate complexes or insoluble disulfides that partition out of the organic layer [2].

  • Protocol:

    • Dissolve your product in an organic solvent (EtOAc or DCM).

    • Wash the organic layer 3x with a 10% aqueous Copper(II) Sulfate (CuSO₄) solution.

    • Observation: The blue copper solution may turn dark/brown as copper-thiolates form.

    • Rinse with water (to remove residual copper) and brine.

    • Dry over Na₂SO₄ and concentrate.

Tier 2: The Oxidative Wash (Only for Oxidation-Resistant Products)

If your product contains no oxidizable functional groups (e.g., alkenes, free amines, other sulfides), you can chemically destroy the thiol.

  • Protocol:

    • Wash the organic layer with a 0.5% dilute Sodium Hypochlorite (Bleach) solution.

    • Mechanism: This rapidly oxidizes the thiol (R-SH) to the sulfonic acid (R-SO₃H), which is highly polar and washes into the aqueous layer [3].

    • Warning: Do not use this if your product is a thioacetal; you will deprotect it.

Tier 3: Electrophilic Scavenging (For Sensitive Compounds)

If you cannot use metals or oxidants, use a "Michael Acceptor" to alkylate the thiol into a non-volatile adduct.

  • Protocol:

    • Add a small excess of N-Ethylmaleimide (NEM) or Dimethyl fumarate to your crude reaction mixture before workup.

    • Stir for 30 minutes.

    • The thiol reacts to form a stable thioether adduct.

    • Perform your standard aqueous workup; the polarity change often allows the adduct to be separated via column chromatography.[1]

Part 2: Equipment & Workspace Decontamination

Q2: How do I clean glassware that has been in contact with PDT? Soap and water aren't working.

A: Soap only solubilizes the thiol; it does not destroy it. You must chemically oxidize the sulfur to render it odorless.

The "Bleach Bath" Protocol [4]:

  • Preparation: In a fume hood, prepare a bath of 10% Sodium Hypochlorite (Bleach) .

  • Soak: Submerge all contaminated glassware, stir bars, and spatulas for at least 14 hours (overnight) .

  • Rinse: Remove items (wearing thick nitrile gloves), rinse copiously with water, then wash with acetone and soap as usual.

  • Chemistry: The bleach oxidizes the hydrophobic thiol into a water-soluble sulfonic acid, which rinses away easily.

Q3: My rotary evaporator pump oil smells like sulfur. What went wrong?

A: You likely distilled the solvent without a "Bleach Trap." PDT is volatile (B.P. 169°C), and under vacuum, it co-distills with your solvent, bypassing the condenser and saturating your pump oil.

Corrective Action:

  • Immediate: Change the pump oil immediately. Dispose of the old oil as hazardous waste (stench).

  • Future Prevention: Install a Bleach Trap between your rotavap and the vacuum source.[2]

Part 3: Visualization & Workflows

Workflow 1: The Bleach Trap Setup

Caption: Essential engineering control to prevent vacuum pump contamination.

BleachTrap Rotavap Rotary Evaporator (Solvent + Thiol Vapor) Trap1 Trap 1: Empty (Anti-Suckback) Rotavap->Trap1 Vapor Flow Trap2 Trap 2: Bleach Solution (NaOCl - Oxidizes Thiol) Trap1->Trap2 Vapor Flow Pump Vacuum Pump (Protected) Trap2->Pump Clean Air

Workflow 2: Chemical Oxidation Pathway

Caption: Mechanism of action for bleach neutralization of 1,3-propanedithiol.

OxidationPathway Thiol 1,3-Propanedithiol (Stench, Volatile) Disulfide Disulfide Intermediate (Less Volatile) Thiol->Disulfide + NaOCl (Oxidation) Sulfonic Sulfonic Acid (Odorless, Water Soluble) Disulfide->Sulfonic + Excess NaOCl

Part 4: Technical Data & Safety

Table 1: 1,3-Propanedithiol Properties & Safety Thresholds

PropertyValueImplication
CAS Number 109-80-8Unique identifier for ordering/SDS.
Boiling Point 169 °CHigh boiling point makes it difficult to remove solely by rotavap; requires high vacuum or washing.
Odor Threshold ~0.001 ppm [1]Extremely low; micro-droplets can contaminate an entire floor.
Flash Point 99 °CCombustible; keep away from open flames.[3]
Chemical Incompatibility Strong OxidizersReaction with neat bleach can be exothermic; dilute before mixing.

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 1-Propanethiol. (Data extrapolated for 1,3-dithiol analog). [Link]

  • University of Rochester, Dept. of Chemistry. (2020). How to Work with Thiols - General SOP. [Link][4]

  • Chemistry Steps. (2021). Oxidation of Thiols with Strong Oxidizing Agents. [Link][5]

Sources

Technical Support Center: Cryogenic Lithiation of Dithianes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center for the cryogenic lithiation of 1,3-dithianes. This portal is designed for researchers and drug development professionals executing the Corey-Seebach reaction (Umpolung). Below, you will find causality-driven principles of solvent selection, self-validating protocols, and advanced troubleshooting guides.

Part 1: The Core Principles of Solvent & Additive Selection

The successful deprotonation of 1,3-dithiane to form a 2-lithio-1,3-dithiane acyl anion equivalent is entirely dependent on the microenvironment created by your solvent system. Do not treat solvents merely as liquid carriers; they are active participants in the transition state.

  • Tetrahydrofuran (THF) as the Primary Solvent : Organolithium reagents like n-butyllithium (n-BuLi) exist as unreactive hexamers or tetramers in non-polar hydrocarbon solvents. THF acts as a Lewis base, coordinating with the lithium cation to deaggregate these clusters into highly reactive dimers and monomers[1].

  • The Role of Cosolvents (HMPA / DMPU) : While THF is sufficient for deprotonation, the resulting 2-lithio-1,3-dithiane exists as a tight Contact Ion Pair (CIP). For challenging electrophiles (like alkyl chlorides), this CIP is insufficiently nucleophilic. Adding strongly chelating cosolvents like Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) sequesters the lithium cation, creating a Separated Ion Pair (SIP). This exposes the naked carbanion, drastically increasing reaction rates[1].

Quantitative Solvent & Additive Matrix
Solvent SystemMechanistic Role / CausalityReactivity ProfileTemperature Limit
Pure Hexanes Carrier solvent for n-BuLi.Poor: Causes precipitation of lithiated dithiane as polymeric aggregates.N/A
Pure THF Primary deaggregating solvent.Moderate: Forms Contact Ion Pairs (CIP); sufficient for highly reactive epoxides or aldehydes.Stable up to -20 °C
THF + HMPA Strong Li⁺ chelator.Exceptional: Forms Separated Ion Pairs (SIP); provides a >10⁸ rate boost for SN2 substitution with alkyl halides.-78 °C
THF + DMPU Safer HMPA alternative.High: Highly effective for SN2 alkylation; slightly lower toxicity profile than HMPA.-78 °C

Part 2: Self-Validating Experimental Protocol

Standard Operating Procedure: Preparation and Alkylation of 2-Lithio-1,3-Dithiane

This protocol incorporates self-validating checkpoints to ensure mechanistic integrity at each step[2][3].

  • Preparation of the Dithiane Solution : Dissolve 1,3-dithiane (1.0 equiv) in anhydrous THF to create a 0.1–0.5 M solution under a strict argon atmosphere.

  • Cryogenic Cooling : Cool the reaction flask to -30 °C to -40 °C.

    • Self-Validation Check: Ensure the internal temperature probe reads strictly below -20 °C. Temperatures above this threshold will cause the n-BuLi to cleave the THF solvent[1].

  • Lithiation : Add n-BuLi (1.05 equiv, typically 1.6 M to 2.5 M in hexanes) dropwise over 5–10 minutes.

  • Maturation : Stir the mixture at -25 °C to -15 °C for 1.5 to 2 hours.

    • Self-Validation Check: The solution must remain homogeneous. A slight yellow tint indicates successful carbanion formation. If a heavy white precipitate forms, your THF ratio is too low.

  • Additive Introduction : Cool the mixture down to -78 °C. Slowly add HMPA or DMPU (2.0 equiv) dropwise.

  • Electrophile Quench : Add the electrophile (e.g., alkyl halide, 1.1 equiv) dropwise at -78 °C. Stir for 1-2 hours, then allow the system to slowly warm to room temperature.

  • Quench & Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate or Diethyl Ether, dry over MgSO₄, and concentrate.

Part 3: Troubleshooting FAQs

Q1: My lithiated dithiane is precipitating out of solution as a white solid. What went wrong? A1 : This is a classic symptom of insufficient Lewis basicity in your solvent system. If you used a high concentration of n-BuLi in hexanes and did not add enough THF, the 2-lithio-1,3-dithiane will form highly ordered, insoluble aggregates. Ensure your final solvent mixture is at least 80% THF by volume.

Q2: I am trying to alkylate my lithiated dithiane with a primary alkyl chloride, but I am recovering unreacted starting material. How can I drive this to completion? A2 : In pure THF, 2-lithio-1,3-dithiane exists as a Contact Ion Pair (CIP), which is insufficiently nucleophilic to displace poor leaving groups like chlorides. You must add a strongly coordinating cosolvent like HMPA or DMPU. HMPA specifically sequesters the lithium cation, creating a Separated Ion Pair (SIP). Kinetic studies show that adding HMPA increases the rate of SN2 substitution with alkyl chlorides by a factor of >10⁸[1].

Q3: I scaled up my reaction and left the lithiated dithiane stirring at room temperature while preparing the electrophile. My yield plummeted, and NMR shows strange byproducts. Why? A3 : Tetrahydrofuran (THF) is highly susceptible to deprotonation by strong organolithiums at temperatures above -20 °C. The lithiated dithiane (or unreacted n-BuLi) will abstract a proton alpha to the THF oxygen. This initiates a rapid reverse [3+2] cycloaddition, yielding a lithium enolate and ethylene gas[1]. Always maintain the lithiated intermediate between -30 °C and -20 °C prior to electrophile addition.

Q4: Why do we use -30 °C for the lithiation step, but drop the temperature to -78 °C for the electrophile addition? A4 : The pKa of the equatorial C2 proton of 1,3-dithiane is approximately 30-31[2]. Deprotonation by n-BuLi is kinetically sluggish at -78 °C, requiring temperatures around -30 °C to -20 °C for complete conversion within 2 hours[3]. However, once the highly reactive acyl anion equivalent is formed, dropping the temperature to -78 °C before adding the electrophile controls the exotherm, prevents side reactions, and maximizes regioselectivity.

Part 4: Mechanistic & Workflow Visualizations

G A Aldehyde (RCHO) B 1,3-Dithiane Intermediate A->B 1,3-propanedithiol Lewis Acid C 2-Lithio-1,3-Dithiane (Acyl Anion Eq) B->C n-BuLi, THF -30°C to -20°C D Alkylated Dithiane (R-C(SR')2-R'') C->D Electrophile (R''X) HMPA/DMPU, -78°C E Ketone (RCOR'') D->E Hydrolysis (e.g., HgO/H+)

Workflow of the Corey-Seebach Umpolung reaction highlighting solvent and temperature conditions.

G Base 2-Lithio-1,3-Dithiane CIP Contact Ion Pair (CIP) Base->CIP THF Only SIP Separated Ion Pair (SIP) Base->SIP THF + HMPA/DMPU Slow Slow Alkylation CIP->Slow Tight Li+ coordination Fast Rapid SN2 Alkylation SIP->Fast Li+ sequestered

Effect of strongly coordinating cosolvents on the ion-pairing and reactivity of lithiated dithianes.

Part 5: References

  • The Effect of HMPA on the Reactivity of Epoxides, Aziridines, and Alkyl Halides with Organolithium Reagents ResearchGate[Link]

  • Corey-Seebach Reaction Organic Chemistry Portal[Link]

  • Corey–Seebach reaction Wikipedia[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-Isopropyl-1,3-Dithiane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of the 2-isopropyl-1,3-dithiane methine proton . This document is designed for researchers utilizing the Corey-Seebach reaction for the synthesis of valine analogues or isobutyraldehyde derivatives.

Executive Summary

2-Isopropyl-1,3-dithiane is a critical intermediate in organic synthesis, serving as a masked acyl anion equivalent (Umpolung) for the introduction of isobutyryl groups. Correct structural identification relies heavily on the methine proton at the C2 position (H-2) .

In CDCl₃ , the H-2 proton appears as a distinct doublet at 4.04 ppm (


 Hz). This specific chemical shift and multiplicity are diagnostic, distinguishing it from the quartet of 2-methyl-1,3-dithiane or the singlet of 2-tert-butyl-1,3-dithiane.

Conformational Analysis & Structural Logic

To interpret the NMR data correctly, one must understand the conformational preference of the 1,3-dithiane ring. Unlike cyclohexane, 1,3-dithianes have longer C–S bonds (1.82 Å vs 1.54 Å for C–C), which reduces 1,3-diaxial interactions. However, for a bulky isopropyl group , the thermodynamic preference is strongly equatorial .

The "Locked" Conformation
  • Isopropyl Group: Equatorial orientation to minimize steric strain.

  • Methine Proton (H-2): Consequently locked in the axial position.

  • Anomeric Effect: While significant in 1,3-dioxanes, the anomeric effect is weaker in 1,3-dithianes. The steric bulk of the isopropyl group dominates, enforcing the equatorial conformer.

Diagram: Conformational Preference

The following diagram illustrates the preferred chair conformation and the resulting axial orientation of the H-2 proton.

DithianeConformation cluster_0 Thermodynamic Equilibrium Conf_Axial Axial Isopropyl (Disfavored) Conf_Equatorial Equatorial Isopropyl (Favored >95%) Conf_Axial->Conf_Equatorial Steric Relaxation (Minimizes 1,3-diaxial) Result H-2 Proton is AXIAL Chemical Shift: ~4.04 ppm Conf_Equatorial->Result

Figure 1: Conformational equilibrium of 2-isopropyl-1,3-dithiane. The isopropyl group exclusively occupies the equatorial position, forcing the H-2 proton into the axial environment.

Comparative Chemical Shift Data

The following table compares the H-2 proton of 2-isopropyl-1,3-dithiane against its common analogs. This comparison is vital for identifying mixtures or impurities (e.g., unreacted 1,3-propanedithiol or alkylation byproducts).

Table 1: H-2 Proton Shifts in CDCl₃ (298 K)
CompoundSubstituent (R)H-2 Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Note
1,3-Dithiane H3.79Singlet-Reference standard; H-2 is equivalent.[1]
2-Methyl Methyl4.05 - 4.15Quartet~7.0Couples with methyl (

).
2-Isopropyl Isopropyl 4.04 Doublet ~5.1 Couples with iPr methine (

).
2-tert-Butyl tert-Butyl4.30 - 4.40Singlet-No vicinal protons; highly deshielded.

Key Diagnostic Feature: The doublet splitting of the 2-isopropyl derivative is unique among simple alkyl dithianes.

  • 2-Methyl: Quartet (coupling to 3 protons).

  • 2-tert-Butyl: Singlet (coupling to 0 protons).

  • 2-Isopropyl: Doublet (coupling to 1 proton).

Solvent Effects (ASIS)

Solvent choice dramatically affects chemical shifts in dithianes due to the Aromatic Solvent Induced Shift (ASIS).

  • CDCl₃ (Chloroform-d): Standard non-polar solvent. H-2 appears at 4.04 ppm .

  • C₆D₆ (Benzene-d6): Aromatic solvents typically shield protons located above/below the ring plane. Due to the specific solvation geometry around the sulfur atoms, the H-2 axial proton often experiences an upfield shift (lower ppm) in benzene relative to chloroform. Expect the signal to move to ~3.5 - 3.8 ppm in C₆D₆.

Experimental Protocols

Protocol A: Synthesis of 2-Isopropyl-1,3-dithiane

This protocol ensures high purity for NMR standards.

  • Reagents: Isobutyraldehyde (10 mmol), 1,3-Propanedithiol (10 mmol), Chloroform (anhydrous, 20 mL).

  • Catalyst: Boron Trifluoride Etherate (

    
    , 1.0 mmol) or Iodine (
    
    
    
    , 0.5 mmol).
  • Procedure:

    • Dissolve aldehyde and dithiol in chloroform at 0°C.

    • Add catalyst dropwise.

    • Stir at room temperature for 2 hours.

    • Quench: Wash with 10% NaOH (removes unreacted thiol) and water.

    • Purification: Distillation (b.p. ~96°C at 10 mmHg) or crystallization is rarely needed as the reaction is quantitative; flash chromatography (Hexanes/EtOAc 95:5) yields analytical pure material.

Protocol B: NMR Acquisition Parameters

To resolve the doublet of the H-2 proton clearly from the dithiane ring protons (which appear as multiplets at 2.8 - 3.0 ppm and 1.8 - 2.1 ppm), use the following parameters:

  • Field Strength:

    
     400 MHz recommended (to separate H-2 from solvent peaks).
    
  • Solvent: CDCl₃ (filtered through basic alumina to remove traces of DCl which can degrade the dithiane).

  • Relaxation Delay (D1): 2.0 seconds (H-2 relaxes slower than methyl protons).

  • Number of Scans: 16 (sufficient for >10 mg sample).

Mechanistic Context: The Umpolung Cycle

Understanding the H-2 shift is crucial when monitoring the deprotonation step in the Corey-Seebach reaction. Upon treatment with n-Butyllithium, the H-2 proton is removed.

Monitoring Tip: The disappearance of the doublet at 4.04 ppm in the 1H NMR of a quenched aliquot (using


 quench) indicates successful lithiation (H-2 becomes D-2, which is silent in 1H NMR).

Umpolung Aldehyde Isobutyraldehyde (Electrophilic Carbon) Dithiane 2-Isopropyl-1,3-dithiane (H-2: Doublet @ 4.04 ppm) Aldehyde->Dithiane 1,3-Propanedithiol BF3·OEt2 Anion 2-Lithio-1,3-dithiane (Nucleophilic Carbon) Dithiane->Anion n-BuLi / THF -78°C (H-2 Removed) Product Functionalized Ketone (Final Product) Anion->Product 1. Electrophile (E+) 2. Hydrolysis (HgCl2)

Figure 2: The Corey-Seebach Umpolung cycle. The characterization of the intermediate dithiane (Blue Node) is the quality control checkpoint before lithiation.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition. Link

  • Seebach, D. (1969). "Methods of Reactivity Umpolung." Synthesis. Link

  • Eliel, E. L., & Hutchins, R. O. (1969). "Conformational Analysis of 1,3-Dithianes. Proton Magnetic Resonance Spectra." Journal of the American Chemical Society. Link

  • RSC Data Repository. (2014). "Characterization data for 2-isopropyl-1,3-dithiane." Royal Society of Chemistry. Link

  • Smith, A. B., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Sources

Technical Guide: 13C NMR Spectrum Analysis of 2-Isopropyl-1,3-Dithiane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR spectrum of 2-isopropyl-1,3-dithiane. This document is structured for researchers utilizing Corey-Seebach "Umpolung" chemistry and requires precise structural validation of dithiane intermediates.

Executive Summary & Application Context

2-Isopropyl-1,3-dithiane is a pivotal intermediate in organic synthesis, serving as a "masked" acyl anion equivalent (Umpolung) for isobutyraldehyde. Beyond its synthetic utility, it serves as a model system for conformational analysis in sulfur heterocycles. The bulky isopropyl group acts as a "conformation anchor," heavily biasing the dithiane ring into a chair conformation with the substituent in the equatorial position.

This guide compares the 13C NMR signature of 2-isopropyl-1,3-dithiane against its parent compound (1,3-dithiane) and the electronically distinct 2-phenyl-1,3-dithiane, providing a robust framework for structural verification.

Experimental Protocol: Synthesis & Acquisition

To ensure reproducible spectral data, the following protocol synthesizes the target compound and prepares it for high-resolution NMR.

Synthesis Workflow (Corey-Seebach Protocol)
  • Reagents: Isobutyraldehyde (10 mmol), 1,3-Propanedithiol (11 mmol), Boron Trifluoride Etherate (

    
    , 5 mmol).
    
  • Solvent: Anhydrous Dichloromethane (

    
    ), 0°C to RT.
    
  • Procedure:

    • Dissolve aldehyde and dithiol in

      
       under 
      
      
      
      atmosphere.
    • Add

      
       dropwise at 0°C.
      
    • Stir for 2 hours (monitor by TLC).

    • Quench: Wash with 10% aqueous NaOH (to remove unreacted thiol) followed by water and brine.

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

NMR Acquisition Parameters
  • Instrument: 400 MHz (100 MHz for 13C).[1][2]

  • Solvent: Chloroform-d (

    
    ).
    
  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • Standard 13C{1H}: Broadband proton decoupled.

    • DEPT-135: Critical for differentiating the C2 methine (CH) from the ring methylenes (CH2).

  • Referencing:

    
     triplet centered at 77.16 ppm.[1]
    

Comparative Spectral Analysis

The identification of 2-isopropyl-1,3-dithiane relies on detecting the characteristic downfield shift of the anomeric carbon (C2) and the specific pattern of the isopropyl anchor.

13C Chemical Shift Data ( , ppm)

The following table contrasts the target molecule with the parent 1,3-dithiane and the 2-phenyl analog to illustrate substituent effects.

Carbon Position1,3-Dithiane (Parent)2-Isopropyl-1,3-Dithiane 2-Phenyl-1,3-DithianeSignal Type (DEPT-135)
C2 (Anomeric) 32.0~52.0 - 53.5 51.4CH (Up)
C4, C6 (Ring) 29.830.5 - 31.0 32.1CH2 (Down)
C5 (Ring) 26.025.5 - 26.5 25.0CH2 (Down)
C1' (Iso-CH) 32.0 - 34.0 CH (Up)
C2' (Iso-CH3) 19.0 - 22.0 CH3 (Up)
Detailed Peak Assignment Logic
  • C2 (The Diagnostic Peak): In the parent dithiane, C2 appears at ~32 ppm. The addition of the isopropyl group causes a significant downfield shift (

    
    -effect)  of approximately +20 ppm, placing it in the 52-53 ppm range. This peak is distinguishable from the 2-phenyl analog (51.4 ppm) by its multiplicity in a non-decoupled spectrum (doublet for isopropyl derivative) or via HSQC correlations.
    
  • C4/C6 (Sulfur-Adjacent): These carbons are magnetically equivalent due to the plane of symmetry in the equatorial conformer. They appear around 30-31 ppm, slightly deshielded compared to the parent due to the

    
    -effect of the isopropyl group, though this effect is minimized in the equatorial conformation.
    
  • C5 (The "Bottom" Carbon): The most shielded ring carbon (~26 ppm), located furthest from the electronegative sulfur atoms. It serves as a reliable internal reference point as it is least affected by substitution at C2.

  • Isopropyl Group: The doublet methyls (C2') appear as a strong signal near 20 ppm. The methine (C1') is often found near 32-34 ppm.

Conformational Analysis & Mechanism

Understanding the 3D structure is essential for interpreting the NMR data, particularly when variable temperature (dynamic) NMR is employed.

The "Holding Group" Effect

The isopropyl group at C2 has a strong thermodynamic preference for the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C4 and C6. This "locks" the dithiane ring into a specific chair conformation at room temperature, simplifying the NMR spectrum (sharp, well-defined signals).

Conformational Diagram (Graphviz)

The following diagram illustrates the equilibrium favoring the equatorial conformer.

DithianeConformation cluster_0 Thermodynamic Equilibrium Equatorial Equatorial Conformer (Major, Stable) Isopropyl away from ring Axial Axial Conformer (Minor, Unstable) 1,3-Diaxial Steric Clash Equatorial->Axial Ring Flip (Slow at -80°C) Note At RT, rapid exchange averages signals. Bulky iPr group biases equilibrium >95% to Equatorial. Note->Equatorial

Caption: Thermodynamic equilibrium of 2-isopropyl-1,3-dithiane. The equatorial preference minimizes steric strain, simplifying the RT NMR spectrum.

Synthetic Utility: The Umpolung Pathway

The primary application of this molecule is in the Corey-Seebach reaction. The following workflow demonstrates how the dithiane is transformed from a nucleophile precursor to a carbonyl product.

Umpolung Start Isobutyraldehyde (Electrophilic Carbon) Dithiane 2-Isopropyl-1,3-Dithiane (Protected) Start->Dithiane 1. HS(CH2)3SH, BF3 (Protection) Anion Lithiated Dithiane (Nucleophilic Acyl Anion) Dithiane->Anion 2. n-BuLi, -78°C (Deprotonation) Product Functionalized Ketone (Target Molecule) Anion->Product 3. Electrophile (E+) 4. Hydrolysis (HgCl2/H2O)

Caption: Corey-Seebach Umpolung workflow. The 2-isopropyl-1,3-dithiane intermediate inverts the polarity of the carbonyl carbon.

References

  • Chemical Shift Data & Synthesis: Visible-Light-Promoted Dithioacetalization of Aldehydes with Thiols. Royal Society of Chemistry (RSC) Advances.

  • Conformational Analysis: Eliel, E. L., & Hutchins, R. O. Conformational Analysis of 1,3-Dithianes. Journal of the American Chemical Society.

  • Corey-Seebach Reaction: Seebach, D. Methods of Reactivity Umpolung. Angewandte Chemie International Edition.

  • General NMR Tables: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Guide: IR Spectroscopic Characterization of the 1,3-Dithiane Ring

[1]

Executive Summary & Application Context

Product Focus: 1,3-Dithiane Ring System Primary Application: Carbonyl protection and Umpolung (acyl anion equivalent) strategies in drug development.[1]

The 1,3-dithiane ring is a cornerstone of organic synthesis, most notably in the Corey-Seebach reaction , where it reverses the polarity of a carbonyl carbon. For researchers, the critical analytical challenge is confirming the quantitative formation of the dithiane ring from an aldehyde or ketone and ensuring its integrity during subsequent lithiation steps.

While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, in-process validation method.[1] This guide provides a comparative technical analysis of the 1,3-dithiane spectral signature, distinguishing it from its oxygen analogs (1,3-dioxanes) and precursor carbonyls.[1]

Spectral Blueprint: Characteristic Bands of 1,3-Dithiane

Unlike oxygen-containing heterocycles, the 1,3-dithiane ring exhibits a "quiet" IR spectrum due to the low polarity of the C-S bond. The identification relies on the absence of carbonyl signals and the presence of specific low-frequency fingerprint bands.

Table 1: Diagnostic IR Bands of 1,3-Dithiane
Vibrational ModeFrequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)Diagnostic Value
C-H Stretching (sp³) 2890 – 2980StrongStrongPrimary Indicator. Sharp, distinct multiplets.[1]
C-H "Soft" Stretch 2820 – 2850MediumMediumNuance. Often attributed to lone-pair interaction (similar to Bohlmann bands), appearing lower than typical alkanes.[1]
Ring Deformation 900 – 910Medium/WeakStrongFingerprint. Skeletal vibration of the chair conformation.
C-S Stretching (Asym) 660 – 700Weak Very Strong Confirmation. Difficult to see in IR; definitive in Raman.
C-S Stretching (Sym) 640 – 660Very WeakStrongConfirmation. Often obscured in the fingerprint region.
Mechanistic Insight: The "Sulfur Silence"
  • Dipole Moment: The C-S bond has a much smaller dipole moment change during vibration compared to C-O. Consequently, C-S stretching bands are weak to negligible in IR but dominate the Raman spectrum due to high polarizability changes.

  • Conformation: 1,3-dithianes exist predominantly in a chair conformation .[1] This rigidity leads to sharp, well-defined C-H scissoring bands (1410–1425 cm⁻¹) compared to acyclic thioacetals.[1]

Comparative Analysis: Dithiane vs. Alternatives

Distinguishing the 1,3-dithiane ring from its precursors and analogs is critical for reaction monitoring.

Table 2: Comparative Spectral Performance
Feature1,3-Dithiane (Product)1,3-Dioxane (O-Analog)Carbonyl Precursor (Aldehyde/Ketone)
Dominant Band C-H Stretch (2900 cm⁻¹)C-O Stretch (1050–1150 cm⁻¹)C=O[1] Stretch (1700–1750 cm⁻¹)
Fingerprint Region Sparse, weak bands <1000 cm⁻¹Complex, strong bands 1000–1200 cm⁻¹Variable
Reaction Success Metric Disappearance of 1700 cm⁻¹ peakAppearance of broad C-O ether bandsN/A
False Positive Risk Low (Distinctive "quiet" spectrum)High (Overlap with other ethers/alcohols)N/A
Visualization: Identification Workflow

The following decision tree illustrates the logical flow for confirming dithiane formation using IR spectroscopy.

DithianeIDStartCrude Reaction Mixture(Thioacetalization)CheckCOCheck 1700-1750 cm⁻¹ Region(C=O Stretch)Start->CheckCOCO_PresentStrong Peak PresentCheckCO->CO_PresentYesCO_AbsentPeak Absent/TraceCheckCO->CO_AbsentNoIncompleteIncomplete ReactionCO_Present->IncompleteCheckEtherCheck 1050-1150 cm⁻¹ Region(C-O Stretch)CO_Absent->CheckEtherEther_PresentStrong Bands Present(Possible Dioxane/Impurity)CheckEther->Ether_PresentYesEther_AbsentRegion QuietCheckEther->Ether_AbsentNoCheckCSCheck 650-700 cm⁻¹ Region(C-S Stretch)Ether_Absent->CheckCSCS_WeakWeak/Medium Bands VisibleCheckCS->CS_WeakResultCONFIRMED: 1,3-Dithiane RingCS_Weak->Result

Caption: Logical workflow for validating 1,3-dithiane formation via IR, prioritizing the exclusion of carbonyl and ether bands.

Experimental Protocol: Self-Validating Analysis

This protocol ensures reproducibility and mitigates the common issue of sulfur oxidation affecting spectral quality.

Methodology: Thin Film / ATR Analysis
  • Sample Preparation (Neat/Oil):

    • 1,3-dithianes are often viscous oils or low-melting solids.

    • Critical Step: Ensure the ATR crystal (Diamond or ZnSe) is rigorously cleaned with isopropanol before and after use. Sulfur compounds can adhere strongly to ZnSe, leading to memory effects in subsequent scans.

    • Validation: Run a "blank" air scan to ensure no residual peaks at 2900 cm⁻¹ or 700 cm⁻¹.

  • Sample Preparation (Solid/KBr):

    • If the dithiane is a crystalline solid, prepare a KBr pellet (1-2 mg sample in 100 mg KBr).

    • Caution: Avoid excessive grinding pressure, which can induce local heating and oxidation of the sulfur to sulfoxides (S=O), appearing as a strong new band at 1050 cm⁻¹ .[1]

  • Data Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 (minimum) to resolve weak C-S bands from noise.

    • Range: 4000 – 400 cm⁻¹ (Essential to capture the low-frequency C-S region).[3]

  • Interpretation Check (Self-Validation):

    • Step 1: Zoom into 1600–1800 cm⁻¹. Is it flat? (Pass = Protection complete).[1]

    • Step 2: Zoom into 1000–1100 cm⁻¹. Is there a strong band?

      • If YES: Suspect oxidation (S=O sulfoxide) or solvent contamination (THF/Ether).[1]

      • If NO: Proceed.

    • Step 3: Verify C-H stretch morphology. Dithianes typically show a "clean" set of peaks <3000 cm⁻¹ without the broad O-H shoulder.

Advanced Insight: IR vs. Raman Complementarity

For critical drug development applications where "absence of evidence is not evidence of absence," relying solely on IR is risky due to the weak C-S signal.

  • The Raman Advantage: The C-S bond is highly polarizable. In Raman spectroscopy, the C-S symmetric stretch (~650 cm⁻¹) and Ring Breathing (~690 cm⁻¹) appear as the strongest peaks in the spectrum.

  • Recommendation: If the IR spectrum is ambiguous (e.g., high noise floor in the fingerprint region), a quick Raman scan will definitively confirm the dithiane ring presence within seconds.

References

  • NIST Mass Spectrometry Data Center. "1,3-Dithiane Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Kuznetsov, V. V. "Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane."[1] Russian Journal of Organic Chemistry, 2010. [Link]

  • Corey, E. J., & Seebach, D. "Carbanions of 1,3-Dithianes.[1] Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Journal of Organic Chemistry. (Foundational context for dithiane utility).

Technical Guide: Reactivity Profile of 2-Isopropyl-1,3-dithiane vs. 2-Methyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Umpolung chemistry and acyl anion equivalents, 2-methyl-1,3-dithiane and 2-isopropyl-1,3-dithiane represent two distinct steric classes. While both serve as effective masked acyl anions (specifically for the synthesis of methyl and isopropyl ketones, respectively), their reactivity profiles diverge significantly due to the steric demand of the isopropyl group.

  • 2-Methyl-1,3-dithiane: Exhibits rapid lithiation kinetics and high nucleophilicity. It is the standard for introducing an acetyl equivalent (

    
    ).
    
  • 2-Isopropyl-1,3-dithiane: Displays slower lithiation kinetics and reduced nucleophilic efficiency toward bulky electrophiles due to the branching at the

    
    -carbon. It is used to introduce an isobutyryl equivalent (
    
    
    
    ).

This guide provides a comparative technical analysis to assist researchers in optimizing reaction conditions and anticipating yield fluctuations.

Structural & Conformational Analysis

The reactivity difference is rooted in the conformational equilibrium of the dithiane ring. The 1,3-dithiane ring adopts a chair conformation similar to cyclohexane but with longer C-S bonds (


) and smaller C-S-C angles (

).
Equatorial vs. Axial Preference

Substituents at the C2 position strongly prefer the equatorial orientation to avoid 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

  • 2-Methyl Group: Moderate steric bulk. The conformational lock is strong but allows for some ring flexibility.

  • 2-Isopropyl Group: Significant steric bulk. The isopropyl group rigidly locks the ring into a specific chair conformation to minimize A-1,3 strain. This rigidity imposes a higher activation energy barrier for the subsequent lithiation step, which often requires the ring to distort or the lithium to approach a sterically congested face.

The Lithiation Conundrum

Upon deprotonation with


-BuLi, the resulting carbanion species (2-lithio-1,3-dithiane) exhibits a preference for the lithium atom to occupy the axial  position. This is due to a stabilizing orbital interaction between the C-Li 

bond and the sulfur

orbitals (or

orbitals of the C-S bond).
  • Conflict in 2-Isopropyl-1,3-dithiane: The isopropyl group (equatorial) and the incoming lithium (axial) create a gem-disubstituted center that is highly crowded. This steric congestion destabilizes the lithiated intermediate compared to the methyl variant, making it more susceptible to decomposition or proton abstraction from solvent if temperatures are not strictly controlled.

Conformation cluster_0 2-Methyl-1,3-dithiane cluster_1 2-Isopropyl-1,3-dithiane M_Eq Equatorial Methyl (Thermodynamically Favored) M_Ax Axial Methyl (High Energy - Rare) M_Eq->M_Ax Ring Flip (Fast) I_Eq Equatorial Isopropyl (Strongly Locked) I_Ax Axial Isopropyl (Prohibitive Steric Clash) I_Eq->I_Ax Ring Flip (Slow/Forbidden)

Figure 1: Conformational equilibrium comparison. The isopropyl group effectively locks the ring, reducing the entropic freedom available during the transition state of reactions.

Reactivity Profile: Thermodynamics & Kinetics

Acidity (pKa)

The pKa of the C2 proton in 1,3-dithiane is approximately 31 (in DMSO).

  • 2-Methyl: The electron-donating inductive effect (+I) of the methyl group slightly destabilizes the carbanion, raising the pKa marginally (~32).

  • 2-Isopropyl: The isopropyl group exerts a stronger +I effect and, more importantly, provides steric hindrance to solvation of the anion. This results in a pKa slightly higher than the methyl derivative, making deprotonation kinetically slower.

Lithiation Kinetics[1]
  • 2-Methyl-1,3-dithiane: Deprotonation with

    
    -BuLi is complete within 1–2 hours at -20°C .
    
  • 2-Isopropyl-1,3-dithiane: Deprotonation is slower due to the bulky isopropyl group shielding the C2 proton. Complete metallation typically requires 3–4 hours at -20°C or shifting to 0°C for a shorter duration.

Nucleophilic Performance (Alkylation)

Once lithiated, the nucleophilicity differs based on the electrophile size:

  • Primary Alkyl Halides (e.g., MeI, EtBr): Both reagents perform well (>85% yield).

  • Secondary Alkyl Halides / Epoxides: The 2-lithio-2-isopropyl species shows a marked decrease in yield (drop of 10–20%) compared to the methyl variant due to steric clash in the

    
     transition state.
    
  • Carbonyls (Aldehydes/Ketones): Addition to hindered ketones is often sluggish for the isopropyl dithiane.

Comparative Performance Data

The following table summarizes typical experimental metrics derived from lithiation-alkylation sequences (Corey-Seebach protocol).

Feature2-Methyl-1,3-dithiane2-Isopropyl-1,3-dithiane
Molecular Weight 134.26 g/mol 162.31 g/mol
Steric Bulk (A-Value) ~1.7 kcal/mol~2.2 kcal/mol
Optimal Lithiation Temp -20°C to -40°C-20°C to 0°C (requires higher T)
Lithiation Time 1–2 Hours3–5 Hours
Yield (Methylation) 92–96%88–92%
Yield (w/ Cyclohexyl iodide) 65–75%40–55% (Significant Drop)
Stability of Anion Stable at -20°C for daysProne to degradation > 0°C
Hydrolysis Ease Standard (HgO/BF3)Slower (Steric shielding of S atoms)

Experimental Protocol: Self-Validating Lithiation

This protocol is designed to ensure complete lithiation of the sterically hindered 2-isopropyl-1,3-dithiane, but is applicable to the methyl derivative with adjusted times.

Objective: Generation of 2-lithio-2-isopropyl-1,3-dithiane and trapping with an electrophile (


).
Reagents
  • 2-Isopropyl-1,3-dithiane (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Dry THF (Solvent, 0.5 M concentration)

  • Electrophile (1.2 equiv)

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to room temperature.

  • Dissolution: Add 2-isopropyl-1,3-dithiane and dry THF. Cool the solution to -40°C (using Acetonitrile/Dry Ice bath).

    • Note: For 2-methyl, -78°C is sufficient, but -40°C ensures solubility and rate for the isopropyl derivative.

  • Deprotonation (Critical Step): Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: The solution should turn a pale yellow. If it turns dark brown/black, the temperature is too high (decomposition).

  • Incubation: Stir at -20°C (transfer to NaCl/Ice bath) for 3.5 hours .

    • Self-Validation Check: Aliquot 0.1 mL, quench with

      
      , and run a quick NMR or TLC. Disappearance of the C2 proton signal (NMR) or shift in Rf indicates active species formation.
      
  • Alkylation: Cool back to -78°C . Add the electrophile (dissolved in THF if solid) slowly.

  • Warm-up: Allow the mixture to warm to room temperature naturally over 12 hours.

    • Note: The isopropyl group hinders the approach; extended time is crucial for high yields.

  • Quench & Workup: Pour into saturated

    
    , extract with 
    
    
    
    , wash with brine, and dry over
    
    
    .

ReactionPathway Start Start: 2-Isopropyl-1,3-dithiane Step1 1. Cool to -40°C in THF 2. Add n-BuLi (1.1 eq) Start->Step1 Intermediate Intermediate: 2-Lithio-Species (Sterically Congested) Step1->Intermediate Kinetic Control Check Validation: D2O Quench Check (Ensure >95% D-incorporation) Intermediate->Check Step2 Add Electrophile (E+) at -78°C Check->Step2 If Pass Product Product: 2-Isopropyl-2-Substituted-Dithiane Step2->Product Warm to RT (12h)

Figure 2: Validated workflow for the alkylation of sterically hindered dithianes.

References

  • Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1,3-dithianes. Journal of Organic Chemistry, 40(2), 231–237. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377. Link

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(32), 6147–6212. Link

  • Eliel, E. L., & Hutchins, R. O. (1969). Conformational Analysis. The Conformational Preference of the Isopropyl Group in 1,3-Dithiane. Journal of the American Chemical Society, 91(10), 2703–2715. Link

Strategic Carbonyl Protection: A Comparative Guide to 2-Isopropyl-1,3-dithiane vs. 1,3-Dithiolane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selective protection of carbonyl groups is a critical maneuver in the intricate chess game of multi-step organic synthesis[1]. While oxygen-based acetals are standard, sulfur-based dithioacetals offer a robust and versatile alternative, prized for their exceptional stability under both acidic and basic conditions[1],[2].

When designing a synthetic route, chemists frequently must choose between masking a carbonyl as a 1,3-dithiane (a six-membered ring derived from 1,3-propanedithiol) or a 1,3-dithiolane (a five-membered ring derived from 1,2-ethanedithiol)[1],[2]. Using the protection of isobutyraldehyde to form 2-isopropyl-1,3-dithiane as a representative model[3], this guide objectively compares the mechanistic causality, stability, and cleavage profiles of these two dominant protecting groups.

Mechanistic Causality: 6-Membered vs. 5-Membered Thioacetals

The fundamental difference between 1,3-dithianes and 1,3-dithiolanes lies in their ring size, which dictates their thermodynamic stability, formation kinetics, and downstream reactivity.

  • Formation Kinetics & Sterics: The formation of a 1,3-dithiolane is generally kinetically faster due to the favorable entropy and enthalpy of five-membered ring closure. However, when dealing with sterically hindered substrates like isobutyraldehyde, the formation of 2-isopropyl-1,3-dithiane is highly efficient under Lewis acid catalysis (e.g.,

    
    )[3].
    
  • Acidic Stability: Both groups are highly stable across a broad pH range, but 1,3-dithianes are widely considered to be more stable than their 1,3-dithiolane counterparts toward acidic hydrolysis[1]. This enhanced stability is attributed to the conformational preferences (chair conformation) of the six-membered dithiane ring, which minimizes torsional strain compared to the five-membered dithiolane envelope conformation[1].

  • Umpolung Reactivity (Corey-Seebach): The most defining divergence is their utility in carbon-carbon bond formation. The C2 proton of a 1,3-dithiane is sufficiently acidic (

    
    ) to be abstracted by strong bases like 
    
    
    
    -butyllithium, generating a stable 2-metallo-1,3-dithiane that serves as an acyl anion equivalent[4]. In contrast, deprotonation of 1,3-dithiolanes frequently leads to unwanted fragmentation (cycloreversion) into ethylene and dithiocarbonate derivatives, making them poor candidates for Umpolung chemistry.

G A Isobutyraldehyde (Carbonyl) B 1,3-Propanedithiol (BF3·OEt2) A->B Protection C 1,2-Ethanedithiol (BF3·OEt2) A->C Protection D 2-Isopropyl-1,3-dithiane (6-Membered) B->D E 2-Isopropyl-1,3-dithiolane (5-Membered) C->E F Umpolung (n-BuLi) Acyl Anion Equivalent D->F Strong Base

Logical workflow for carbonyl protection and Umpolung reactivity.

Quantitative Performance & Stability Data

To facilitate objective decision-making, the following table synthesizes the performance metrics of both protecting groups based on established synthetic literature.

Property1,3-Dithiane (e.g., 2-Isopropyl-1,3-dithiane)1,3-Dithiolane (e.g., 2-Isopropyl-1,3-dithiolane)
Ring Size 6-membered5-membered
Masking Reagent 1,3-Propanedithiol[1],[3]1,2-Ethanedithiol[1]
Stability to Aqueous Acid Exceptionally High[1]High (Slightly more labile than dithianes)[1]
Stability to Base/Nucleophiles Excellent[4]Excellent
Umpolung Suitability Excellent (Stable C2-lithio species)[4]Poor (Prone to cycloreversion/fragmentation)
Deprotection Profile Requires harsh oxidants or heavy metals[2],[5]Generally requires slightly milder conditions

Experimental Protocols: A Self-Validating System

A protocol is only as good as its reproducibility. The following methodologies detail the synthesis of the 1,3-dithiane model and a universal acidic deprotection strategy.

Protocol A: Synthesis of 2-Isopropyl-1,3-dithiane

This procedure utilizes Lewis acid catalysis to drive the thioacetalization of a sterically hindered aliphatic aldehyde[3].

Reagents:

  • Isobutyraldehyde (9.1 mL, 100 mmol)

  • 1,3-Propanedithiol (10 mL, 100 mmol)

  • Boron trifluoride diethyl etherate (

    
    ) (6.4 mL, 50 mmol)
    
  • Dichloromethane (

    
    )
    

Step-by-Step Methodology:

  • Initialization: In a flame-dried flask under inert atmosphere, dissolve isobutyraldehyde and 1,3-propanedithiol in

    
     and cool the mixture to 0 °C[3].
    
  • Catalysis: Add

    
     dropwise. Causality: The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the C1 carbon to overcome the steric hindrance of the isopropyl group.
    
  • Propagation: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes[3].

  • Quench & Isolation: Wash the reaction mixture sequentially with brine, 5% aqueous

    
     (to neutralize the Lewis acid), and brine again[3]. Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure to yield 2-isopropyl-1,3-dithiane.
Protocol B: Acidic Deprotection via Polyphosphoric Acid (PPA)

While oxidative and heavy-metal cleavages are common, PPA offers a transition-metal-free alternative for robust dithioacetals[6],[5].

Reagents:

  • 1,3-Dithiane or 1,3-dithiolane derivative (50 mmol)

  • Polyphosphoric acid (PPA) (1-10 g)

  • Acetic acid (2-10 drops)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the protected substrate with PPA and acetic acid[6],[5].

  • Activation: Stir the mixture at 25–45 °C for 3–8 hours[6],[5]. Causality: PPA provides a highly acidic, dehydrating environment that protonates the sulfur atoms, converting them into excellent leaving groups. The trace acetic acid facilitates the nucleophilic attack of water during the hydrolysis phase[6].

  • Hydrolysis & Extraction: Once TLC indicates complete consumption of the starting material, add deionized water to hydrolyze the PPA[5]. Extract the regenerated carbonyl product with

    
    , dry, and concentrate[5].
    

Advanced Deprotection Workflows

Because dithioacetals are remarkably stable, their removal often requires specific strategic planning in the late stages of a total synthesis[2]. The cleavage mechanisms generally fall into three distinct pathways:

  • Oxidative Cleavage: Reagents like Iodine (

    
    ), Selectfluor, or 
    
    
    
    oxidize the sulfur atoms to sulfoxides/sulfones, rendering the C-S bond highly susceptible to hydrolysis[2],[5].
  • Metal-Mediated Cleavage: Thiophilic Lewis acids, particularly Mercury(II) or Silver(I) salts, irreversibly coordinate to sulfur, driving the equilibrium toward the regenerated carbonyl and insoluble metal sulfides[5].

  • Acidic Hydrolysis: As demonstrated in Protocol B, specialized acidic environments (like PPA) can force the hydrolysis without heavy metals[6],[5].

Deprotection Start Protected Thioacetal (Dithiane/Dithiolane) Oxidative Oxidative Cleavage (e.g., I2, H2O2) Start->Oxidative Metal Metal-Mediated (e.g., Hg(II), Ag(I)) Start->Metal Acidic Acidic Hydrolysis (e.g., PPA/HOAc) Start->Acidic End Regenerated Carbonyl Oxidative->End H2O Metal->End H2O Acidic->End H2O

Mechanistic pathways for dithioacetal deprotection.

Conclusion

The selection between a 1,3-dithiane and a 1,3-dithiolane protecting group should be dictated by the specific needs of the synthetic route. If the goal is rapid protection with slightly milder deprotection conditions, 1,3-dithiolanes are highly effective. However, if the synthesis requires maximum stability against harsh acidic conditions[1], or if the synthetic plan involves Umpolung C-C bond formation via an acyl anion equivalent[4], the 1,3-dithiane group (exemplified by the robust 2-isopropyl-1,3-dithiane[3]) is the undisputed reagent of choice.

References

  • BenchChem. "Protecting the Carbonyl: A Comparative Guide to Dithiol-Based Protecting Groups." 1

  • Organic Chemistry Portal. "1,3-Dithianes, 1,3-Dithiolanes." 2

  • Google Patents. "US7560483B2 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof." 3

  • Thieme Connect. "1,3-Dithianes are versatile intermediates in organic synthesis." 4

  • Asian Journal of Chemistry. "Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid." 6

  • BenchChem. "Application Notes and Protocols: Deprotection of 1,3-Dithianes to Regenerate Carbonyls."5

Sources

Strategic Impurity Profiling of Crude 2-Isopropyl-1,3-Dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Umpolung Precursor

2-isopropyl-1,3-dithiane is the masked acyl anion equivalent of isobutyraldehyde. Its utility in the Corey-Seebach reaction relies entirely on the acidity of the C-2 proton (


). While the synthesis via Lewis-acid catalyzed thioacetalization is chemically straightforward, the purity of the crude material is the critical determinant of downstream success.

Trace impurities—specifically residual thiols, disulfides, and moisture—act as "lithium sinks" during the metallation step, necessitating excess n-butyllithium and leading to variable yields. This guide compares the efficacy of GC-MS ,


H-NMR , and HPLC  in identifying these specific contaminants, providing a data-driven workflow for validation.

The Chemistry of Contamination

To identify impurities, one must understand their genesis. The synthesis typically involves the condensation of isobutyraldehyde with 1,3-propanedithiol.

Mechanism & Side-Product Generation

The following pathway illustrates the primary reaction and the divergence points where critical impurities are formed.

DithianeImpurities Aldehyde Isobutyraldehyde Intermediate Hemithioacetal (Transient) Aldehyde->Intermediate Lewis Acid (BF3) Dithiol 1,3-Propanedithiol Dithiol->Intermediate Lewis Acid (BF3) Impurity2 1,2-Dithiolane (Oxidative Disulfide) Dithiol->Impurity2 Oxidation (O2) Impurity3 Residual Dithiol (Unreacted) Dithiol->Impurity3 Incomplete Rxn Product 2-Isopropyl-1,3-Dithiane (Target) Intermediate->Product -H2O Impurity1 Polymeric Thioacetals (Oligomers) Intermediate->Impurity1 Intermolecular Reaction

Figure 1: Reaction pathway highlighting the divergence between cyclization (product) and oligomerization/oxidation (impurities).

Comparative Analysis: Analytical Methodologies

Not all analytical methods are equal for dithiane profiling. The table below compares the three standard techniques based on sensitivity to the specific impurities relevant to Corey-Seebach chemistry.

Table 1: Method Performance Matrix
FeatureMethod A: GC-MS Method B:

H-NMR
Method C: RP-HPLC
Primary Target Volatiles (Aldehyde, Dithiol)Molar Ratios & SolventsNon-volatiles (Oligomers)
Sensitivity High (ppm level)Moderate (0.5-1%)High (UV dependent)
Specificity Excellent (Mass fingerprinting)Good (Structural elucidation)Fair (Retention time only)
Limitatons Thermal degradation of disulfidesOverlapping alkyl multipletsWeak UV chromophore (S-C)
Critical Detect Residual 1,3-propanedithiolResidual Solvent / WaterPolymeric thioacetals
Verdict Preferred for Trace Analysis Preferred for Assay/Purity Supplementary Only
Detailed Technical Comparison
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Gold Standard for Volatile Contaminants. GC-MS is the only method capable of definitively identifying trace 1,3-propanedithiol (stench) and oxidative disulfide byproducts which can poison downstream lithiation.

  • Pros: High sensitivity to sulfur compounds; separates structural isomers.

  • Cons: Dithianes can occasionally undergo thermal reversion in the injector port if temperatures exceed 250°C.

Method B: Proton NMR (

H-NMR)

Status: Essential for Bulk Purity & Stoichiometry. While less sensitive to trace impurities, NMR is non-destructive and provides an absolute molar ratio of the dithiane to residual solvents (e.g., THF, Toluene).

  • Key Diagnostic Signal: The C-2 proton of 2-isopropyl-1,3-dithiane appears as a distinct doublet (or doublet of doublets) around 3.9 - 4.1 ppm (depending on solvent), distinct from the dithiol triplets.

Experimental Protocols (Self-Validating)

Protocol 1: GC-MS Profiling for Trace Thiols

Objective: Quantify residual 1,3-propanedithiol < 0.1%.

  • Sample Prep: Dissolve 10 mg crude dithiane in 1 mL HPLC-grade Dichloromethane (DCM).

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split 50:1, Temp 220°C (Keep low to prevent thermal decomposition).

  • Oven Program:

    • Hold 50°C for 2 min (Elute solvents).

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Validation Criteria:

    • 1,3-propanedithiol:[1][2][3][4][5][6][7] Elutes early (~3-4 min). Mass ions: m/z 108 (M+), 74.

    • 2-isopropyl-1,3-dithiane: Elutes mid-run. Mass ions: m/z 162 (M+), 119 (Loss of isopropyl).

Protocol 2: The "Lithiation Titration" (Functional Assay)

Objective: Determine if impurities will inhibit the Corey-Seebach reaction.

This is a performance-based purity test. If the material passes this, it is suitable for drug development synthesis regardless of the impurity profile.

  • Dissolution: Dissolve 1.0 mmol (162 mg) of dithiane in 5 mL anhydrous THF under Argon.

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Titration: Add n-BuLi (1.05 equiv) dropwise.

  • Observation:

    • Pure Material: Solution remains clear or turns slightly yellow; holds anion for >30 mins.

    • Impure (Wet/Thiol-rich): Immediate quenching (fizzing) or formation of white precipitate (lithium thiolates) requiring excess base.

  • Quench: Add

    
     (0.5 mL).
    
  • Analysis: Run NMR. Calculate % Deuteration at C-2 position.

    • >95% D-incorporation: Pass.

    • <90% D-incorporation: Fail (Recrystallize or distill).

Analytical Decision Workflow

Use this logic flow to select the correct purification/analysis route based on your crude material's state.

AnalysisWorkflow Crude Crude Dithiane Smell Strong Stench? Crude->Smell GCMS Run GC-MS (Check Residual Thiol) Smell->GCMS Yes NMR Run 1H-NMR (Check Solvents) Smell->NMR No GCMS->NMR Thiol < 0.5% Distill Vacuum Distillation GCMS->Distill Thiol > 0.5% Recryst Recrystallize (MeOH/H2O) NMR->Recryst Oligomers Present Use Proceed to Lithiation NMR->Use Purity > 98%

Figure 2: Decision tree for processing crude dithiane based on sensory and analytical data.

References

  • Corey, E. J.; Seebach, D. (1965).[7] "1,3-Dithiane as a Nucleophilic Acylating Agent." Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (2025). "Corey-Seebach Reaction: Mechanism and Conditions." Organic Chemistry Portal. [Link]

  • Smith, A. B.; Xiang, M. (2006).[2] "Dithianes in Multi-step Syntheses and Anion Relay Chemistry." Journal of the American Chemical Society. [Link]

  • Nakata, M. (2006). "1,3-Dithianes as Versatile Intermediates." Science of Synthesis. [Link]

Sources

Solid-State Architecture of 2-Substituted 1,3-Dithianes: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Umpolung Reagent

For decades, 1,3-dithianes have been pigeonholed as mere intermediates—temporary "masks" for carbonyl groups in the Corey-Seebach Umpolung reaction. However, in modern structural biology and medicinal chemistry, the 1,3-dithiane moiety has emerged as a critical structural scaffold. Its unique geometry, distinct from its oxygenated analog (1,3-dioxane) and carbocyclic parent (cyclohexane), offers precise control over molecular volume and lipophilicity.

This guide provides a rigorous crystallographic comparison of solid 2-substituted dithiane derivatives. By analyzing the interplay between bond lengths, ring puckering, and electronic effects, we reveal why this sulfur-rich heterocycle behaves differently than standard bioisosteres, providing researchers with the data needed to make informed design choices in drug development.

Part 1: Comparative Crystallography

To understand the solid-state behavior of 2-substituted dithianes, one must contrast them with their closest structural relatives: 1,3-dioxanes and cyclohexanes. The substitution of Carbon or Oxygen with Sulfur drastically alters the ring's static architecture.

Structural Metrics Comparison

The following table synthesizes crystallographic data, highlighting the "Sulfur Effect"—where longer bond lengths and sharper internal angles force the ring into a more puckered chair conformation.

Feature1,3-Dithiane (S-Analog)1,3-Dioxane (O-Analog)Cyclohexane (C-Analog)
Heteroatom Bond Length C–S: ~1.81 Å C–O: ~1.43 ÅC–C: ~1.54 Å
Internal Bond Angle C–S–C: ~99° C–O–C: ~111°C–C–C: ~111°
Ring Conformation Hyper-Puckered Chair Flattened ChairPerfect Chair
2-Ph Preference Equatorial (Strong)Equatorial (Strong)Equatorial (Strong)
Anomeric Effect (2-X) Weak / Reverse Strong (Axial Preferred)N/A
1,3-Diaxial Interaction Reduced (Longer bonds)ModerateStrong
Critical Analysis of Structural Forces

1. The "Long Bond" Puckering Effect Unlike cyclohexane, which distributes strain evenly, the 1,3-dithiane ring is distorted by the long C–S bonds (1.81 Å). To accommodate these lengths while maintaining tetrahedral geometry at the carbons, the ring adopts a "hyper-puckered" chair conformation. This results in the axial positions at C2 being projected further outward, reducing the steric penalty for axial substituents compared to cyclohexane.

2. The Reverse Anomeric Effect In 1,3-dioxanes, electronegative substituents at the 2-position often prefer the axial orientation due to the anomeric effect (stabilizing


 overlap). In 1,3-dithianes, this effect is often diminished or reversed (the Reverse Anomeric Effect ). The poor orbital overlap between the sulfur lone pair (

) and the antibonding orbital of the C2 substituent renders the equatorial position thermodynamically favorable for most alkyl and aryl groups, driven purely by steric minimization.

3. 2-Phenyl as a Conformational Anchor In the solid state, a phenyl group at the 2-position acts as a "locking" mechanism. Crystallographic data confirms that 2-phenyl-1,3-dithiane crystallizes exclusively with the phenyl ring in the equatorial position. The phenyl ring typically adopts a perpendicular orientation relative to the dithiane mean plane to minimize steric clash with the adjacent equatorial protons at C4 and C6.

Part 2: Experimental Protocols

To validate these structural claims, high-quality single crystals are required. The following protocol outlines the synthesis and specific crystallization technique for 2-phenyl-1,3-dithiane, optimized for X-ray diffraction (XRD) analysis.

Protocol A: Synthesis of 2-Phenyl-1,3-dithiane
  • Reagents: Benzaldehyde (10 mmol), 1,3-Propanedithiol (11 mmol), Boron Trifluoride Diethyl Etherate (

    
    , catalytic), Chloroform (
    
    
    
    ).
  • Precaution: Perform in a fume hood; thiols have a potent stench.

  • Dissolution: Dissolve benzaldehyde (1.06 g) in dry

    
     (20 mL) in a round-bottom flask.
    
  • Addition: Add 1,3-propanedithiol (1.1 mL) via syringe.

  • Catalysis: Cool to 0°C. Dropwise add

    
     (0.5 mL).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture into 10% NaOH solution (removes unreacted thiol) and extract with DCM.

  • Purification: Wash organic layer with water and brine. Dry over

    
    , filter, and concentrate in vacuo. The crude solid is usually white to off-white.
    
Protocol B: Crystallization for X-Ray Diffraction
  • Technique: Slow Evaporation.

  • Solvent System: Ethyl Acetate / Hexane (1:4).

  • Saturation: Dissolve 100 mg of the crude 2-phenyl-1,3-dithiane in a minimum amount of warm Ethyl Acetate (~2-3 mL).

  • Dilution: Add Hexane dropwise until the solution just becomes turbid, then add a few drops of Ethyl Acetate to restore clarity.

  • Nucleation: Filter the solution through a cotton plug into a clean scintillation vial to remove dust nuclei.

  • Growth: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Store in a vibration-free, dark area at ambient temperature (20-25°C).

  • Harvest: After 3-5 days, colorless block-like crystals suitable for XRD will form.

Part 3: Visualizations
Figure 1: Synthesis & Crystallization Workflow

This diagram illustrates the critical path from raw reagents to diffraction-quality crystals, emphasizing the purification steps necessary to remove impurities that inhibit lattice formation.

SynthesisWorkflow Start Reagents: Benzaldehyde + 1,3-Propanedithiol Catalysis Acid Catalysis (BF3·OEt2, 0°C) Start->Catalysis Mix in CHCl3 Quench Base Quench (10% NaOH) Catalysis->Quench Stir 2h @ RT Extraction Extraction (DCM / Brine) Quench->Extraction Remove Thiol Crude Crude Solid (White/Off-White) Extraction->Crude Concentrate Cryst Slow Evaporation (EtOAc/Hexane) Crude->Cryst Dissolve & Filter XRay X-Ray Quality Single Crystals Cryst->XRay 3-5 Days

Caption: Step-by-step workflow for the synthesis and isolation of crystallographic-grade 2-phenyl-1,3-dithiane.

Figure 2: Conformational Energy Landscape

This diagram visualizes the thermodynamic preference for the equatorial conformer. While the axial conformer exists, the steric clash (1,3-diaxial interactions) creates a high energy barrier, locking the solid-state structure into the equatorial form.

ConformationEnergy Eq Equatorial Conformer (Global Minimum) Ax Axial Conformer (High Energy) TS Ring Flip Transition State Ax->TS Steric Strain (1,3-Diaxial) TS->Eq Relaxation (Steric Relief)

Caption: Thermodynamic landscape showing the stability of the equatorial conformer over the axial form.

References
  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition. [Link]

  • Alabugin, I. V. (2000). "Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?" The Journal of Organic Chemistry. [Link][1]

  • Kuznetsov, V. V. (2010).[2] "Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane." Russian Journal of Organic Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure of 2-phenyl-1,3-dithiane." (Search Accession: 5425-44-5).[3] [Link]

Sources

Technical Guide: Analytical Differentiation of 2-Isopropyl-1,3-dithiane from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of complex pharmaceutical intermediates, the conversion of isobutyraldehyde to 2-isopropyl-1,3-dithiane is a foundational step for Umpolung (polarity reversal) chemistry. The 1,3-dithiane moiety transforms the electrophilic carbonyl carbon into a nucleophilic center upon lithiation.

Criticality of Differentiation: The presence of unreacted isobutyraldehyde during the subsequent lithiation step (using


-BuLi) is catastrophic. 

-BuLi will preferentially attack the remaining aldehyde carbonyl (1,2-addition) rather than deprotonating the dithiane C2 position, leading to complex alcohol impurities and low yields. Therefore, rigorous analytical differentiation is not merely a quality control step—it is a " go/no-go " gate for the synthetic sequence.

This guide provides a multi-modal analytical framework to definitively distinguish the protected thioacetal from its aldehyde precursor.

Structural & Chemical Basis of Differentiation

The transformation involves the masking of a


 hybridized carbonyl carbon with a 

hybridized carbon flanked by two sulfur atoms. This hybridization change is the primary driver for all analytical differences.

ReactionScheme Aldehyde Isobutyraldehyde (Electrophilic C=O) Dithiane 2-Isopropyl-1,3-dithiane (Nucleophilic Precursor) Aldehyde->Dithiane Thioacetalization Water H2O Reagents 1,3-Propanedithiol BF3·OEt2 / CHCl3

Figure 1: Transformation from electrophilic aldehyde to protected dithiane.

Analytical Methodologies

Method A: Nuclear Magnetic Resonance (NMR) — The Gold Standard

NMR provides the most definitive quantitative assessment of conversion.

1. Proton NMR (

H NMR)

The disappearance of the aldehyde proton is the primary metric for reaction completion.

  • Isobutyraldehyde:

    • Diagnostic Signal: A distinct doublet at

      
       9.65 ppm .
      
    • Coupling:

      
       Hz (coupling to the isopropyl methine).
      
    • Interference: This region is typically clear of other signals, making integration highly reliable.

  • 2-Isopropyl-1,3-dithiane:

    • Diagnostic Signal: The C2-methine proton appears as a doublet (or multiplet) in the

      
       3.8 – 4.2 ppm  range.
      
    • Mechanism: The two sulfur atoms deshield this proton relative to a standard alkane, but it is significantly upfield from the original aldehyde proton.

    • Ring Protons: The dithiane ring methylene protons (

      
      ) appear as complex multiplets between 
      
      
      
      1.8 – 3.0 ppm.
2. Carbon NMR (

C NMR)
  • Isobutyraldehyde: The carbonyl carbon exhibits a signal deep downfield at

    
    204 ppm .
    
  • 2-Isopropyl-1,3-dithiane: The

    
     hybridized C2 carbon resonates at 
    
    
    
    53 ppm
    . The absence of any peak above 200 ppm confirms full protection.
Method B: Infrared Spectroscopy (IR) — Rapid Screening

IR is excellent for a quick "spot check" of the crude reaction mixture.

  • Isobutyraldehyde:

    • C=O Stretch: Strong, sharp band at 1720–1730 cm

      
       .
      
    • Fermi Resonance: Two weak bands at 2720 cm

      
       and 2820 cm
      
      
      
      (C-H stretch of the aldehyde). These are diagnostic.
  • 2-Isopropyl-1,3-dithiane:

    • Absence: The spectrum is essentially "silent" in the carbonyl region (1700 cm

      
      ).[1]
      
    • Fingerprint: C-S stretching vibrations appear in the 600–800 cm

      
        region (often weak and less useful for purity determination than the absence of C=O).
      
Method C: Thin Layer Chromatography (TLC)

TLC is the workhorse for monitoring reaction progress.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (9:1 or 95:5). Dithianes are highly lipophilic.

  • Visualization (Stains):

    • UV (254 nm): Isobutyraldehyde is not UV active. The dithiane has weak UV absorption due to sulfur, but is often faint.

    • KMnO

      
       Stain (Differentiation): 
      
      • Aldehyde: Rapid oxidation; spot turns bright yellow on a purple background immediately.

      • Dithiane: Slower reaction; may eventually stain but lacks the immediate contrast of the aldehyde.

    • Iodine Chamber: Dithiane sulfur atoms coordinate iodine strongly, appearing as dark brown spots.

CompoundRelative Rf (Hex:EtOAc 9:1)KMnO

Stain
Iodine Stain
Isobutyraldehyde Lower (More Polar)Instant Yellow Faint/Transient
2-Isopropyl-1,3-dithiane Higher (Less Polar)Slow/No ReactionDark Brown

Experimental Protocols

Protocol 1: Synthesis & Purification Workflow

Objective: Synthesize 2-isopropyl-1,3-dithiane and remove unreacted aldehyde.

  • Setup: In a flame-dried flask under N

    
    , dissolve isobutyraldehyde (10 mmol) and 1,3-propanedithiol (11 mmol, 1.1 equiv) in anhydrous CHCl
    
    
    
    (20 mL).
  • Catalysis: Cool to 0°C. Add BF

    
    OEt
    
    
    
    (1 mmol, 0.1 equiv) dropwise.
  • Reaction: Warm to room temperature. Monitor by TLC (Method C) until the aldehyde spot (KMnO

    
     active) disappears.
    
  • Workup (Critical for Purity):

    • Quench with 10% aqueous NaOH (removes excess thiols and neutralizes acid).

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with saturated NaHSO

      
       (Sodium Bisulfite) .
      
      • Why? Bisulfite forms a water-soluble adduct with unreacted isobutyraldehyde, pulling it into the aqueous phase. Dithianes are inert to bisulfite.

    • Wash with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: If NMR shows aldehyde traces, recrystallize from methanol (if solid) or vacuum distill (if liquid/oil). Note: 2-isopropyl-1,3-dithiane is typically a low-melting solid or oil.

Protocol 2: Analytical Decision Tree

DecisionTree Start Crude Product Analysis IR_Check Step 1: IR Spectrum Peak at 1720 cm-1? Start->IR_Check TLC_Check Step 2: TLC (KMnO4) Yellow spot at low Rf? IR_Check->TLC_Check No Reprocess FAIL: Bisulfite Wash / Column IR_Check->Reprocess Yes NMR_Check Step 3: 1H NMR Doublet at 9.6 ppm? TLC_Check->NMR_Check No TLC_Check->Reprocess Yes Pure PASS: Proceed to Lithiation NMR_Check->Pure No NMR_Check->Reprocess Yes

Figure 2: Quality control decision matrix for dithiane purity.

Data Summary Table

FeatureIsobutyraldehyde2-Isopropyl-1,3-dithiane
Formula C

H

O
C

H

S

MW 72.11 g/mol 162.27 g/mol

H NMR (Diagnostic)

9.65 (d, 1H, CHO)

3.8–4.1 (d/m, 1H, S-CH-S)

C NMR (Diagnostic)

204 (C=O)

53 (S-C-S)
IR Spectrum 1720 cm

(Strong)
No C=O band
Odor Pungent, unpleasantSulfurous (garlic-like)
Reactivity ElectrophileNucleophile (after lithiation)

References

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition.

  • Seebach, D. (1969). Methods of Reactivity Umpolung. Angewandte Chemie International Edition.

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Natural Product Architectures. Accounts of Chemical Research.

  • Pattenden, G. (1991). General Aspects of Thioacetalization. Comprehensive Organic Synthesis, Vol 3.

  • BenchChem. (2025).[2] Application Notes and Protocols for the Formation of 1,3-Dithianes.

Sources

Safety Operating Guide

Emergency Safety Profile & Hazard Identification

Author: BenchChem Technical Support Team. Date: March 2026

Before initiating any disposal workflow, you must understand the specific hazard profile of 2-Isopropyl-1,3-dithiane. As a Senior Application Scientist, I cannot stress this enough: The primary operational risk is not just toxicity, but the "Stench" factor. Mishandling this compound can lead to building-wide evacuations due to its low odor threshold, which is often mistaken for a gas leak.

Chemical Identity:

  • Compound: 2-Isopropyl-1,3-dithiane[1][2]

  • CAS Number: 6907-28-4 (Typical isomer reference)

  • Functional Group: Dithiane (Thioacetal)

Hazard Summary Table:

Hazard CategoryClassificationCritical Operational Note
Olfactory STENCH (High) Odor threshold is in the ppb range.[3] Double containment is mandatory.
Flammability Flammable LiquidTreat as Class 3 (Flash Point estimates ~60-80°C).[3] Keep away from oxidizers.[4]
Health Skin/Eye IrritantCauses serious eye irritation (H319); Skin irritation (H315).[3]
Reactivity IncompatibleReacts vigorously with strong oxidizing agents (Peroxides, Nitrates).[3]

The "Senior Scientist" Protocol: Odor Abatement (Pre-Treatment)

Why this matters: Simply pouring dithianes into a waste drum is a rookie mistake. The sulfur odor will permeate the plastic, leak through the cap threads, and result in a citation from your Environmental Health & Safety (EHS) department.

The Solution: You must chemically oxidize the sulfide linkages (


) into sulfoxides (

) or sulfones (

), which are non-volatile and virtually odorless.
Oxidation Reagent Preparation (Bleach Method)

Use this for glassware rinsing and treating small aliquots of waste.[5]

  • Reagent: Sodium Hypochlorite (Commercial Bleach, 5-6% NaOCl).[3]

  • Activator: None required, but maintaining alkaline pH is safer to prevent chlorine gas evolution.

  • Mechanism:

    
    
    
    
    
    [3]
Step-by-Step Deodorization Protocol
  • Setup: Work exclusively in a functioning fume hood.

  • Cooling: The oxidation of sulfur is exothermic .[3] Place your waste collection beaker in an ice bath if treating more than 10 mL of pure material.

  • Addition: Slowly add the dithiane waste to a 10-fold excess of bleach solution.[3]

    • Tip: Do not add bleach to the dithiane; add the dithiane to the bleach to control the heat.

  • Stirring: Allow the mixture to stir for at least 1-2 hours. The solution should turn from cloudy to clear/homogeneous as the oxidation completes.

  • Verification: Carefully waft (do not inhale deeply) to verify the sulfur stench is gone.[3] If odor persists, add more bleach and stir longer.

Disposal Decision Logic & Workflow

Do not dispose of this chemical down the drain.[6] It is illegal and will trigger sewer sensors. Follow this decision matrix for compliant disposal.

Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Isopropyl-1,3-dithiane CheckType Assess Waste Type Start->CheckType Pure Pure Liquid / Stock CheckType->Pure Dilute Dilute Solution / Rinsate CheckType->Dilute Solid Contaminated Solids (Gloves/Tissues) CheckType->Solid Oxidize Pre-Treatment: Oxidize with Bleach (1:10 ratio) Stir 2 Hours Pure->Oxidize Small Vol (<50mL) Segregate Segregate: Do NOT mix with Acids Pure->Segregate Large Vol (>50mL) Dilute->Oxidize Bagging Double Bag (Ziploc) Label 'STENCH' Solid->Bagging Container Primary Container: Amber Glass or HDPE Oxidize->Container Segregate->Container Pickup Request EHS Pickup Bagging->Pickup FinalTag Label as: 'Flammable, Irritant, Stench' List constituents Container->FinalTag FinalTag->Pickup

Caption: Operational decision tree for segregating and treating dithiane waste streams based on concentration and state.

Detailed Operational Procedures

Scenario A: Disposal of Pure Stock (Expired/Unused)
  • Do not oxidize large volumes ( >50 mL) yourself. The exotherm can be dangerous.[3]

  • Container: Keep in the original manufacturer bottle if possible. If not, transfer to a sealable amber glass bottle with a Teflon-lined cap.

  • Secondary Containment: Place the bottle inside a heavy-duty Ziploc bag or a plastic overpack container. Add vermiculite or charcoal to the outer container to absorb fugitive odors.

  • Labeling: Mark clearly: "Contains 2-Isopropyl-1,3-dithiane. STENCH. Flammable."

  • Storage: Store in a ventilated flammable cabinet until pickup.

Scenario B: Disposal of Reaction Mixtures & Rinsate
  • Quench: Follow the Deodorization Protocol (Section 2) using Bleach.[3]

  • pH Check: After oxidation, check the pH. Bleach is basic (pH ~11-13).

    • Note: Do not mix this basic oxidized waste with acid waste streams, or you will generate chlorine gas.

  • Consolidation: Pour the oxidized, deodorized mixture into a waste container labeled "Alkaline Organic/Aqueous Waste with Oxidized Sulfides."

Scenario C: Spill Management (Stench Release)

Immediate Action Required.

  • Isolate: Close the lab door. Alert nearby colleagues.

  • Ventilate: Ensure fume hoods are in "Emergency/Purge" mode if available.

  • Neutralize:

    • Cover the spill with activated charcoal or vermiculite immediately to suppress vapor.

    • Once absorbed, sweep into a bag.[3]

    • Wipe the surface with a 10% Bleach solution to kill the residual odor on the benchtop [1].

  • Disposal: Double-bag all cleanup materials and seal tightly.

References & Authority

  • UCLA Chemistry & Biochemistry Safety. "Standard Operating Procedures for Using Stench Chemicals." UCLA EHS.Link

  • Columbia University Environmental Health & Safety. "SOP for Stench Chemicals." Columbia Research Safety.Link

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[3] National Academies Press.[5]Link

  • Fisher Scientific. "Safety Data Sheet: 1,3-Dithiane." (General Dithiane Safety Profile). Link[3]

Sources

Personal protective equipment for handling 2-Isopropyl-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Isopropyl-1,3-dithiane (CAS: 35966-56-4 / 6907-21-7) presents a unique operational challenge: while its acute toxicity is generally moderate, its olfactory threshold is extremely low . Like most organosulfur compounds (dithianes, thiols, sulfides), it possesses a penetrating, garlic-sulfurous odor that can induce nausea, psychological distress, and "phantom smells" among personnel.

The Core Directive: Safety with this compound is not just about preventing toxicity; it is about containment . A release of vapors outside the fume hood is considered a critical operational failure.

Key Hazards
  • GHS Classification (Conservative): Skin Irritant (H315), Eye Irritant (H319), Flammable Liquid (H226).

  • Operational Hazard: STENCH .[1] Vapors adhere to clothing, hair, and upholstery.

  • Reactivity: Incompatible with strong oxidizing agents (can react violently).

The "Why": Causality & Mechanism[2]

To handle this compound effectively, you must understand two physical properties:

  • Lipophilicity & Permeation: The isopropyl group increases the molecule's lipophilicity compared to the parent 1,3-dithiane. This allows it to permeate standard nitrile gloves faster than water-soluble reagents. Causality: Standard single-gloving is insufficient for durations >15 minutes.

  • Sulfur Oxidation State: The sulfur atoms are in a reduced state (

    
    ). They are responsible for the odor. Causality: Disposal requires chemical oxidation (Bleach/Hypochlorite) to convert the sulfide to a non-volatile sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), effectively "killing" the smell.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "compliance" to "field-proven protection."

PPE CategoryStandard RequirementAdvanced Recommendation (Field Proven) Rationale
Respiratory Fume Hood (Face velocity > 100 fpm)Dedicated "Stench" Hood + Sash at lowest working height.Prevents turbulent airflow from escaping the hood during movement.
Hand Protection Nitrile Gloves (4 mil)Double Gloving (Outer: Nitrile 5-8 mil; Inner: Nitrile 4 mil) or Silver Shield® laminate for spills.Sulfur compounds permeate nitrile. The air gap between gloves acts as a secondary diffusion barrier.
Body Protection Standard Lab CoatDisposable Tyvek® Sleeves or Lab Coat.Vapors cling to cotton fibers. Disposable layers prevent bringing the smell home.
Eye Protection Safety GlassesChemical Splash Goggles .Prevents vapor absorption through the mucous membranes of the eye.

Operational Protocol: The "Zero-Odor" Workflow

This protocol uses a Self-Validating System : The presence of any smell indicates a breach of protocol.

Step 1: The Trap Setup (Pre-Work)

Before opening the reagent bottle, prepare a Bleach Trap inside the hood.

  • Mix: 500 mL of 10-15% Sodium Hypochlorite (Bleach) + 500 mL Water.

  • Action: Place all dirty pipette tips, septa, and wipes immediately into this bath. Do not use the standard solid waste bin.

Step 2: Transfer & Weighing
  • Never weigh outside the hood. If your balance is external, use the "Tared Vial" method :

    • Tare a vial + cap on the external balance.

    • Move vial to hood. Add reagent. Cap tightly.

    • Wipe the exterior of the vial with a bleach-dampened Kimwipe.

    • Return to balance to weigh.

  • Syringe Transfer: Preferred over pouring. Use a Luer-lock syringe to prevent needle pop-off.

Step 3: The "Quench" (Immediate Decontamination)
  • Any glassware (flasks, syringes) must be rinsed with the bleach solution inside the hood before being removed for washing.

  • Validation: If you smell sulfur when you open the dishwasher/sink area later, Step 3 was performed incorrectly.

Logic Visualization: PPE & Handling Decision Tree

This diagram illustrates the decision logic for handling 2-Isopropyl-1,3-dithiane, ensuring the correct hierarchy of controls is applied.

SafetyLogic Start Start: Handling 2-Isopropyl-1,3-dithiane Assess Assess Volume & Duration Start->Assess SmallVol < 5 mL / Short Duration Assess->SmallVol LargeVol > 5 mL / Long Duration Assess->LargeVol StandardPPE PPE: Double Nitrile Gloves Standard Lab Coat SmallVol->StandardPPE EnhancedPPE PPE: Silver Shield Gloves Disposable Tyvek Sleeves LargeVol->EnhancedPPE HoodCheck Engineering Control: Fume Hood Functional? StandardPPE->HoodCheck EnhancedPPE->HoodCheck Proceed PROCEED: Use Bleach Trap for Waste HoodCheck->Proceed Yes (>100 fpm) Stop STOP: Do Not Open Container HoodCheck->Stop No

Figure 1: Decision logic for PPE selection and engineering controls based on exposure potential.

Disposal & Decontamination Protocol

CRITICAL: Do not pour untreated dithiane waste into the organic solvent carboy. This will make the entire waste container smell, leading to fines or refusal of pickup by waste management contractors.

The Oxidation Method

We utilize oxidative cleavage to convert the odoriferous dithiane into odorless sulfones.

  • Preparation: In a fume hood, prepare an oxidizing solution:

    • 2 Parts Household Bleach (

      
      )
      
    • 1 Part Water[1][2]

    • Optional: A small amount of surfactant (dish soap) to help the bleach contact the oily dithiane.

  • Treatment: Slowly add the dithiane waste (or rinse liquid) to the bleach solution.

    • Caution: The reaction is exothermic.[3] Add slowly.

  • Soak: Let the mixture stand for 2-4 hours (or overnight).

  • Verification: Carefully waft the solution. It should smell of chlorine (bleach), not sulfur (rotten cabbage).

  • Final Disposal:

    • Decant the aqueous layer down the sink with copious water (if local regulations permit for treated sulfides).

    • Collect any solid precipitate or organic layer into a separate waste container labeled "Treated Sulfur Waste."

DisposalWorkflow Waste Dithiane Waste (Liquid/Solid) Mix Slow Addition (Exothermic!) Waste->Mix Bleach Bleach Solution (NaOCl + H2O) Bleach->Mix Oxidation Oxidation Period (2-4 Hours) Mix->Oxidation Check Odor Check (Chlorine vs. Sulfur) Oxidation->Check Drain Drain Disposal (Aqueous Phase) Check->Drain Chlorine Smell SolidWaste Solid Waste Bin (Precipitate) Check->SolidWaste Solids Present Retreat Add More Bleach & Wait Check->Retreat Sulfur Smell Retreat->Oxidation

Figure 2: Workflow for the oxidative decontamination of dithiane waste.

Emergency Response: Spills

Scenario: You drop a 5mL vial of 2-Isopropyl-1,3-dithiane on the floor outside the hood.

  • Evacuate: Immediately clear the lab. The smell will be instant and overpowering.

  • Isolate: Close the lab doors to prevent odor migration to corridors.

  • PPE Up: Re-enter only wearing Safety Goggles and Double Nitrile Gloves (or Silver Shield). If the spill is large (>100mL), a Full-Face Respirator with Organic Vapor cartridges is required.

  • Contain & Neutralize:

    • Do not use standard paper towels initially (they increase surface area and evaporation).

    • Cover the spill with activated charcoal or a spill pillow to suppress vapors.

    • Pour dilute bleach (10%) over the contaminated area (if the floor material permits) to oxidize the residue.

  • Cleanup: Scoop materials into a double-bagged hazardous waste container. Seal tightly.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedure: Stench Chemicals.[4] University of California, Los Angeles. [Link]

  • PubChem. (n.d.).[5] 2-Isopropyl-1,3-dithiolane (Compound Summary).[5][6] National Library of Medicine. Retrieved from [Link](Note: Used as structural analog for safety data).

Sources

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